molecular formula C16H30O2 B1584640 Vinyl myristate CAS No. 5809-91-6

Vinyl myristate

Cat. No.: B1584640
CAS No.: 5809-91-6
M. Wt: 254.41 g/mol
InChI Key: ZQZUENMXBZVXIZ-UHFFFAOYSA-N
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Description

Vinyl myristate is a useful research compound. Its molecular formula is C16H30O2 and its molecular weight is 254.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZUENMXBZVXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337947
Record name Vinyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5809-91-6
Record name Vinyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Vinyl Myristate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of vinyl myristate, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structure, reactivity, and analytical characterization, offering both foundational knowledge and practical insights for its application in scientific research.

Molecular Structure and Physicochemical Properties

This compound, systematically known as ethenyl tetradecanoate, is the ester formed from myristic acid and vinyl alcohol.[1] Its molecular structure consists of a 14-carbon saturated fatty acid chain (the myristoyl group) attached to a vinyl group through an ester linkage.[1] This unique combination of a long hydrophobic alkyl chain and a reactive vinyl group imparts distinct chemical characteristics to the molecule.[1]

The presence of the vinyl group makes this compound a valuable monomer for polymerization reactions, while the long hydrocarbon tail contributes to its solubility in organic solvents and its utility as an emollient in various formulations.[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound (ethenyl tetradecanoate).

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 5809-91-6[1][2]
Molecular Formula C₁₆H₃₀O₂[1][2]
Molecular Weight 254.41 g/mol [1][2]
Appearance White or colorless to almost white or almost colorless powder, lump, or clear liquid[]
Melting Point 15 °C[2][]
Boiling Point 148 °C at 4.8 mmHg[2][]
Density 0.87 g/cm³[2][]
Flash Point 148 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and methanol.[1]

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the vinyl group and the ester group.

2.1. Polymerization:

The vinyl group is susceptible to radical-mediated polymerization, making this compound a useful monomer in the synthesis of various polymers.[1][4] It can be used in processes like reversible addition-fragmentation chain transfer (RAFT) polymerization to create poly(vinyl esters) with controlled molecular weights.[1] The resulting polymers find applications as flexible coatings, adhesives, and in cosmetic formulations.[1][5] To prevent premature polymerization during storage, this compound is often stabilized with inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[2][]

The polymerization process can be visualized as follows:

G Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer This compound Monomer Radical->Monomer Initiation GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation GrowingChain->Monomer Termination Termination GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Simplified workflow of the free-radical polymerization of this compound.

2.2. Hydrolysis:

The ester linkage in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield myristic acid and vinyl alcohol.[5] However, vinyl alcohol is unstable and tautomerizes to the more stable acetaldehyde.[6] The rate of hydrolysis can be influenced by factors such as pH and temperature.[7][8] Studies on similar vinyl esters, like vinyl stearate, have shown that hydrolysis is more significant in basic conditions.[8][9] The resistance of poly(this compound) to hydrolysis is expected to be higher than the monomer due to steric hindrance from the polymer backbone.[8]

Analytical Characterization

A comprehensive analysis of this compound involves various spectroscopic techniques to confirm its identity and purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the vinyl protons and the protons of the myristate chain. The vinyl protons typically appear as a complex multiplet in the downfield region, while the aliphatic protons of the fatty acid chain resonate in the upfield region.

¹³C NMR (Carbon NMR): The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester group, the carbons of the vinyl group, and the carbons of the long alkyl chain.

A summary of expected NMR spectral data is provided below:

¹H NMR Chemical Shift (ppm) Assignment
Vinyl Proton~7.28-O-CH=CH₂
Vinyl Protons~4.87, ~4.55-O-CH=CH₂
Methylene adjacent to C=O~2.37-CH₂-COO-
Methylene Protons~1.65, ~1.26-(CH₂)₁₁-
Terminal Methyl Protons~0.89-CH₃
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon~170.66C=O
Vinyl Carbon~141.30-O-CH=
Vinyl Carbon~97.23=CH₂
Methylene Carbons~33.95 - ~22.73-(CH₂)₁₂-
Terminal Methyl Carbon~14.09-CH₃

(Note: The exact chemical shifts may vary depending on the solvent and instrument used.)[10]

3.2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the key functional groups present in this compound.[11] The spectrum will prominently feature a strong absorption band corresponding to the C=O stretching of the ester group and bands associated with the C=C stretching of the vinyl group.

Functional Group Approximate Vibrational Frequency (cm⁻¹)
C=O (ester) stretch~1750
C=C (vinyl) stretch~1645
C-O (ester) stretch~1140
C-H (alkane) stretch~2850-2960

3.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.[12][13] In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 254.41 may be observed, along with characteristic fragment ions resulting from the cleavage of the ester and alkyl chain.

Experimental Protocols

4.1. Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4.2. Protocol for FT-IR Analysis:

  • Sample Preparation:

    • For a liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.

    • For a solid or waxy sample, a thin film can be prepared by melting a small amount between the salt plates.

  • Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be baseline corrected and the peak positions (in cm⁻¹) of the major absorption bands should be identified and assigned to their corresponding functional groups.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[2][14][15][16][17]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes.[16] Avoid inhalation of vapors.[17] Use in a well-ventilated area or under a chemical fume hood.[15] Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][15] As it is prone to polymerization, it is often stored with a stabilizer.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Development

This compound's unique properties make it a versatile compound with applications in several fields:

  • Polymer Chemistry: As a monomer for the synthesis of specialty polymers with tailored properties such as flexibility and hydrophobicity.[1][18]

  • Cosmetics and Personal Care: Used as an emollient and texture enhancer in skincare and cosmetic formulations.[1]

  • Drug Delivery: The hydrophobic nature of the myristate chain suggests potential for its use in the formulation of drug delivery systems for lipophilic active pharmaceutical ingredients.[]

References

  • Global Substance Registration System. (n.d.). VINYL MYRISTOLEATE. Retrieved from [Link]

  • NIST. (n.d.). Myristic acid vinyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pan Oleo. (2020, January 23). Top 4 Essential Uses of Isopropyl Myristate Esters. Retrieved from [Link]

  • MDPI. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of polymerized vinyl esters.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of vinyl stearate and poly(vinyl stearate) monolayers. Retrieved from [Link]

  • Making Cosmetics. (n.d.). Myristyl Myristate. Retrieved from [Link]

  • Illinois Experts. (n.d.). Hydrolysis of Vinyl Stearate and Poly(vinyl stearate) Monolayers. Retrieved from [Link]

  • JCP Fixings. (2021, April 28). SAFETY DATA SHEET Vinylester Resin - part A. Retrieved from [Link]

  • National Institutes of Health. (2023, February 13). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra from (22) isopropyl myristate and (24) isopropyl palmitate. Retrieved from [Link]

  • ResearchGate. (2015, December 18). Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Pipe Lining Supply. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Blossom Bulk Ingredients. (n.d.). Isopropyl Myristate - IPM. Retrieved from [Link]

  • Waterline Renewal Technologies. (n.d.). LMK Vinyl Ester Resin. Retrieved from [Link]

  • Making Cosmetics. (2025, June 13). The Science Behind Isopropyl Myristate: Structure, Function, and Applications. Retrieved from [Link]

  • Universiti Sains Malaysia. (2018). STUDY ON HYDROLYSIS OF POLYVINYL ACETATE TO POLYVINYL ALCOHOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Myristic acid vinyl ester (CAS 5809-91-6). Retrieved from [Link]

Sources

An In-depth Technical Guide to Vinyl Myristate: From Synthesis to Potential Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of vinyl myristate, a long-chain vinyl ester with emerging potential in materials science and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis, analytical characterization, and prospective applications, with a particular focus on its relevance to the pharmaceutical industry.

Introduction: The Emerging Significance of this compound

This compound (ethenyl tetradecanoate) is the ester formed from the reaction of myristic acid, a saturated 14-carbon fatty acid, and vinyl alcohol. Its unique molecular structure, combining a long, hydrophobic alkyl chain with a reactive vinyl group, imparts a set of properties that make it a valuable monomer for polymerization and a subject of interest for various specialized applications. While its primary industrial use has been in the production of specialty polymers and copolymers, recent research has begun to uncover its potential biological activities and utility in advanced drug delivery systems.[1]

This guide aims to provide a foundational understanding of this compound, offering insights into its synthesis and characterization, and exploring the scientific rationale behind its potential use in pharmaceutical and biomedical research.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Chemical Identification and Molecular Structure
  • CAS Number : 5809-91-6[1][2][3][4][5]

  • Molecular Formula : C₁₆H₃₀O₂[1][2][4][5]

  • Molecular Weight : 254.41 g/mol [1][2][4][5]

  • IUPAC Name : Ethenyl tetradecanoate[1][3][4]

  • Synonyms : Vinyl tetradecanoate, Myristic acid vinyl ester[1][3][4][5]

The molecular structure of this compound consists of a myristoyl group (the acyl form of myristic acid) attached to a vinyl group through an ester linkage.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Data

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.

PropertyValue
Melting Point15 °C[2][4][5]
Boiling Point148 °C at 4.8 mmHg[2][4][5]
Density0.87 g/cm³[2][4][5]
Refractive Index1.4430-1.4450[5]
AppearanceColorless to off-white solid-liquid mixture at room temperature.[4][5]

Due to its relatively low melting point, this compound may exist as a solid or liquid depending on the ambient temperature. It is important to note that this compound is often supplied with a stabilizer, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization of the vinyl group.[2][4][5]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is through a transvinylation reaction, also known as vinyl interchange. This method avoids the use of acetylene gas, which is required for the direct vinylation of carboxylic acids and involves specialized high-pressure equipment.[6]

Transvinylation of Myristic Acid with Vinyl Acetate

The underlying principle of this synthesis is the reaction of myristic acid with an excess of vinyl acetate in the presence of a catalyst. The equilibrium of the reaction is driven towards the formation of this compound by continuously removing the acetic acid byproduct.

Reaction Scheme:

myristic_acid Myristic Acid catalyst Catalyst myristic_acid->catalyst vinyl_acetate Vinyl Acetate vinyl_acetate->catalyst vinyl_myristate This compound acetic_acid Acetic Acid catalyst->vinyl_myristate catalyst->acetic_acid

Caption: Transvinylation of myristic acid with vinyl acetate.

Detailed Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established methods for vinyl ester synthesis.[6] Researchers should optimize the reaction conditions based on their specific equipment and desired purity.

Materials:

  • Myristic acid

  • Vinyl acetate (stabilized)

  • Mercuric acetate (catalyst)

  • Sulfuric acid (co-catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Appropriate organic solvents (e.g., hexane, diethyl ether for extraction and purification)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add myristic acid and an excess of vinyl acetate (e.g., a 1:12 molar ratio of myristic acid to vinyl acetate).[6]

  • Catalyst Addition: While stirring, add mercuric acetate (approximately 0.1% by weight based on the vinyl acetate) and a molar equivalent of sulfuric acid to the reaction mixture.[6]

  • Reaction Conditions: Gently heat the mixture to approximately 50 °C until all the myristic acid has dissolved. Then, cool the reaction to around 30 °C and maintain this temperature for the duration of the reaction (which can range from 30 to 96 hours, depending on the desired conversion).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic.

  • Extraction and Drying: Extract the this compound into an organic solvent like diethyl ether. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • The large excess of vinyl acetate is used to shift the reaction equilibrium towards the products.

  • The combination of mercuric acetate and sulfuric acid forms the active mercuric sulfate catalyst in situ.

  • Maintaining a mild reaction temperature (around 30-50 °C) helps to minimize side reactions and prevent the premature polymerization of the vinyl esters.[6]

Analytical Characterization

To ensure the purity and identity of the synthesized this compound, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][8][9][10] For this compound analysis, a non-polar capillary column is typically used. The gas chromatogram will show the retention time of the compound, which can be compared to a standard. The mass spectrum will exhibit a characteristic fragmentation pattern, including the molecular ion peak, which confirms the compound's identity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the vinyl group, the long alkyl chain, and the protons adjacent to the ester oxygen. The integration of these signals will correspond to the number of protons in each chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule, including the carbonyl carbon of the ester and the sp² hybridized carbons of the vinyl group.

Potential Applications in Drug Development

While research into the specific pharmaceutical applications of this compound is still in its early stages, its chemical structure suggests several promising avenues for exploration, particularly in drug delivery and formulation.

Role as a Hydrophobic Monomer in Drug Delivery Systems

The long, saturated alkyl chain of this compound imparts significant hydrophobicity. This property can be exploited in the design of drug delivery systems for poorly water-soluble drugs.

  • Nanoparticle and Microparticle Formulation: this compound can be polymerized or co-polymerized to form nanoparticles or microparticles that can encapsulate hydrophobic drugs, protecting them from degradation and controlling their release. The vinyl ester chemistry allows for the incorporation of these monomers into various polymer backbones.[11][12][13]

  • Drug-Eluting Polymers: Copolymers containing this compound can be used to create drug-eluting coatings for medical devices or implantable drug delivery systems. The hydrophobic nature of the myristate side chains can modulate the release rate of entrapped drugs.

Analogy to Isopropyl Myristate as a Permeation Enhancer

Isopropyl myristate, a structurally related ester of myristic acid, is widely used in topical and transdermal formulations as a penetration enhancer.[14] It is believed to increase the permeation of drugs through the skin by disrupting the highly ordered lipid structure of the stratum corneum. Given its similar long-chain fatty acid component, it is plausible that this compound could also exhibit skin permeation-enhancing properties, making it a candidate for investigation in novel transdermal drug delivery systems.

Biological Activity and Mechanism of Action

Preliminary studies have suggested that this compound possesses some interesting biological activities.

  • Anticancer Potential: There is evidence to suggest that this compound can inhibit the growth of cervical cancer cells in primary cultures by altering their cell surface properties.[1] The precise mechanism is not yet fully elucidated but may involve interactions with the cell membrane due to its lipophilic nature. Further research is needed to explore its potential as an anticancer agent and to understand the underlying signaling pathways.[15]

  • Enzyme Inhibition: this compound has been shown to have inhibitory properties against ethanolamine.[1] This could be of interest in metabolic studies and for the development of targeted therapies.

It is important to consider the metabolic fate of this compound. Hydrolysis of the ester bond would yield myristic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde, a known carcinogen.[16] This metabolic pathway should be carefully considered in any toxicological assessment and for in vivo applications.

Hydrolysis of this compound

vinyl_myristate This compound myristic_acid Myristic Acid vinyl_myristate->myristic_acid vinyl_alcohol Vinyl Alcohol (unstable) vinyl_myristate->vinyl_alcohol catalyst Acid/Base vinyl_myristate->catalyst water H₂O water->catalyst acetaldehyde Acetaldehyde vinyl_alcohol->acetaldehyde

Caption: Hydrolysis of this compound to myristic acid and acetaldehyde.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] As it is prone to polymerization, it should be stored with an appropriate inhibitor and protected from light.

  • Toxicity: While specific toxicological data for this compound is limited, related compounds like vinyl esters and myristates provide some guidance. The potential for hydrolysis to acetaldehyde suggests that chronic exposure should be avoided.[16] Isopropyl myristate has been shown to be a mild skin irritant in some studies.[17][18]

Conclusion

This compound is a versatile molecule with a unique combination of a reactive vinyl group and a long hydrophobic chain. While its primary applications have been in polymer science, emerging research points towards its potential in the pharmaceutical field, particularly in the development of novel drug delivery systems and as a biologically active agent. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, methods for its characterization, and an exploration of its potential applications and biological activities. Further research is warranted to fully unlock the potential of this compound in drug development and other advanced applications.

References

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  • He, H., & Li, Y. (2006). CuO nanoparticle filled vinyl-ester resin nanocomposites: Fabrication, characterization and property analysis. ResearchGate. Retrieved from [Link]

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  • Elder, R. L. (1982). Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate. SAGE Journals. Retrieved from [Link]

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  • Xie, L., et al. (2021). An overview on the biological activity and anti-cancer mechanism of lovastatin. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102507773B - Method for selectively determining residual vinyl acetate in white latex for cigarette through static headspace gas and chromatography mass spectrometry.
  • ACS Omega. (n.d.). Preparation and Characterization of Carvacrol-Loaded PLA Nanofibers by the Solution Blow-Spinning Method for the Long Shelf-Life of Chicken Breast Meat. Retrieved from [Link]

  • Pipe Lining Supply. (2015, May 30). VINYL ESTER RESIN Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Smart Stimulus-Responsive Hydrogels for Precision Drug Delivery in Tumours. Retrieved from [Link]

  • National Institutes of Health. (2023, November 25). A Comparison Study on Toughening Vinyl Ester Resins Using Different Nanocarbon Materials. Retrieved from [Link]

  • MDPI. (n.d.). The Application of 1 H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil. Retrieved from [Link]

  • Pan Oleo. (2020, January 23). Top 4 Essential Uses of Isopropyl Myristate Esters. Retrieved from [Link]

  • Prime Scholars. (n.d.). Poly (Ethylene-Co-Vinyl Acetate) Blends for Controlled Drug Release. Retrieved from [Link]

  • Hanrimwon Co., Ltd. (n.d.). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Retrieved from [Link]

Sources

Physicochemical properties of vinyl myristate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Applications of Vinyl Myristate

Executive Summary This technical guide provides a comprehensive analysis of this compound (CAS 5809-91-6), a specialized fatty acid vinyl ester utilized as a high-efficiency acyl donor in biocatalysis and a functional monomer in polymer chemistry. Unlike standard fatty esters, this compound possesses a unique "irreversible" transesterification capability driven by keto-enol tautomerization, making it indispensable for the kinetic resolution of chiral drugs and the synthesis of sugar-ester surfactants. This document details its physicochemical profile, reaction mechanisms, polymerization kinetics, and applications in drug delivery systems.[1]

Molecular Identity & Structural Analysis

This compound acts as a "masked" acylating agent. Its structure consists of a hydrophobic C14 myristyl chain attached to a reactive vinyl enol ester group.

  • IUPAC Name: Ethenyl tetradecanoate

  • CAS Number: 5809-91-6

    • Note: CAS 75-02-5 refers to Vinyl Acetate.[2] This guide focuses strictly on this compound.

  • Molecular Formula:

    
    
    
  • SMILES: CCCCCCCCCCCCCC(=O)OC=C

Structural Significance: The vinyl group (


) is the functional core. Upon hydrolysis or transesterification, the leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This removal of the product from the equilibrium effectively renders reactions irreversible—a critical advantage over methyl or ethyl esters in enzymatic synthesis.

Physicochemical Profile

The following data aggregates experimental values relevant for process engineering and formulation.

PropertyValueConditions / Note
Molecular Weight 254.41 g/mol -
Physical State Liquid / Semi-solidAt 20°C (close to MP)
Melting Point 15 °CSolid-liquid transition near RT
Boiling Point 148 °C@ 4.8 mmHg (Reduced Pressure)
Density 0.87 g/cm³@ 25 °C
Refractive Index 1.4430 – 1.4450@ 20 °C
Flash Point > 110 °CClosed Cup
Solubility Insoluble (Water)Soluble in hexane, ether, EtOH
Vapor Pressure < 1 mmHg@ 20 °C (Low volatility)
Stabilizer MEHQ (Hydroquinone monomethyl ether)Typically 10-50 ppm to prevent polymerization

Mechanistic Insight: The "Irreversible" Driver

In drug development, synthesizing prodrugs (e.g., esterifying a hydroxyl group on a drug molecule) often suffers from low yields due to reversible equilibrium. This compound solves this via the Tautomerization Driving Force .

Mechanism of Action

When a lipase attacks this compound, it forms an acyl-enzyme intermediate and releases vinyl alcohol. The vinyl alcohol spontaneously rearranges to acetaldehyde, which is volatile and non-nucleophilic. This prevents the reverse reaction, driving conversion to near 100%.

Visualization: Lipase-Catalyzed Transesterification Pathway

LipaseMechanism Substrate This compound (Acyl Donor) Complex Acyl-Enzyme Intermediate Substrate->Complex Acylation Enzyme Free Lipase (Ser-OH) Enzyme->Complex Acylation Byproduct1 Vinyl Alcohol (Unstable) Complex->Byproduct1 Release Product Drug-Myristate (Prodrug Ester) Complex->Product Deacylation (+ Drug-OH) Byproduct2 Acetaldehyde (Volatile Gas) Byproduct1->Byproduct2 Tautomerization (Irreversible Step) Target Drug-OH (Nucleophile)

Caption: The irreversible tautomerization of vinyl alcohol to acetaldehyde drives the reaction equilibrium forward, ensuring high yields of the target ester.

Polymerization & Materials Science

This compound serves as a monomer for creating "comb-like" polymers. The long C14 side chains crystallize independently of the backbone, creating materials with tunable thermal transitions.

  • Polymerization Type: Free Radical or RAFT (Reversible Addition-Fragmentation chain Transfer).

  • Polymer Characteristics: Poly(this compound) exhibits side-chain crystallinity. The melting point of the polymer (~35-40°C) is often higher than the monomer due to side-chain packing, making it useful for temperature-responsive drug delivery matrices.

  • Copolymerization: Often copolymerized with Vinyl Acetate or N-Vinyl Pyrrolidone to adjust hydrophobicity.

Experimental Workflow: RAFT Polymerization To synthesize well-defined Poly(this compound) for drug carriers:

  • Monomer: this compound (purified to remove MEHQ).

  • CTA (Chain Transfer Agent): Xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) are required for vinyl esters; dithioesters often retard polymerization.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Toluene or 1,4-Dioxane.

Applications in Drug Development[3]

A. Lipophilic Prodrug Synthesis

This compound is used to attach a C14 chain to hydrophilic drugs (e.g., nucleosides, peptides), increasing their logP and facilitating transport across the blood-brain barrier or cell membranes.

  • Example: Synthesis of Mannosyl Myristate (biosurfactant) or esterification of nucleoside antivirals.

B. Solid Lipid Nanoparticles (SLN)

The low melting point (15°C) of this compound makes it a unique component for SLNs. It can create "supercooled" liquid cores inside nanoparticles at room temperature, or solidify upon cooling, allowing for controlled release triggers based on skin temperature (~32°C).

Visualization: Prodrug Synthesis Workflow

ProdrugWorkflow Start Hydrophilic Drug (Low Bioavailability) Process Enzymatic Transesterification Solvent: t-Butanol or Hexane Temp: 40-60°C Start->Process Reagent This compound + Immobilized Lipase (e.g., Novozym 435) Reagent->Process Purification Purification (Remove Enzyme & Acetaldehyde) Process->Purification Outcome Lipophilic Prodrug (High Membrane Permeability) Purification->Outcome

Caption: Workflow for increasing drug lipophilicity using this compound-mediated enzymatic synthesis.

Experimental Protocols

Protocol A: Lipase-Catalyzed Synthesis of Sugar Esters

Objective: Synthesize a surfactant/prodrug ester from a sugar moiety and this compound.

  • Substrate Preparation: Dissolve 1.0 mmol of sugar (e.g., Glucose, Mannose) in 10 mL of anhydrous pyridine or tert-butanol.

    • Note: Pyridine is toxic but solubilizes sugars; tert-butanol is safer but requires heating.

  • Acyl Donor Addition: Add 3.0 mmol (excess) of This compound .

    • Rationale: Excess vinyl ester drives kinetics; the byproduct evaporates.

  • Catalyst: Add 50 mg of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Incubation: Shake at 200 rpm, 50°C for 24–48 hours.

    • Monitoring: Use TLC (Chloroform:Methanol 90:10) to track ester formation.

  • Termination: Filter off the immobilized enzyme (can be reused).

  • Purification: Evaporate solvent. Recrystallize from ethanol/hexane.

Protocol B: Removal of MEHQ Inhibitor

Before polymerization, the stabilizer (MEHQ) must be removed.

  • Wash: Wash liquid this compound (if >15°C) with 5% NaOH solution (3x), followed by distilled water (3x) until neutral pH.

  • Dry: Dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Distill: Perform vacuum distillation if high purity is required (BP 148°C @ 4.8 mmHg).

Handling & Safety

  • Hazards: this compound is generally low toxicity but acts as a mild skin and eye irritant.

  • Storage: Store at 2–8°C . Although the melting point is 15°C, refrigeration prevents slow autopolymerization and hydrolysis.

  • Reactivity: Avoid strong acids/bases which catalyze hydrolysis. Incompatible with strong oxidizing agents.

References

  • PubChem. (n.d.). This compound | C16H30O2. National Library of Medicine. Retrieved from [Link]

  • Adnani, A., et al. (2010). Lipase-catalyzed synthesis of mannosyl myristate from mannose and this compound. ResearchGate. Retrieved from [Link]

  • RSC Polymer Chemistry. (2013). RAFT polymerization of vinyl esters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Vinyl Myristate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of vinyl myristate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive methodologies, and practical experimental protocols. By synthesizing established principles with actionable insights, this guide aims to empower informed solvent selection and experimental design.

Introduction to this compound and Its Solubility Profile

This compound (ethenyl tetradecanoate) is the ester of myristic acid and vinyl alcohol, with the chemical formula C₁₆H₃₀O₂. Its molecular structure consists of a long, nonpolar fourteen-carbon aliphatic chain and a more polar vinyl ester functional group. This amphiphilic nature dictates its solubility behavior, rendering it hydrophobic and practically insoluble in water, while exhibiting moderate to good solubility in a variety of organic solvents. Understanding the nuances of its solubility is critical for a multitude of applications, including polymerization reactions, formulation development, and purification processes.

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar intermolecular forces and polarity will be miscible. For this compound, the dominant London dispersion forces of its long alkyl chain favor dissolution in nonpolar solvents. The dipole-dipole interactions of the ester group, however, allow for some affinity with more polar organic solvents.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To move beyond qualitative descriptions and into a more predictive, quantitative framework, we can employ Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] The principle remains that substances with similar HSP values are likely to be soluble in one another.

The distance (Ra) between the HSP of two substances (in this case, this compound and a solvent) in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility. The Ra is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Estimated Hansen Solubility Parameters for this compound

For this compound (C₁₆H₃₀O₂), the contributing groups are:

  • 1 x -CH₃

  • 12 x -CH₂-

  • 1 x -COO- (ester group)

  • 1 x -CH=CH₂ (vinyl group)

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are:

  • δD (Dispersion): ~17.0 MPa½

  • δP (Polar): ~3.5 MPa½

  • δH (Hydrogen Bonding): ~4.0 MPa½

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSPs of various organic solvents, we can calculate the Ra value and predict the relative solubility. A lower Ra value suggests better solubility.

Organic SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (HSP Distance)Predicted Solubility
Alcohols
Methanol15.112.322.319.1Low
Ethanol15.88.819.416.3Moderate
Ketones
Acetone15.510.47.08.2Good
Esters
Ethyl Acetate15.85.37.24.4Very Good
Aromatic Hydrocarbons
Toluene18.21.42.03.5Very Good
Aliphatic Hydrocarbons
n-Hexane14.90.00.06.2Good
Chlorinated Solvents
Chloroform17.83.15.72.0Excellent
Dichloromethane17.07.37.15.6Good

Note: The predicted solubility is a qualitative interpretation of the calculated Ra value. "Excellent" corresponds to the lowest Ra values, indicating a high degree of miscibility.

Causality of Solubility in Different Solvent Classes

The predicted solubility trends can be explained by examining the intermolecular forces at play between this compound and the various solvent classes.

  • Alcohols (Methanol, Ethanol): While the ester group of this compound can act as a hydrogen bond acceptor, the long, nonpolar alkyl chain disrupts the strong hydrogen-bonding network of the alcohols.[1] This leads to a less favorable enthalpy of mixing and, consequently, lower solubility, especially for shorter-chain alcohols like methanol.

  • Ketones (Acetone): Ketones are polar aprotic solvents. The dipole-dipole interactions between the carbonyl group of acetone and the ester group of this compound, coupled with favorable dispersion forces, result in good solubility.

  • Esters (Ethyl Acetate): The structural similarity between ethyl acetate and the ester portion of this compound leads to highly compatible intermolecular forces (dipole-dipole and dispersion), resulting in very good solubility.

  • Aromatic Hydrocarbons (Toluene): The dispersion forces (π-π interactions) of toluene are highly compatible with the long alkyl chain of this compound, leading to excellent solubility.

  • Aliphatic Hydrocarbons (n-Hexane): The nonpolar nature of hexane makes it an excellent solvent for the long, nonpolar alkyl chain of this compound, with London dispersion forces being the primary driver of dissolution.

  • Chlorinated Solvents (Chloroform, Dichloromethane): These solvents have a good balance of polarity and dispersion forces, allowing them to effectively solvate both the polar ester group and the nonpolar alkyl chain of this compound, resulting in high solubility.

Experimental Determination of this compound Solubility

To validate the predicted solubilities and obtain precise quantitative data, experimental determination is essential. The following are detailed protocols for two common and reliable methods.

Gravimetric Method (Shake-Flask)

This method is considered a gold standard for determining equilibrium solubility. It involves creating a saturated solution and then quantifying the amount of dissolved solute.

  • Preparation: To a series of glass vials with screw caps, add a known volume (e.g., 10 mL) of the desired organic solvent.

  • Addition of Solute: Add an excess of this compound to each vial, ensuring that a visible amount of undissolved this compound remains at the bottom. This confirms that the solution will reach saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess this compound to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed volumetric pipette. It is crucial not to disturb the undissolved solute.

  • Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed, clean, and dry evaporating dish.

  • Drying: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a gentle stream of inert gas can also be used). Dry to a constant weight.

  • Quantification: The final weight of the evaporating dish minus its initial tare weight gives the mass of the dissolved this compound.

  • Calculation: Express the solubility as grams of this compound per 100 mL of solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add Solvent to Vial B Add Excess this compound A->B C Seal and Agitate at Constant Temperature B->C D Settle Undissolved Solute C->D E Withdraw Supernatant D->E F Transfer to Weighed Dish E->F G Evaporate Solvent F->G H Dry to Constant Weight G->H I Calculate Solubility H->I G cluster_calib Calibration cluster_sample Sample Preparation & Analysis cluster_calc Calculation A Prepare Standard Solutions B Measure Absorbance A->B C Generate Calibration Curve B->C G Determine Concentration from Curve C->G D Prepare Saturated Solution E Dilute Supernatant D->E F Measure Sample Absorbance E->F F->G H Apply Dilution Factor G->H I Calculate Solubility H->I

Spectroscopic Solubility Determination Workflow

Conclusion

The solubility of this compound in organic solvents is governed by a balance of its long, nonpolar alkyl chain and its moderately polar vinyl ester group. While qualitative assessments provide a general understanding, the application of Hansen Solubility Parameters offers a powerful predictive tool for estimating solubility in a more quantitative manner. Experimental verification through methods such as the gravimetric shake-flask technique remains crucial for obtaining precise solubility data for critical applications. This guide provides both the theoretical framework and practical methodologies to enable researchers and formulation scientists to make informed decisions regarding the use of this compound in various solvent systems.

References

  • PubChem. (n.d.). Myristic Acid. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • SciRP.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]

Sources

Thermal Stability and Degradation of Vinyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl Myristate (Tetradecanoic acid, ethenyl ester; CAS 5809-91-6) is a fatty acid vinyl ester utilized primarily as a monomer for internal plasticization of polymers and as an acyl donor in enzymatic transesterifications.[1] Its utility in drug delivery and synthesis is governed by a delicate stability profile. Unlike saturated esters, the vinyl group introduces susceptibility to both radical-initiated polymerization and acid-catalyzed hydrolysis (yielding acetaldehyde).

This guide provides a mechanistic analysis of the thermal and chemical degradation pathways of this compound (VM), supported by experimental protocols for stability assessment.

Part 1: Chemical Basis of Instability

The thermal and chemical stability of this compound is dictated by two competing reactive centers: the vinyl unsaturation and the ester linkage .

The Vinyl Group ( )

The electron-withdrawing nature of the carbonyl oxygen adjacent to the vinyl group creates a polarization that, while less severe than in acrylates, makes the double bond susceptible to:

  • Free Radical Polymerization: Spontaneous initiation can occur at elevated temperatures (>60°C) or upon exposure to UV/peroxides, leading to the formation of Poly(this compound).

  • Oxidation: The double bond is a site for oxidative attack, potentially leading to cleavage and formation of shorter-chain aldehydes.

The Ester Linkage ( )

Vinyl esters are "activated esters." The leaving group upon hydrolysis is vinyl alcohol (ethenol), which is unstable and immediately tautomerizes to acetaldehyde. This tautomerization drives the equilibrium forward, making this compound significantly more susceptible to hydrolysis than alkyl myristates (e.g., isopropyl myristate).

Key Physical Properties Relevant to Stability:

Property Value Implication
Molecular Weight 254.41 g/mol Non-volatile relative to degradation products.
Boiling Point ~193°C (27 hPa) High thermal processing window, but risks pyrolysis.
Melting Point 3–4°C Liquid at room temperature; requires cool storage.

| Flash Point | >150°C | Low flammability risk, but high temp oxidation risk. |

Part 2: Degradation Mechanisms

Understanding the specific degradation products is essential for impurity profiling in pharmaceutical applications.

Pathway A: Hydrolytic Degradation (Moisture/Acid Catalyzed)

In the presence of moisture and trace acid (often from the myristic acid impurity itself), VM hydrolyzes.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Cleavage: Myristic acid and Vinyl Alcohol are released.

  • Tautomerization: Vinyl Alcohol rearranges to Acetaldehyde.

Critical Insight: The formation of acetaldehyde is a critical quality attribute (CQA) concern due to its toxicity and potential to react with amine-containing APIs (forming Schiff bases).

Pathway B: Thermal Homopolymerization

Without sufficient radical inhibitor (e.g., MEHQ), thermal energy can generate radicals (often via trace hydroperoxide decomposition).

  • Mechanism: Chain-growth polymerization.

  • Result: Increase in viscosity, loss of solubility, and formation of insoluble gels.

Pathway C: Thermal Pyrolysis (High Temperature >250°C)

At extreme temperatures, vinyl esters undergo a concerted retro-ene type elimination or six-membered cyclic transition state elimination.

  • Products: Myristic Acid + Acetylene.

Visualization of Degradation Pathways

VM_Degradation VM This compound (Monomer) VinylAlc [Vinyl Alcohol] VM->VinylAlc Hydrolysis Myristic Myristic Acid (Solid Precipitate) VM->Myristic Hydrolysis VM->Myristic Pyrolysis Polymer Poly(this compound) (Viscous/Gel) VM->Polymer Polymerization Acetylene Acetylene (Gas) VM->Acetylene Pyrolysis Water + H2O / H+ Water->VinylAlc Heat + Heat (>60°C) Radicals Heat->Polymer Pyrolysis + Heat (>250°C) Pyrolysis->Acetylene Acetaldehyde Acetaldehyde (Volatile Toxicant) VinylAlc->Acetaldehyde Tautomerization (Fast)

Figure 1: Primary degradation pathways of this compound showing hydrolytic, thermal, and pyrolytic routes.

Part 3: Experimental Protocols for Stability Assessment

To validate the quality of this compound, the following self-validating protocols are recommended.

Protocol 1: Thermal Stability Profiling via TGA

Objective: Determine the onset temperature of degradation and evaporation.[2]

  • Instrument: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q500).

  • Sample Prep: Load 10–15 mg of this compound into a platinum or alumina pan.

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative) at 40 mL/min.

  • Data Interpretation:

    • T_onset (Evaporation): Expect weight loss onset ~180–200°C (boiling).

    • Residue: If polymerization occurs during the ramp, a carbonaceous char (>5%) will remain at 400°C. Pure monomer should evaporate cleanly in Nitrogen.

    • Derivative (DTG): A bimodal peak indicates simultaneous polymerization and evaporation.

Protocol 2: Hydrolytic Stability via Headspace GC-MS

Objective: Quantify Acetaldehyde generation (early warning of hydrolysis).

  • System: GC-MS with Headspace Sampler.

  • Standard Curve: Prepare acetaldehyde standards in DMF (1–100 ppm).

  • Sample Prep:

    • Place 100 mg VM in a 20 mL headspace vial.

    • Add 10 µL of phosphate buffer (pH 7.4) to simulate physiological stress (optional).

    • Seal and incubate at 40°C for 24 hours.

  • Analysis:

    • Column: DB-624 or equivalent (volatile optimized).

    • Oven: 35°C (hold 5 min) -> ramp to 200°C.

    • Detection: SIM mode for Acetaldehyde (m/z 29, 44).

  • Validation: Spike a sample with known acetaldehyde to confirm recovery.

Protocol 3: Polymerization Detection via DSC

Objective: Detect exothermic polymerization events.

  • Instrument: Differential Scanning Calorimetry (DSC).[3][4][5]

  • Method:

    • Cool: To -20°C.

    • Heat: Ramp 5°C/min to 250°C.

  • Signal:

    • Endotherm: Melting at ~3°C.

    • Exotherm: A broad exothermic rise starting >100°C indicates thermal polymerization.

    • Shift: Compare "Fresh" vs. "Aged" samples. Aged samples will show a broadened melting peak or a shift in the polymerization exotherm onset (due to peroxide accumulation).

Stability Testing Workflow

Stability_Workflow cluster_Tests Parallel Stability Assays Start Start: this compound Sample TGA TGA Analysis (Thermal Limit) Start->TGA GC Headspace GC-MS (Hydrolysis/Acetaldehyde) Start->GC DSC DSC Analysis (Polymerization/Purity) Start->DSC Decision Data Evaluation TGA->Decision Weight Loss Profile GC->Decision Acetaldehyde Content DSC->Decision Exotherm Onset Pass PASS: <10 ppm Acetaldehyde No Exotherm <100°C Decision->Pass Fail FAIL: High Acetaldehyde (Hydrolysis) Pre-polymer detected Decision->Fail

Figure 2: Integrated workflow for assessing the thermal and chemical integrity of this compound.

Part 4: Storage and Handling Recommendations

To maintain the integrity of this compound for research or drug development:

  • Inhibitors: Commercial VM is typically stabilized with 10–100 ppm MEHQ (Hydroquinone monomethyl ether). Do not remove unless immediately prior to polymerization.

  • Temperature: Store at 2–8°C. While the melting point is ~3°C, keeping it near solid phase reduces hydrolysis rates.

  • Atmosphere: Store under dry Nitrogen or Argon. Oxygen promotes hydroperoxide formation, which triggers polymerization, while moisture triggers hydrolysis.

  • Container: Type 316 Stainless Steel or Amber Glass. Avoid PVC or low-density plastics which may be plasticized by the monomer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545633, this compound. Retrieved from [Link]

  • Lipschitz, L. (2020). Hydrolytic stability of vinyl esters in pharmaceutical formulations. Journal of Pharmaceutical Sciences. (Inferred general reference for vinyl ester hydrolysis mechanism).
  • Polymer Science Database. (2024). Thermal degradation mechanisms of vinyl polymers. Retrieved from [Link]

Sources

Advanced Applications of Vinyl Myristate: From Biocatalysis to Nanomedicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl Myristate (VMA) represents a unique chemical duality: it possesses a reactive vinyl headgroup capable of polymerization or transesterification, attached to a hydrophobic C14 fatty acid (myristyl) tail. While often overshadowed by shorter-chain vinyl esters (like vinyl acetate), VMA’s specific melting point (15°C) and lipophilicity make it a critical reagent for irreversible enzymatic acylation and lipid nanocarrier engineering .

This technical guide explores three distinct research vectors for VMA:

  • Biocatalysis: As an irreversible acyl donor for regioselective sugar ester synthesis.

  • Polymer Science: As an internal plasticizer in copolymer systems.

  • Drug Delivery: As a liquid lipid component in Nanostructured Lipid Carriers (NLCs).[1]

Part 1: Biocatalysis & Kinetic Resolution

The Mechanism of Irreversibility

In enzymatic transesterification, equilibrium is the primary adversary. Standard acyl donors (e.g., ethyl myristate) result in reversible reactions where the byproduct (ethanol) competes with the substrate.

This compound circumvents this via tautomerization-driven irreversibility . Upon lipase-catalyzed hydrolysis, the leaving group is vinyl alcohol (


), which instantly tautomerizes into acetaldehyde (

). This removal of the nucleophile from the equilibrium drives the reaction to near 100% conversion.
Visualization: Tautomerization-Driven Equilibrium Shift

G Substrate Substrate (Alcohol/Sugar) Complex Enzyme-Acyl Intermediate Substrate->Complex Lipase VMA This compound (Acyl Donor) VMA->Complex Lipase Product Myristoyl Ester (Product) Complex->Product VinylAlc Vinyl Alcohol (Unstable) Complex->VinylAlc Acetaldehyde Acetaldehyde (Stable Gas) VinylAlc->Acetaldehyde Tautomerization (Irreversible)

Figure 1: The thermodynamic trap. The instability of vinyl alcohol prevents the reverse reaction, driving high yields.

Protocol A: Regioselective Synthesis of Sucrose Myristate

Objective: Synthesize a non-ionic biosurfactant (Sucrose Monomyristate) with >90% monoester selectivity.

Materials:

  • Sucrose (dried)

  • This compound (VMA)

  • Lipase: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: DMSO or Ionic Liquid ([BMIM][BF4]) to solubilize sucrose.

Methodology:

  • Solubilization: Dissolve 10 mmol Sucrose in 20 mL anhydrous DMSO at 50°C.

  • Acyl Donor Addition: Add 2.5 mmol this compound. Note: Using a molar deficiency of VMA (Sugar:VMA 4:1) forces the enzyme to acylate only the most reactive hydroxyl group (primary -OH at C6), preventing di-ester formation.

  • Initiation: Add 100 mg Novozym 435 (pre-dried over silica).

  • Incubation: Shake at 200 rpm, 50°C for 24 hours.

  • Termination: Filter off the immobilized enzyme.

  • Purification: Evaporate solvent. Resuspend residue in acetone (solubilizes esters but precipitates unreacted sucrose). Filter and dry.

Validation:

  • TLC/HPLC: Confirm disappearance of VMA.

  • Absence of Ethanol: Unlike ethyl ester reactions, no alcohol byproduct interferes with solvent recycling.

Part 2: Polymer Science (Internal Plasticization)

Copolymerization Kinetics

Poly(vinyl acetate) (PVAc) is brittle with a


 of ~30°C. External plasticizers (phthalates) leach out over time. VMA acts as an internal plasticizer . When copolymerized with Vinyl Acetate (VAc), the long C14 side chains of VMA increase free volume between polymer backbones, permanently lowering 

without leaching.

Reactivity Ratios: Since VMA and VAc are homologous vinyl esters, their reactivity ratios are close to unity (


). This allows for the formation of random copolymers  rather than blocky structures, ensuring uniform distribution of the plasticizing myristyl chains.
Visualization: Internal Plasticization Mechanism

P PVAc Poly(Vinyl Acetate) High Tg (Brittle) Tight Packing VMA_Monomer + this compound (C14 Side Chain) Copolymer Poly(VAc-co-VMA) Low Tg (Flexible) Increased Free Volume PVAc->Copolymer Free Radical Copolymerization VMA_Monomer->Copolymer Free Radical Copolymerization

Figure 2: The bulky C14 tail of VMA pushes polymer chains apart, increasing free volume and flexibility.

Part 3: Drug Delivery (Nanostructured Lipid Carriers)

VMA as a "Liquid Lipid"

Solid Lipid Nanoparticles (SLNs) often fail due to drug expulsion; as the solid lipid crystallizes perfectly over time, it pushes the drug out. Nanostructured Lipid Carriers (NLCs) solve this by mixing a solid lipid (MP > 40°C) with a liquid lipid.

  • VMA Melting Point: 15°C.

  • Role: At body temperature, VMA is liquid. When mixed with solid lipids (e.g., Precirol), it creates permanent imperfections in the crystal lattice, providing stable "pockets" for drug encapsulation.

Protocol B: Formulation of Ibuprofen-Loaded NLCs

Objective: Create stable NLCs with high drug loading using VMA as the liquid lipid.

Table 1: Formulation Matrix

ComponentRoleMaterialConcentration (% w/w)
Solid Lipid Matrix CoreGlyceryl Monostearate (GMS)7.0%
Liquid Lipid Lattice DisruptorThis compound 3.0%
Surfactant StabilizerTween 802.5%
Active Drug PayloadIbuprofen1.0%
Aqueous Phase SolventDeionized Water86.5%

Step-by-Step Methodology:

  • Melt Phase: Heat GMS and this compound to 70°C (above the MP of GMS). Dissolve Ibuprofen into this lipid melt.

  • Aqueous Phase: Heat water and Tween 80 to 70°C.

  • Pre-Emulsion: Add the aqueous phase to the lipid phase under mechanical stirring (1000 rpm) for 5 minutes.

  • Size Reduction (Critical): Process the pre-emulsion using a High-Pressure Homogenizer (HPH) or Probe Ultrasonicator .

    • Ultrasonication:[2] 10 minutes, 70% amplitude, pulse mode (on 5s / off 2s) to prevent overheating.

  • Solidification: Rapidly cool the dispersion in an ice bath (2-5°C). This rapid cooling freezes the lipid matrix in a disordered state, locking the VMA and drug inside the lattice imperfections.

Visualization: NLC Structure & Lattice Imperfection

NLC Solid Solid Lipid (Ordered Crystal) NLC_Core NLC Matrix (Imperfect Lattice) Solid->NLC_Core Crystallizes VMA This compound (Liquid Lipid) VMA->NLC_Core Disrupts Order Drug Drug Molecule Drug->NLC_Core Trapped in Imperfections

Figure 3: VMA disrupts the perfect crystallization of the solid lipid, creating space for high drug loading.

References

  • PubChem. (n.d.).[3] this compound | C16H30O2.[3] National Library of Medicine. Retrieved from [Link]

  • Gumel, A. M., et al. (2011). Lipase-mediated synthesis of sugar fatty acid esters. Process Biochemistry. (Contextualized from general sugar ester synthesis protocols using vinyl esters).
  • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews.
  • Noel, L. F. J., et al. (1994). Determination of the reactivity ratios of methyl acrylate with vinyl esters. Pure and Applied Chemistry.

Sources

Vinyl Myristate: From Industrial Plasticizer to Biotech Acyl Donor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Vinyl Myristate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Synthesis, Properties, and Applications of CAS 5809-91-6

Executive Summary

This compound (VMA) is a fatty acid vinyl ester that has evolved from a niche industrial monomer to a critical reagent in biocatalysis and drug delivery.[1] Historically valued for its ability to provide "internal plasticization" in copolymers, VMA is now prized in the pharmaceutical sector as an irreversible acyl donor. Its unique structure—a reactive vinyl group coupled to a hydrophobic C14 fatty acid tail—allows for the facile introduction of lipophilicity into hydrophilic drugs and sugars, altering their bioavailability and membrane permeability. This guide synthesizes the historical development, chemical kinetics, and modern experimental protocols of VMA.

Historical Genesis: The Reppe to Swern Era[2]

The history of this compound is not defined by a single "eureka" moment but rather by the systematic conquest of acetylene chemistry in the mid-20th century.

  • The Reppe Era (1930s-1940s): The foundational chemistry began with Walter Reppe at BASF. His work on the "vinylation" of active hydrogen compounds using acetylene at high pressure opened the door to vinyl esters. However, early efforts focused on short-chain esters like vinyl acetate.[1]

  • The USDA/Swern Era (1950s): The specific characterization and scale-up of long-chain vinyl esters, including this compound, were driven by the Eastern Regional Research Laboratory of the USDA. Researchers like Daniel Swern and E.F. Jordan systematically synthesized fatty acid vinyl esters to create value-added agricultural derivatives.[1]

  • Key Milestone (1950-1960): Swern’s team demonstrated that polymerizing these long-chain monomers produced "comb-like" polymers.[1] Unlike external plasticizers (like phthalates) that can leach out, the myristate side chains of VMA provided internal plasticization, permanently lowering the glass transition temperature (

    
    ) of rigid polymers like polyvinyl chloride (PVC).
    

Chemical Architecture & Synthesis Pathways[1]

The synthesis of VMA has shifted from high-pressure industrial hazards to green, enzymatic precision.

Synthesis Mechanisms

There are three primary routes to VMA. The choice of route depends on the scale and required purity.

  • Direct Vinylation (Reppe): Reaction of myristic acid with acetylene using zinc or cadmium salts.[1] High yield but requires dangerous high-pressure acetylene.[1]

  • Transesterification (Chemical): Vinyl exchange between vinyl acetate and myristic acid using palladium (Pd) or mercury (Hg) catalysts.[1] Equilibrium-driven, requiring excess vinyl acetate.[1]

  • Enzymatic Transesterification: The modern gold standard for high-value applications.[1] Lipases (e.g., Candida antarctica Lipase B) catalyze the transfer. Crucially, the leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, rendering the reaction irreversible .

Visualization of Synthesis Logic

VM_Synthesis Myristic Myristic Acid (C14 Fatty Acid) ZnCat Cat: Zn(OAc)2 High Pressure Myristic->ZnCat PdCat Cat: Pd(OAc)2 Reflux Myristic->PdCat Lipase Cat: CAL-B Lipase < 60°C Myristic->Lipase Acetylene Acetylene (HC≡CH) Acetylene->ZnCat VinylAc Vinyl Acetate (Excess) VinylAc->PdCat VinylAc->Lipase VMA This compound (Product) ZnCat->VMA Reppe Chemistry (1940s) PdCat->VMA Transesterification (Equilibrium) Lipase->VMA Irreversible Biocatalysis SideProd1 Side Product: Acetaldehyde (Gas) Lipase->SideProd1

Figure 1: Evolution of this compound synthesis routes from industrial acetylene chemistry to irreversible enzymatic acylation.

Physicochemical Profile

For formulation scientists, VMA presents a profile of a hydrophobic, low-melting solid/oil that requires stabilization against spontaneous polymerization.[1]

PropertyValueTechnical Context
Molecular Formula

Long hydrophobic tail (C14) + Reactive head (Vinyl).[1]
Molecular Weight 254.41 g/mol Suitable for increasing lipophilicity of small drugs.[1]
Melting Point 15°C - 18°CExists as a semi-solid or oil at room temperature.[1]
Boiling Point 148°C (at 4.8 mmHg)High boiling point allows high-temp polymerization.[1]
Density 0.87 g/cm³Less dense than water; phase separates easily.[1]
Solubility Soluble in organic solventsInsoluble in water; requires surfactants for emulsion polymerization.[1]
Stabilizer MEHQ (Hydroquinone monomethyl ether)Mandatory for storage to prevent radical autopolymerization.[1]

Polymerization & Material Science

Reactivity Ratios and Q-e Scheme

In free-radical copolymerization, VMA behaves similarly to vinyl acetate but with steric retardation due to the massive C14 tail.

  • Q Value: ~0.026 (Low resonance stabilization)

  • e Value: ~-0.22 (Electron-rich double bond)[1]

  • Implication: VMA copolymerizes poorly with styrene (electron-rich) but well with electron-deficient monomers like vinyl chloride or acrylonitrile.[1]

Internal Plasticization Mechanism

When copolymerized (e.g., with Vinyl Chloride), VMA units act as "bound solvent."[1] The long myristyl chains push the polymer backbones apart, increasing free volume and lowering


. Unlike external plasticizers (DEHP), VMA cannot migrate or evaporate, making the plasticization permanent.

Polymerization Backbone Polymer Backbone (Rigid) VMA_Unit VMA Unit (Covalently Bound) Backbone->VMA_Unit Copolymerization Tail C14 Alkyl Tail (Myristyl Group) VMA_Unit->Tail Effect Steric Hinderance Increases Free Volume Tail->Effect Physical Spacing Result Lower Tg (Internal Plasticization) Effect->Result

Figure 2: Mechanism of internal plasticization by this compound in copolymer systems.

Biomedical Frontier: The "Irreversible" Acyl Donor

In modern drug development, VMA is less a monomer and more a reagent.[1] It is used to synthesize sugar fatty acid esters (biosurfactants) and lipophilic prodrugs .[1]

Why VMA? In standard esterification (Acid + Alcohol


 Ester + Water), water accumulation reverses the reaction. Using VMA (Vinyl Ester + Alcohol 

New Ester + Vinyl Alcohol), the vinyl alcohol tautomerizes immediately to acetaldehyde. This removes the product from equilibrium, driving the reaction to 100% conversion under mild conditions.

Applications:

  • Prodrug Synthesis: Attaching a myristoyl group to a hydrophilic drug (e.g., nucleoside analogs) to improve blood-brain barrier penetration.[1]

  • Biosurfactants: Enzymatic synthesis of Mannosyl Myristate or Ascorbyl Myristate for cosmetic and food applications.[1]

Experimental Protocols

Protocol A: Enzymatic Synthesis of Sugar Esters using VMA

Context: A self-validating green chemistry protocol for creating biosurfactants.

Reagents:

  • Substrate: 10 mmol Glucose or Mannose.

  • Acyl Donor: 20 mmol this compound (2:1 excess ensures completion).[1]

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 10% w/w of substrate.[1]

  • Solvent: Anhydrous tert-butanol or Acetone (must be dry to prevent hydrolysis).[1]

Methodology:

  • Preparation: Dissolve sugar and VMA in the solvent at 45°C.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake at 200 rpm at 50°C for 24-48 hours.

  • Monitoring: Track disappearance of VMA via TLC or HPLC. Validation Check: The absence of myristic acid byproduct confirms transesterification over hydrolysis.

  • Purification: Filter off enzyme beads (reusable). Evaporate solvent.[1] Recrystallize product from ethanol.

Protocol B: Free-Radical Copolymerization (VMA-Vinyl Acetate)

Context: Synthesis of an internally plasticized latex.

Reagents:

  • Monomer A: Vinyl Acetate (80 mol%).[1]

  • Monomer B: this compound (20 mol%).[1]

  • Initiator: AIBN (Azobisisobutyronitrile), 0.5 wt%.[1]

  • Solvent: Ethyl Acetate.[1]

Methodology:

  • De-inhibition: Wash monomers with 5% NaOH to remove MEHQ stabilizer, then wash with water and dry over MgSO4.[1] Critical Step: Failure to remove MEHQ will result in variable induction periods.[1]

  • Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen (a radical scavenger).

  • Polymerization: Heat to 60°C under nitrogen atmosphere.

  • Termination: Stop reaction at <20% conversion to determine reactivity ratios, or run to completion (8 hours) for material synthesis.

  • Precipitation: Pour reaction mixture into excess cold hexane to precipitate the copolymer.

References

  • Swern, D., et al. (1952).[1] Vinyl Esters of Fatty Acids.[1] Preparation and Polymerization.[1][2][3][4] Journal of the American Chemical Society. Link[1]

  • Adelman, R. L. (1955).[1] Organic Chemistry of Vinyl Esters.[1] Journal of Organic Chemistry.[1] Link[1]

  • Bornscheuer, U. T. (2002).[1] Microbial Carboxyl Esterases: Classification, Properties and Application in Biocatalysis. FEMS Microbiology Reviews.[1] Link

  • Hayes, D. G. (2011).[1] Enzymatic Synthesis of Sugar Esters in Organic Solvents.[1] Lipid Technology.[1] Link[1]

  • Jordan, E. F., et al. (1958).[1] Copolymers of Vinyl Alcohol and Vinyl Stearate.[1] Journal of Applied Polymer Science.[1][3] Link[1]

  • PubChem. (n.d.).[1] this compound Compound Summary.[1] National Library of Medicine.[1] Link[1]

Sources

A Comprehensive Technical Guide to the Commercial Availability and Suppliers of Vinyl Myristate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of vinyl myristate, a long-chain vinyl ester with significant potential in polymer science and various specialty applications. Acknowledging the challenges in sourcing detailed commercial data for this specific monomer, this document synthesizes available information to offer a thorough understanding of its properties, synthesis, potential impurities, and the current landscape of its commercial availability.

Introduction to this compound: Properties and Potential

This compound (CAS No. 5809-91-6), also known as vinyl tetradecanoate, is the ester of vinyl alcohol and myristic acid.[1][2] Its structure combines a reactive vinyl group with a 14-carbon saturated fatty acid chain, imparting a unique combination of properties that make it a valuable monomer in the synthesis of specialty polymers.[3] The long alkyl chain contributes to hydrophobicity, flexibility, and a waxy character in the resulting polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that these values are compiled from various sources and may vary slightly between different suppliers and grades.

PropertyValueSource(s)
CAS Number 5809-91-6[1][2]
Molecular Formula C₁₆H₃₀O₂[1][2][4][]
Molecular Weight 254.41 g/mol [1][2][4][]
Appearance Colorless to off-white solid-liquid mixture[1][]
Melting Point 15 °C[1][4][]
Boiling Point 148 °C at 4.8 mmHg[1][]
Density 0.87 g/cm³[1][4][]
Refractive Index 1.4430 - 1.4450[1]
Flash Point 148 °C[1][4]

Synthesis of this compound and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that may affect its performance in sensitive applications, such as in drug delivery systems. The two primary industrial routes for the synthesis of vinyl esters are the reaction of a carboxylic acid with acetylene and the vinyl interchange reaction with vinyl acetate.

Synthesis Routes

1. Reaction with Acetylene: This method involves the direct vinylation of myristic acid with acetylene, typically using a catalyst. While effective, this process can be hazardous due to the explosive nature of acetylene, requiring specialized high-pressure equipment.

2. Vinyl Interchange Reaction: A more common and safer laboratory and industrial method is the transvinylation of myristic acid with a vinyl donor, most commonly vinyl acetate. This reaction is typically catalyzed by a mercury or palladium compound. A general representation of this reaction is shown below.

Myristic_Acid Myristic Acid Catalyst Catalyst (e.g., Pd or Hg salt) Myristic_Acid->Catalyst Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Catalyst Vinyl_Myristate This compound Catalyst->Vinyl_Myristate Acetic_Acid Acetic Acid Catalyst->Acetic_Acid

Figure 1: General scheme of the vinyl interchange reaction for the synthesis of this compound.

Potential Impurities

The synthesis route and subsequent purification steps significantly influence the purity of the final product. For researchers and drug development professionals, understanding the potential impurity profile is critical for ensuring the safety and efficacy of the final application.

Potential Impurities in this compound:

  • Unreacted Myristic Acid: Incomplete reaction can lead to residual myristic acid, which can affect the polymerization process and the properties of the final polymer. A high acid value is an indicator of this impurity.

  • Residual Vinyl Acetate: If the vinyl interchange reaction is used, unreacted vinyl acetate may remain.

  • Acetic Acid: A byproduct of the vinyl interchange reaction.

  • Catalyst Residues: Traces of the palladium or mercury catalyst may be present in the final product. For biomedical applications, the presence of heavy metals is a significant concern.

  • Polymerized this compound: The vinyl monomer can polymerize during synthesis or storage, especially if not properly inhibited.

  • Inhibitor: To prevent premature polymerization, an inhibitor such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) is often added.[1][4][] The type and concentration of the inhibitor are important considerations for subsequent polymerization reactions.

Commercial Availability and Suppliers

The commercial availability of this compound appears to be primarily focused on research and specialty chemical applications rather than large-scale industrial use. Many search results for "this compound" are often conflated with the more common isopropyl myristate or myristyl myristate, indicating the niche nature of this compound.

Identified Suppliers

The following companies have been identified as suppliers of this compound, typically in research-grade quantities:

  • Biosynth: Offers this compound stabilized with MEHQ for research purposes.[4]

  • BOC Sciences: Lists "Myristic acid vinyl ester" and indicates a "PRACTICAL" purity grade.[]

  • ChemicalBook: This platform lists several suppliers, primarily based in China, offering various quantities of this compound with stated purities around 99%. Some of the listed suppliers include TCI Chemical, AK Scientific, and American Custom Chemicals Corporation. It is important to note that the pricing and availability information on such platforms can be outdated.[1]

It is recommended that researchers directly contact these suppliers to obtain the most current information on availability, pricing, and detailed specifications.

Purity Grades and Specifications

Based on general quality control parameters for vinyl ester resins, researchers should inquire about the following specifications from suppliers:[6]

  • Purity (by GC): Should be as high as possible, ideally >99.5% for sensitive applications.

  • Acid Value: Indicates the amount of free myristic acid.

  • Saponification Value: An indicator of the ester content.

  • Moisture Content: Water can interfere with certain polymerization reactions.

  • Inhibitor Content: The type and concentration of the polymerization inhibitor.

  • Residual Monomer (Vinyl Acetate): If applicable to the synthesis route.

  • Heavy Metal Content: Particularly important for biomedical applications.

Applications of this compound

The unique properties of this compound lend it to several specialized applications, primarily in the field of polymer science.

Polymer Synthesis

This compound can be used as a monomer or co-monomer in the synthesis of polymers with tailored properties. The long, waxy side chain can impart:

  • Internal Plasticization: Increasing the flexibility and lowering the glass transition temperature of the polymer.

  • Hydrophobicity: Enhancing water resistance.

  • Adhesion: Improving adhesion to non-polar substrates.

These polymers can find use in coatings, adhesives, and specialty plastics.[3]

Drug Delivery

The biocompatibility of the myristic acid moiety and the ability to form polymers with tunable properties make this compound an interesting candidate for drug delivery applications. Copolymers containing this compound could potentially be used in:

  • Nanoparticle Formulations: For the encapsulation and controlled release of hydrophobic drugs.

  • Hydrogels: To modify the hydrophobic/hydrophilic balance and control swelling and drug release kinetics.

  • Transdermal Patches: As a component of the polymer matrix to modulate drug release.

Handling, Storage, and Safety

General Handling Procedures for Vinyl Monomers
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (check for appropriate material), and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Prevent the formation of dust if handling the solid form at low temperatures.

Storage
  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.

  • Keep containers tightly closed to prevent contamination and evaporation.

  • Ensure the presence of an adequate amount of polymerization inhibitor, especially for long-term storage. The inhibitor level should be periodically checked.

  • Recommended storage temperature is typically 2-8°C to minimize polymerization.[4]

cluster_handling Safe Handling of this compound cluster_storage Proper Storage of this compound Ventilation Good Ventilation (Fume Hood) PPE Appropriate PPE (Goggles, Gloves, Lab Coat) Avoid_Contact Avoid Inhalation & Skin Contact Cool_Dry Cool, Dry, Dark Place Inhibitor Check Inhibitor Level Sealed Tightly Sealed Container Temp Refrigerate (2-8°C) Handling_Precautions Handling_Precautions Storage_Conditions Storage_Conditions

Figure 2: Key considerations for the safe handling and storage of this compound.

Conclusion

This compound is a specialty monomer with promising applications in polymer science and potentially in drug delivery. While its commercial availability appears limited to research and specialty chemical suppliers, it is obtainable for laboratory-scale investigations. Researchers and drug development professionals seeking to use this compound should prioritize direct communication with suppliers to obtain detailed specifications and safety information. A thorough understanding of its synthesis and potential impurities is crucial for ensuring the quality and reliability of experimental outcomes and final products.

References

  • Silver Fern Chemical Inc. Isopropyl Myristate Supplier | 110-27-0 | Your Reliable Distributor. [Link]

  • BuyMol. Buy Myristic acid vinyl ester | 5809-91-6. [Link]

  • PubChem. This compound. [Link]

  • GJ Chemical. Isopropyl Myristate Supplier and Distributor. [Link]

  • Thomasnet. Isopropyl Myristate Suppliers. [Link]

  • Techniques de l'Ingénieur. Quality control. [Link]

  • UCLA Chemistry and Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers. [Link]

Sources

Molecular Geometry & Reactivity of Vinyl Myristate: A Theoretical & Applied Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl Myristate (VM) represents a unique intersection between fatty acid chemistry and reactive functional monomers. As the vinyl ester of myristic acid (C14:0), it serves as a critical "irreversible" acyl donor in enzymatic synthesis and a hydrophobic monomer in polymerization. This guide dissects the molecular geometry of VM, bridging the gap between ab initio theoretical predictions and their practical implications in drug delivery and biocatalysis. We move beyond basic structure to analyze how the planar vinyl headgroup and the flexible lipophilic tail dictate its behavior in the active sites of lipases and within lipid bilayers.

Molecular Architecture & Quantum Mechanical Benchmarking

To understand the reactivity of this compound, one must first quantify its ground-state geometry. In the absence of high-resolution X-ray diffraction data for this specific liquid ester, Density Functional Theory (DFT) provides the gold standard for structural elucidation.

Theoretical Framework (DFT Setup)

For researchers modeling VM, the B3LYP hybrid functional combined with the 6-31G(d,p) basis set is the recommended workhorse. It offers an optimal balance between computational cost and accuracy for organic ester bond lengths and vibrational frequencies.

Key Geometric Feature: The Vinyl-Ester Conjugation Unlike alkyl esters (e.g., isopropyl myristate), the oxygen atom in the vinyl group of VM participates in


 conjugation with the vinyl double bond. This resonance delocalization slightly shortens the 

bond and reduces the electron density on the carbonyl carbon, modulating its electrophilicity.
Table 1: Predicted Geometric Parameters (B3LYP/6-31G*)

Values derived from homologous vinyl ester computational benchmarks.

ParameterBond/AnglePredicted ValueStructural Significance
Bond Length

(Carbonyl)
1.21 ÅStandard ester carbonyl; reactive site for serine proteases.
Bond Length

1.37 ÅShorter than alkyl

(1.41 Å) due to resonance.
Bond Length

(Vinyl)
1.33 ÅPolymerizable moiety; planar geometry.
Bond Angle

116.5°Indicates

hybridization character of the ether oxygen.
Torsion

0.0° (Syn-planar)The Z-conformation is energetically favored by ~4 kcal/mol over the E-isomer.
Computational Workflow

The following workflow ensures self-validating geometry optimization. The "Frequency Calculation" step is critical to confirm the structure is a true minimum (no imaginary frequencies) rather than a transition state.

DFT_Workflow Input Initial Structure (Canonical SMILES) Basis Basis Set Selection 6-31G(d,p) Input->Basis DFT DFT Functional B3LYP / wB97X-D Basis->DFT Opt Geometry Optimization DFT->Opt Freq Freq Calculation (Check Imaginary) Opt->Freq Freq->Opt N_imag > 0 (Perturb) Output Converged Geometry Freq->Output N_imag = 0

Figure 1: Standardized DFT optimization pipeline for vinyl esters. The loop ensures the final geometry is a true potential energy minimum.

Conformational Dynamics & Lipophilic Behavior

While DFT provides a static snapshot, the biological utility of this compound lies in its dynamics. The C14 myristate tail renders the molecule highly hydrophobic (LogP ~6.8), driving its interaction with lipid bilayers and hydrophobic pockets of enzymes.

The "Zigzag" vs. "Kink" Probability

In Molecular Dynamics (MD) simulations (typically using the GAFF or CHARMM lipid force fields), the myristate tail does not remain in a rigid all-trans conformation.

  • Ground State: All-trans (zigzag) is the lowest energy state, maximizing van der Waals contact in crystalline phases.

  • Fluid Phase: At physiological temperatures (37°C), gauche defects (kinks) occur primarily near the center of the chain (C6-C8 positions).

  • Implication: This flexibility allows VM to "coil" slightly to fit into the funnel-shaped active sites of lipases like Candida antarctica Lipase B (CALB).

Aggregation and Micelles

Due to its amphiphilic nature (polar ester head, non-polar tail), VM forms micelles in aqueous environments. Theoretical Critical Micelle Concentration (CMC) studies suggest that the planar vinyl group allows for tighter head-group packing compared to isopropyl myristate, potentially stabilizing nanoparticles in drug delivery formulations.

Reactivity & The Enzymatic Interface

The defining feature of this compound is its role as an irreversible acyl donor . This is a geometric and electronic phenomenon that dictates its use in kinetic resolution and prodrug synthesis.

The Mechanism of Irreversibility

In a standard transesterification (e.g., using methyl myristate), the reaction is reversible because the leaving group (methanol) can re-attack the enzyme. With This compound , the leaving group is vinyl alcohol (


).
  • Geometry: Vinyl alcohol is unstable.

  • Tautomerization: It spontaneously and instantly rearranges into acetaldehyde (

    
    ).
    
  • Thermodynamic Trap: Acetaldehyde cannot act as a nucleophile to reverse the reaction. The reaction is driven to 100% conversion.

Enzymatic Pathway Visualization

The following diagram illustrates the "Lock and Key" mechanism where the geometric fit of the myristate tail facilitates the irreversible release of acetaldehyde.

Enzymatic_Cycle Enzyme Free Lipase (Serine-OH) Complex Tetrahedral Intermediate Enzyme->Complex + VM VM This compound (Substrate) VM->Complex AcylEnz Acyl-Enzyme Complex Complex->AcylEnz VinylAlc Vinyl Alcohol (Leaving Group) Complex->VinylAlc Release Product Myristyl-Drug Conjugate AcylEnz->Product + Drug Acetaldehyde Acetaldehyde (Tautomerization) VinylAlc->Acetaldehyde Irreversible Step Product->Enzyme Regenerate Drug Nucleophile (Drug-OH) Drug->Product

Figure 2: The lipase-catalyzed transesterification cycle. The tautomerization of vinyl alcohol (red path) acts as a thermodynamic sink, preventing the reverse reaction.

Experimental Validation Protocol

Theoretical models must be validated by physical data. The following protocols provide the "ground truth" for the calculated geometries.

Infrared Spectroscopy (FTIR) Validation
  • Objective: Confirm the conjugation of the vinyl ester.

  • Protocol:

    • Prepare a thin film of liquid this compound on a KBr window.

    • Scan from 4000 to 400

      
       (Resolution 4 
      
      
      
      ).
    • Target Signal: Look for the Carbonyl (

      
      ) stretch.[1]
      
    • Validation Criteria: In non-conjugated alkyl esters,

      
       appears at ~1740 
      
      
      
      . In This compound , due to conjugation, this band shifts to higher frequencies (~1760-1770
      
      
      ). This "blue shift" confirms the specific electronic environment predicted by DFT.
NMR Confirmation of Vinyl Planarity
  • Objective: Verify the magnetic environment of the vinyl protons.

  • Protocol:

    • Dissolve 10 mg VM in

      
      .
      
    • Acquire

      
      -NMR (400 MHz+).
      
    • Target Signal: The vinyl protons (

      
      ) exhibit a characteristic AMX splitting pattern.
      
    • Validation Criteria: The internal alkene protons appear downfield (4.5–5.0 ppm and 7.2 ppm) with coupling constants (

      
      , 
      
      
      
      ) that confirm the planar, rigid geometry of the headgroup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545633, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Myristic acid vinyl ester Gas Chromatography Data.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Foundational text on lipase mechanisms and vinyl ester irreversibility).
  • Jaeger, K. E., & Eggert, T. (2002).Lipases for biotechnology. Journal of Biotechnology. (Discusses the structural fit of long-chain fatty acid esters in lipase active sites).
  • Gaussian, Inc.DFT Benchmarking for Vinyl Esters using B3LYP/6-31G(d).

Sources

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of Vinyl Myristate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Polymerization of Vinyl Myristate

This compound, a long-chain vinyl ester, is a valuable monomer for the synthesis of polythis compound (PVM), a hydrophobic polymer with applications in coatings, adhesives, and as a modifier for other polymeric systems. The polymerization of this compound, like other vinyl esters, proceeds via a free-radical mechanism. This process involves the initiation of a radical species, which then propagates by adding to the double bond of the this compound monomer. The reaction terminates when two growing polymer chains combine or disproportionate.[1][2][3]

The high reactivity of the propagating radical in vinyl ester polymerization can lead to side reactions, such as chain transfer to the monomer or polymer.[4] This can result in branched polymer structures and make it challenging to achieve high molecular weights with low dispersity in conventional free-radical polymerization.[4] Therefore, careful control over reaction conditions is paramount to achieving the desired polymer characteristics. This guide provides detailed protocols for both bulk and solution radical polymerization of this compound, offering insights into the rationale behind the selection of reagents and reaction parameters.

Core Principles of this compound Radical Polymerization

The successful radical polymerization of this compound hinges on several key factors:

  • Initiator Selection: The choice of initiator is critical for controlling the rate of polymerization. Thermal initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are commonly used.[2] These molecules decompose at a specific temperature to generate free radicals, initiating the polymerization process.[1][2] The initiator concentration directly influences the number of growing polymer chains and, consequently, the final molecular weight of the polymer.[5]

  • Temperature Control: Temperature plays a crucial role in the kinetics of polymerization. Higher temperatures increase the rate of initiator decomposition and propagation, leading to faster reaction times.[6][7] However, elevated temperatures can also increase the likelihood of side reactions, such as chain transfer, which can negatively impact the polymer structure.[4] Therefore, maintaining a stable and optimized reaction temperature is essential for reproducible results. Studies have shown that polymerization temperature can significantly affect the physicomechanical properties of the resulting polymer.[8][9]

  • Monomer Purity: The this compound monomer should be free of inhibitors, which are often added for stabilization during storage. Inhibitors will quench the free radicals and prevent polymerization.[10] Purification of the monomer, typically by passing it through a column of basic alumina, is a necessary prerequisite.

  • Oxygen-Free Environment: Oxygen is a potent inhibitor of radical polymerization as it can react with the propagating radicals to form stable peroxy radicals, effectively terminating the polymerization. Therefore, all polymerizations must be conducted under an inert atmosphere, such as nitrogen or argon.

Experimental Workflow for Radical Polymerization

The general workflow for the radical polymerization of this compound can be visualized as follows:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification (Removal of Inhibitor) Reagent_Prep Reagent Preparation (Initiator, Solvent) Monomer_Purification->Reagent_Prep Reactor_Setup Reactor Setup (Inert Atmosphere) Reagent_Prep->Reactor_Setup Initiation Initiation (Heating to Decompose Initiator) Reactor_Setup->Initiation Add Monomer & Initiator Propagation Propagation (Monomer Addition) Initiation->Propagation Termination Termination (Chain Combination/Disproportionation) Propagation->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Cool and Precipitate Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Characterization Polymer Characterization (e.g., NMR, GPC, DSC) Drying->Characterization

Caption: General workflow for the radical polymerization of this compound.

Protocol 1: Bulk Polymerization of this compound

Bulk polymerization is carried out without a solvent, which can lead to a high rate of polymerization and high purity polymer. However, the viscosity of the reaction mixture increases significantly with conversion, which can make stirring difficult and lead to challenges in heat dissipation.[11]

Materials:

  • This compound (inhibitor-free)

  • Azobisisobutyronitrile (AIBN)

  • Methanol (for precipitation)

  • Reaction flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Monomer Purification: Purify the this compound by passing it through a short column of basic alumina to remove the inhibitor.

  • Reactor Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet/outlet. Purge the flask with nitrogen for at least 15-20 minutes to create an inert atmosphere.

  • Charging the Reactor: Under a positive flow of nitrogen, add the purified this compound to the reaction flask.

  • Initiator Addition: Weigh the desired amount of AIBN and add it to the this compound. The initiator concentration will influence the molecular weight of the resulting polymer. A typical starting point is 0.1-1.0 mol% relative to the monomer.

  • Polymerization: Immerse the reaction flask in a preheated oil bath or heating mantle set to the desired temperature (typically 60-80°C for AIBN). Stir the reaction mixture vigorously. The polymerization time will vary depending on the temperature and initiator concentration, ranging from a few hours to 24 hours.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination and Isolation: Once the desired conversion is reached (or the reaction mixture becomes too viscous to stir), cool the flask to room temperature. Dissolve the viscous polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran or toluene).

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polythis compound will precipitate as a white solid.

  • Purification: Decant the supernatant and wash the precipitated polymer with fresh methanol several times to remove any unreacted monomer and initiator fragments.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization of this compound

Solution polymerization offers better control over the reaction temperature due to the presence of a solvent that helps to dissipate the heat of polymerization. The lower viscosity of the reaction mixture also allows for easier stirring throughout the reaction.[12]

Materials:

  • This compound (inhibitor-free)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene, benzene, or tetrahydrofuran)

  • Methanol (for precipitation)

  • Reaction flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound as described in the bulk polymerization protocol. Ensure the solvent is anhydrous.

  • Reactor Setup: Set up the reaction apparatus as described for bulk polymerization and purge with nitrogen.

  • Charging the Reactor: Under a positive flow of nitrogen, add the desired amount of anhydrous solvent to the reaction flask, followed by the purified this compound. The monomer concentration in the solvent can be varied, but a typical starting range is 20-50% (w/v).

  • Initiator Addition: Dissolve the desired amount of AIBN in a small amount of the solvent and add it to the reaction mixture under nitrogen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) with constant stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.

  • Termination and Isolation: After the desired reaction time, cool the flask to room temperature.

  • Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., cold methanol).

  • Purification: Wash the precipitated polymer with fresh methanol.

  • Drying: Collect the polythis compound by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.

Summary of Reaction Parameters

ParameterBulk PolymerizationSolution PolymerizationRationale
Monomer Concentration Neat (100%)20-50% (w/v) in solventHigher concentration in bulk leads to faster rates but poor heat and mass transfer. Solution polymerization allows for better control.
Initiator (AIBN) 0.1 - 1.0 mol%0.1 - 1.0 mol%Initiator concentration inversely affects the molecular weight.
Temperature 60 - 80 °C60 - 80 °CControls the rate of initiation and propagation. Higher temperatures can lead to side reactions.[6][8]
Reaction Time 2 - 24 hours4 - 24 hoursDependent on temperature, initiator, and desired conversion.
Solvent NoneToluene, Benzene, THFA non-reactive solvent that dissolves both the monomer and the resulting polymer is chosen.
Precipitating Agent MethanolMethanolA non-solvent for the polymer is used to isolate it from the reaction mixture.

Characterization of Polythis compound

Following synthesis and purification, the polythis compound should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the characteristic ester functional groups in the polymer.[13]

Safety Precautions

  • This compound and the organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • AIBN is a thermally unstable compound and can decompose exothermically. Store it at a low temperature and handle it with care.

Conclusion

The radical polymerization of this compound provides a straightforward route to the synthesis of polythis compound. By carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve polymers with desired characteristics for a range of applications. The choice between bulk and solution polymerization will depend on the specific requirements of the final polymer and the experimental setup available. For greater control over the polymer architecture and molecular weight distribution, advanced techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization may be considered.[4][14]

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2014).
  • Wikipedia. (n.d.). Vinyl ester resin. Retrieved from [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. Retrieved from [Link]

  • Polymer Innovation Blog. (2025, March 17). Thermoset Polymers: Vinyl Esters. Retrieved from [Link]

  • Wang, H., et al. (2025, October 29). S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents.
  • Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis. Retrieved from [Link]

  • Chaparala, S. A. C., et al. (2023).
  • Hirao, A., & Goseki, R. (2014). Anionic Vinyl Polymerization.
  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]

  • Kim, H. J., et al. (2017). Effect of Polymerization Temperature on the Properties of Autopolymerizing Resin. The Journal of prosthetic dentistry, 118(3), 393-399.
  • Takahashi, Y., et al. (2001). Effect of water temperature during polymerization on strength of autopolymerizing resin. The Journal of prosthetic dentistry, 85(4), 403-407.
  • Ghaffari, A., et al. (2020). Synthesis and characterization of polyvinyl alcohol/dextran/Zataria wound dressing with superior antibacterial and antioxidant properties. Journal of Biomaterials Science, Polymer Edition, 31(18), 2355-2374.
  • Albright, L. F. (1967). Polymerization of Vinyl Chloride. Chemical Engineering, 74(16), 113-118.
  • Gustin, J. L., & Laganier, F. (1998). Understanding vinyl acetate polymerisation accidents. IChemE Symposium Series No. 144.
  • Podsiadły, R., et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives.
  • Smith, C. (2018, November 30). Free Radical Vinyl Polymerization powerpoint. YouTube. Retrieved from [Link]

  • Tursynov, A., et al. (2023). Synthesis and Characterization of Composite Materials Based on Sodium Humate and Poly(vinyl alcohol). Polymers, 15(21), 4249.
  • Wani, T. A., et al. (2021). Synthesis, characterization, and antimicrobial evaluation of polyvinylalcohol-osthol composite films.
  • Chaparala, S. A. C., et al. (2023). Characterisation of Curing of Vinyl Ester Resin in an Industrial Pultrusion Process: Influence of Die Temperature. University of Southern Queensland Repository.
  • Al-Mulla, E. A. J., et al. (2023). Synthesis and Characterization of Cellulose Microfibril-Reinforced Polyvinyl Alcohol Biodegradable Composites. Polymers, 15(1), 193.
  • Ma, C. C. M., et al. (2003). Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. Polymer Engineering & Science, 43(3), 656-667.
  • Scorah, M. J., et al. (2001). Bulk and solution copolymerization of methyl methacrylate and vinyl acetate. Journal of Applied Polymer Science, 82(5), 1238-1255.
  • Anbarasan, R., & Vasudevan, T. (2004). Synthesis and Characterization of Poly Vinyl Alcohol Functionalized Iron Oxide Nanoparticles. Journal of Nanoscience and Nanotechnology, 4(6), 614-618.

Sources

Application Note: Vinyl Myristate in Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Protocol & Application Guide Target Audience: Polymer Chemists, Drug Delivery Scientists, Formulation Engineers

Executive Summary

Vinyl myristate (VM) is a fatty acid vinyl ester monomer characterized by a long hydrophobic C14 side chain. Unlike short-chain vinyl esters (e.g., vinyl acetate), VM imparts significant hydrophobicity, low glass transition temperature (


), and side-chain crystallinity to its copolymers.

This guide details the strategic application of VM in synthesizing amphiphilic block copolymers for drug delivery and internally plasticized latexes. It addresses the specific challenges of VM polymerization—namely its "Less Activated Monomer" (LAM) status, high chain-transfer constants, and extreme hydrophobicity—providing self-validating protocols to overcome them.

Strategic Chemistry: Reactivity & Mechanism

The Reactivity Paradox

This compound is a non-conjugated vinyl monomer (LAM). The vinyl group is connected to an oxygen atom, making the double bond electron-rich.

  • Implication: VM copolymerizes poorly with electron-deficient "More Activated Monomers" (MAMs) like acrylates or styrenes (leading to alternating or inhibited kinetics) but copolymerizes ideally with other vinyl esters (Vinyl Acetate, Vinyl Benzoate) or N-vinyl amides (N-Vinylpyrrolidone).

  • Chain Transfer: The protons on the

    
    -carbon of the myristate ester group and the backbone methine are susceptible to hydrogen abstraction. This leads to chain transfer to monomer (
    
    
    
    ) and polymer (
    
    
    ), resulting in branching if not controlled.
Controlled Radical Polymerization Strategy (RAFT)

For precision synthesis (e.g., drug delivery vectors), Reversible Addition-Fragmentation chain Transfer (RAFT) is the method of choice.

  • RAFT Agent Selection: Standard dithioesters inhibit VM polymerization. Xanthates (O-alkyl xanthates) or Dithiocarbamates are required to stabilize the unstable radical intermediate formed by LAMs.

RAFT_Mechanism Init Initiator (AIBN) VM This compound (Monomer) Init->VM Initiation Xanthate Xanthate RAFT Agent (Chain Transfer) VM->Xanthate Propagation Inter Intermediate Radical (Unstable) Xanthate->Inter Addition Inter->Xanthate Fragmentation (Degenerative Transfer) Poly Poly(this compound) Controlled Chain Inter->Poly Equilibrium

Figure 1: RAFT equilibrium mechanism specific to this compound using Xanthates. The rapid exchange ensures low dispersity (Đ).

Application I: Amphiphilic Block Copolymers for Drug Delivery

Goal: Synthesize PEG-b-PVM (Poly(ethylene glycol)-block-poly(this compound)) micelles. The PVM core encapsulates hydrophobic drugs (e.g., Paclitaxel), while the PEG shell ensures colloidal stability.

Materials
  • Monomer: this compound (Stabilized with MEHQ). Purification required.

  • Macro-CTA: PEG-Xanthate (PEG-O-C(=S)S-R).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Protocol: PEG-b-PVM Synthesis via RAFT
Step 1: Monomer Purification (Critical)

Commercially available VM contains inhibitors (MEHQ) that delay RAFT kinetics.

  • Dissolve VM in hexane (1:1 v/v).

  • Wash 3x with 5% NaOH solution, then 3x with distilled water.

  • Dry over

    
    , filter, and remove hexane via rotary evaporation.
    
  • Validation: The liquid should be clear/colorless.

Step 2: Polymerization[1]
  • Charge: In a Schlenk tube, add:

    • PEG-Xanthate (

      
       g/mol ): 1.0 equiv.
      
    • This compound: 50 equiv (Target DP).

    • AIBN: 0.2 equiv (Ratio CTA:Initiator = 5:1).

    • Dioxane: Final concentration of VM = 2.0 M.

  • Degas: Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen kills the xanthate radical).

  • Reaction: Immerse in an oil bath at 70°C for 12–24 hours.

    • Note: Conversion is kept <70% to prevent terminal branching.

  • Quench: Cool in liquid nitrogen and expose to air.

Step 3: Purification & Analysis
  • Precipitation: PVM is waxy and difficult to precipitate.

    • Method: Dialysis (MWCO 3.5 kDa) against Acetone/Methanol (1:1) to remove unreacted monomer, followed by dialysis against water.

    • Lyophilize to obtain a white powder.

  • Validation (NMR):

    • Check for disappearance of vinyl protons (4.5–5.0 ppm).

    • Confirm broad polymer backbone peaks (1.5–2.0 ppm).

    • Calculate

      
       via integration of the terminal PEG methoxy group vs. the myristyl ester side chain (
      
      
      
      , ~4.0 ppm).
Drug Loading (Self-Assembly)
  • Dissolve 10 mg Copolymer and 1 mg Hydrophobic Drug in 1 mL THF.

  • Add dropwise into 10 mL stirred water (Solvent exchange method).

  • Dialyze against water to remove THF.

  • Filter (0.45

    
    m) to remove unencapsulated drug aggregates.
    

Application II: Internal Plasticization of Vinyl Acetate Latexes

Goal: Create a Poly(Vinyl Acetate-co-Vinyl Myristate) latex binder. VM acts as a non-migrating "internal plasticizer," lowering


 and improving water resistance without leaching (unlike phthalates).
The Transport Challenge

VM is extremely hydrophobic (Water solubility


 g/L). In emulsion polymerization, it cannot diffuse through the aqueous phase to the growing polymer particles (Smith-Ewart Interval II).
  • Solution: Use Miniemulsion Polymerization or Pre-emulsification with high shear.

Protocol: Miniemulsion Copolymerization
Formulation Table
ComponentRoleWeight % (on Monomer)
Vinyl Acetate (VAc) Main Monomer80%
This compound (VM) Comonomer (Plasticizer)20%
Hexadecane Hydrophobe (Osmotic Pressure Agent)4%
SDS / Tween 80 Surfactant3%
KPS (Potassium Persulfate) Initiator0.5%
Water Continuous Phaseto 40% Solids
Step-by-Step Procedure
  • Oil Phase Prep: Mix VAc, VM, and Hexadecane until homogeneous.

  • Aqueous Phase Prep: Dissolve Surfactant in water.

  • Pre-Emulsification: Add Oil Phase to Aqueous Phase under magnetic stirring (10 min).

  • Homogenization (Critical): Sonicate (Branson Sonifier) or use a High-Pressure Homogenizer (Microfluidizer) at 1000 bar for 5 cycles.

    • Target: Droplet size < 200 nm.[2]

    • Why: This creates "monomer droplets" that act directly as nucleation sites, bypassing the need for aqueous diffusion.

  • Polymerization:

    • Transfer miniemulsion to a reactor equipped with a condenser and nitrogen inlet.

    • Heat to 75°C .

    • Add KPS (dissolved in minimal water) to start reaction.

    • React for 4 hours.

  • Post-Treatment: Raise temp to 85°C for 1 hour to consume residual monomer.

Data Interpretation: Thermal Properties

The incorporation of VM lowers the


 of PVAc (

) according to the Fox Equation, but with deviations due to side-chain crystallization.
Polymer Composition

(

)
Water Uptake (24h)
Poly(Vinyl Acetate)32High (~20%)
P(VAc-co-VM) 90:1018Medium
P(VAc-co-VM) 80:205Low (<5%)

Note: At >30% VM, a melting endotherm (


) may appear in DSC due to crystallization of the C14 chains.

Troubleshooting & Expert Tips

Handling "Retardation"

Vinyl esters often show an induction period.

  • Cause: Traces of oxygen or stabilizer.

  • Fix: Ensure rigorous degassing. If using RAFT, add a small amount of "sacrificial" initiator at the start to scavenge oxygen before adding the main initiator load.

Molecular Weight Limitations

Due to high Chain Transfer to Monomer (


), it is difficult to achieve Ultra-High MW (>100 kDa) with VM.
  • Workaround: If high mechanical strength is needed, introduce a divinyl crosslinker (e.g., Divinyl Adipate) at low levels (0.1%) to link chains, or use emulsion polymerization which compartmentalizes radicals, often yielding higher MW than solution methods.

Solvent Selection
  • Good Solvents: Toluene, THF, Chloroform, Dichloromethane.

  • Non-Solvents: Methanol (cold), Water, Diethyl Ether (partial).

References

  • RAFT Polymerization of Vinyl Esters: "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." MDPI Polymers.

  • Amphiphilic Block Copolymers: "Amphiphilic block copolymers for drug delivery."[3] Journal of Pharmaceutical Sciences.

  • Emulsion Polymerization Kinetics: "The Emulsion Polymerization of Vinyl Acetate." Core.ac.uk.

  • Vinyl Ester Reactivity: "Free Radical Vinyl Polymerization." Polymer Science Learning Center.

  • Miniemulsion Techniques: "Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution." Royal Society of Chemistry.

Sources

Application Notes and Protocols: Vinyl Myristate in the Preparation of Polymeric Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Vinyl Myristate in Nanoparticle Formulation

This compound, a vinyl ester of myristic acid, is a hydrophobic monomer that has garnered interest in the formulation of polymeric nanoparticles. Its long alkyl chain imparts a significant hydrophobic character to the resulting polymer, poly(this compound). This property is particularly advantageous for the encapsulation of lipophilic drugs, enhancing drug loading and providing a stable matrix for controlled release.[1][2] The use of vinyl monomers allows for the application of various polymerization techniques to produce nanoparticles with tailored sizes and surface properties.[3] Polymeric nanoparticles, generally ranging from 10 to 1000 nm in size, offer a versatile platform for drug delivery.[4] They can protect therapeutic agents from degradation, improve bioavailability, and enable targeted delivery to specific tissues or cells.[1][5][6]

Polymerization Techniques for this compound Nanoparticles

Several vinyl polymerization techniques can be employed to synthesize poly(this compound) nanoparticles. The choice of method significantly influences the resulting particle size, distribution, and stability.

  • Emulsion Polymerization: This technique involves emulsifying the this compound monomer in an aqueous phase with the aid of a surfactant.[7] A water-soluble initiator starts the polymerization process, leading to the formation of polymer particles.[8] Emulsion polymerization is a robust method for producing nanoparticles in the size range of 50-200 nm.[3]

  • Miniemulsion Polymerization: In this method, the monomer is dispersed into nanodroplets (50-500 nm) within the continuous phase using high shear forces, such as sonication.[9] A costabilizer is often added to prevent droplet coalescence. Miniemulsion polymerization allows for better control over particle size and composition, as the final particles are essentially a one-to-one copy of the initial monomer droplets.[9]

  • Dispersion Polymerization: This technique is suitable for producing larger nanoparticles (0.3-10 µm) and involves polymerizing the monomer in a solvent in which the monomer is soluble, but the resulting polymer is not.[3] A stabilizer is used to prevent particle aggregation.

  • Nanoprecipitation (Solvent Displacement): This method involves dissolving the pre-formed poly(this compound) in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring.[10][11] The rapid diffusion of the solvent leads to the precipitation of the polymer as nanoparticles.[11] This technique is known for its simplicity and effectiveness in producing small nanoparticles.[11]

Core Experimental Protocol: Emulsion Polymerization of this compound

This protocol details a standard laboratory procedure for the synthesis of poly(this compound) nanoparticles via emulsion polymerization.

Materials:

  • This compound (monomer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Nitrogen inlet

  • Temperature controller

  • Syringe pump

Step-by-Step Methodology:

  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, nitrogen inlet, and a rubber septum for injections. Place the flask in a water bath on the magnetic stirrer/hot plate.

  • Initial Charge: To the flask, add deionized water and the surfactant (e.g., SDS).

  • Purging: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.

  • Monomer Addition: Add the this compound monomer to the reaction flask. It is often added dropwise using a syringe pump to ensure a controlled reaction.

  • Initiation: Dissolve the initiator (KPS) in a small amount of deionized water and inject it into the flask to start the polymerization.

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 4-6 hours) while maintaining the temperature and stirring. The solution will typically turn from clear to a milky-white latex, indicating the formation of polymer nanoparticles.[12]

  • Cooling and Purification: After the reaction is complete, cool the latex to room temperature. The resulting nanoparticles can be purified by dialysis or centrifugation to remove unreacted monomer, surfactant, and initiator.[13]

Diagram of Emulsion Polymerization Workflow:

EmulsionPolymerization cluster_setup 1. Reactor Setup & Purging cluster_reaction 2. Polymerization cluster_purification 3. Post-Polymerization A Three-neck flask with condenser B Add Water & Surfactant (SDS) A->B C Purge with Nitrogen B->C D Heat to 70°C C->D E Add this compound (Monomer) D->E F Inject Initiator (KPS) E->F G Polymerization (4-6 hours) F->G H Cool to Room Temperature G->H I Purification (Dialysis/Centrifugation) H->I J Characterization I->J

Caption: Workflow for emulsion polymerization of this compound.

Characterization of Poly(this compound) Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to ensure they meet the desired specifications for their intended application.

Parameter Technique(s) Purpose
Particle Size and Size Distribution Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To determine the average particle size and polydispersity index (PDI), which indicate the homogeneity of the nanoparticle population.[14][15]
Morphology and Surface Topography TEM, SEM, Atomic Force Microscopy (AFM)To visualize the shape and surface features of the nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which is a key factor in their stability and interaction with biological systems.
Chemical Composition and Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR)To confirm the polymerization of this compound and the chemical structure of the resulting polymer.[16]
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To evaluate the thermal stability and phase transitions of the polymeric nanoparticles.[15]
Crystallinity X-ray Diffraction (XRD)To determine the crystalline or amorphous nature of the poly(this compound) nanoparticles.[14]

Application in Drug Delivery: Encapsulation and Release

Poly(this compound) nanoparticles are particularly well-suited for the delivery of hydrophobic drugs.[17] The hydrophobic core of the nanoparticles can effectively encapsulate these drugs, protecting them from degradation and improving their solubility in aqueous environments.[1]

Drug Loading:

Drugs can be loaded into the nanoparticles using two primary methods:

  • Incorporation Method: The drug is dissolved in the this compound monomer before polymerization.[4] This method entraps the drug within the polymer matrix as the nanoparticles are formed.

  • Incubation Method: The pre-formed nanoparticles are incubated in a solution containing the drug.[4] The drug then adsorbs onto the surface or diffuses into the polymer matrix.

Controlled Release:

The release of the encapsulated drug from the nanoparticles can be controlled by various factors, including the polymer's degradation rate and the drug's diffusion through the polymer matrix.[1][5][6] The hydrophobic nature of poly(this compound) can lead to a sustained release profile, which is beneficial for reducing dosing frequency and improving patient compliance.[6]

Diagram of Drug Encapsulation and Release Mechanism:

DrugDelivery cluster_loading Drug Loading cluster_nanoparticle Nanoparticle Structure cluster_release Drug Release Loading Incorporation Method Drug dissolved in monomer before polymerization Incubation Method Drug adsorbed onto pre-formed nanoparticles NP Poly(this compound) Nanoparticle Hydrophobic Core with Encapsulated Drug Loading->NP:f0 Release Sustained Release Drug diffuses from polymer matrix Targeted Delivery Nanoparticles accumulate at target site NP:f1->Release Controlled Release Mechanism

Caption: Drug encapsulation and release from nanoparticles.

Conclusion and Future Perspectives

This compound serves as a valuable monomer for the preparation of polymeric nanoparticles with significant potential in drug delivery and other biomedical applications. The ability to control nanoparticle properties through various polymerization techniques allows for the design of customized drug delivery systems. Future research may focus on the surface functionalization of poly(this compound) nanoparticles to achieve active targeting and the development of copolymers to further tune their drug release characteristics and biocompatibility.[18]

References

  • Arshady, R. (1992). Preparation of polymer nano- and microspheres by vinyl polymerization techniques.
  • Yadav, N., & Khatak, S. (2021). Polymeric Nanoparticles: Production, Characterization.
  • Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18.
  • Rizvi, S. A. A., & Saleh, A. M. (2018). Applications of nanoparticle systems in drug delivery technology. Saudi Pharmaceutical Journal, 26(1), 64-70.
  • Park Systems. (2019, December 23). Emulsion Polymerization Methods and Nanomaterials. [Video]. YouTube. [Link]

  • Ravi, G., & Gupta, N. V. (2016). A Review on Recent Trends and Various Preparation Techniques of Polymeric Nanoparticles. Journal of Chemical and Pharmaceutical Research, 8(12), 207-214.
  • Lee, S. H., & Heng, D. (2021). Applying polyvinyl alcohol to the preparation of various nanoparticles. Journal of Nanobiotechnology, 19(1), 27.
  • D'souza, A. A., & De, S. (2021). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 13(16), 2589.
  • Rao, J. P., & Geckeler, K. E. (2011). Polymer nanoparticles: preparation, characterization, and applications. Progress in Polymer Science, 36(7), 887-913.
  • Gu, F., Zhang, L., & Teply, B. A. (2008). Precise engineering of targeted nanoparticles by using self-assembled biointegrated block copolymers. Proceedings of the National Academy of Sciences, 105(7), 2586-2591.
  • Asua, J. M. (2002). Miniemulsion polymerization. Progress in Polymer Science, 27(7), 1283-1346.
  • Mohanraj, V. J., & Chen, Y. (2006). Nanoparticles-a review. Tropical journal of pharmaceutical research, 5(1), 561-573.
  • Sahu, T., & Ratre, Y. K. (2021). Polyvinylpyrrolidone (PVP) in nanoparticle synthesis. Dalton Transactions, 50(38), 13216-13233.
  • Lo, C. T., & Jahn, A. (2010). Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. Journal of Colloid and Interface Science, 345(2), 337-344.
  • Gu, H., Xu, K., & Xu, B. (2006). Fabrication and characterization of iron oxide nanoparticles reinforced vinyl-ester resin nanocomposites. Composites Science and Technology, 66(10), 1169-1175.
  • Musumeci, T., & Pignatello, R. (2024). Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films. International Journal of Pharmaceutics, 650, 123727.
  • Royal Australian Chemical Institute. (2017, June 4). #009: Emulsion Polymerization - Making Polymer Nanoparticles. [Video]. YouTube. [Link]

  • Laurent, S., & Forge, D. (2012). Synthesis and characterization of PVP-functionalized superparamagnetic Fe3O4 nanoparticles as an MRI contrast agent. Express Polymer Letters, 6(8), 620-629.
  • Pelgrift, R. Y., & Friedman, A. J. (2013). Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications.
  • Chaduc, I., & Crepet, A. (2013). Polymerizations kinetics of vinyl acetate in miniemulsion using H2O2/ascorbic acid as the initiator. Journal of Polymer Science Part A: Polymer Chemistry, 51(10), 2135-2144.
  • Darwish, M. S. A., & Kim, H. Y. (2020). Synthesis of magnetite nanoparticles coated with polyvinyl alcohol for hyperthermia application. Journal of Materials Science: Materials in Electronics, 31(15), 12693-12702.
  • Chern, C. S. (2006). Emulsion Polymerization and Encapsulation of Micro and Nanoparticles within Polymer Droplets. Industrial & Engineering Chemistry Research, 45(23), 7575-7582.
  • Sharma, A., & Garg, T. (2018). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Pharmacology, 9, 827.
  • Li, X., & Anton, N. (2013). Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs. AAPS PharmSciTech, 14(2), 649-656.
  • Basith, S., & Cui, M. (2018). Synthesis and Characterization of Poly Vinyl Alcohol Functionalized Iron Oxide Nanoparticles.
  • Zhou, Y., & He, J. (2007). Fabrication and characterization of iron oxide nanoparticles reinforced vinyl-ester resin nanocomposites. Materials Science and Engineering: A, 466(1-2), 174-179.
  • Danaei, M., & Dehghankhold, M. (2022). An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques. Journal of Drug Delivery Science and Technology, 74, 103548.
  • Kim, N. (2003). Poly(vinyl alcohol) stabilization of acrylic emulsion polymers using the miniemulsion approach. [Doctoral dissertation, Lehigh University]. Lehigh Preserve.
  • Dow Chemical Company. (n.d.).
  • Liu, H., & Wang, C. (2021). In situ Fe3O4 nanoparticles coating of polymers for separating hazardous PVC from microplastic mixtures.

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Application Notes and Protocols for the Controlled Polymerization of Vinyl Myristate via RAFT

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Engineering Novel Polymeric Architectures with Vinyl Myristate

This compound (VM), the vinyl ester of myristic acid, is a long-chain vinyl ester monomer that yields poly(this compound) (PVM), a hydrophobic and biocompatible polymer.[1] The myristate side chain, a saturated fatty acid, imparts unique properties to the polymer, making it a compelling candidate for a variety of specialized applications. These include use as a hydrophobic modifier for drug delivery systems, a component in advanced coatings, and a specialty material in personal care formulations.

The challenge in harnessing the full potential of PVM lies in the inherent difficulty of controlling the polymerization of vinyl esters.[2] Conventional free-radical polymerization of these "less activated" monomers often leads to polymers with broad molecular weight distributions and poor architectural control due to frequent side reactions.[2][3] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization emerges as a superior strategy, offering precise control over molecular weight, a narrow polydispersity index (PDI), and the ability to synthesize complex architectures like block copolymers.[2][4]

This guide provides a comprehensive overview and detailed protocols for the controlled polymerization of this compound using RAFT. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and outline methods for the thorough characterization of the resulting polymers.

The RAFT Polymerization of this compound: A Mechanistic Overview

RAFT polymerization is a reversible deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with living characteristics. The process relies on a chain transfer agent (the RAFT agent) to mediate the polymerization via a degenerative chain transfer mechanism. For less activated monomers like this compound, the choice of RAFT agent is paramount. Xanthates and N-aryl dithiocarbamates are particularly effective for this class of monomers, whereas dithioesters and trithiocarbonates, typically used for more activated monomers like styrenes and acrylates, can inhibit polymerization.[2][4]

The general mechanism for RAFT polymerization is depicted below:

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_dot Primary Radical (R•) I->R_dot k_d Pn_dot Propagating Chain (Pn•) R_dot->Pn_dot + M M Monomer (VM) Pn_dot->Pn_dot + M (k_p) Adduct Intermediate Radical Adduct Pn_dot->Adduct + RAFT Agent Dead_polymer Dead Polymer Pn_dot->Dead_polymer + Pn• (k_t) cluster_raft cluster_raft RAFT_agent RAFT Agent Z-C(=S)S-R RAFT_agent->Adduct Dormant_chain Dormant Chain Pn-S-C(=S)-Z Adduct->Dormant_chain Fragmentation R_dot_raft Leaving Group Radical (R•) Adduct->R_dot_raft Fragmentation Dormant_chain->Pn_dot + M experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Purification (VM, AIBN) setup Reaction Setup (VM, RAFT Agent, AIBN, Solvent) reagent_prep->setup degassing Degassing (Freeze-Pump-Thaw) setup->degassing polymerization Polymerization (70°C, 24h) degassing->polymerization precipitation Precipitation in Methanol polymerization->precipitation redissolution Redissolution in THF precipitation->redissolution reprecipitation Reprecipitation redissolution->reprecipitation drying Drying under Vacuum reprecipitation->drying characterization Characterization (GPC, NMR, DSC) drying->characterization

Figure 2: Experimental workflow for RAFT polymerization of this compound.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to confirm the success of the controlled polymerization.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful RAFT polymerization will yield a polymer with a PDI close to 1.1–1.3 and a molecular weight that increases linearly with monomer conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the polymer structure and to determine the monomer conversion. The disappearance of the vinyl proton signals of the monomer and the appearance of the polymer backbone signals are monitored.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg). The Tg of poly(this compound) is expected to be low due to the plasticizing effect of the long alkyl side chains. For comparison, the Tg of poly(vinyl stearate) is around 35-37 °C. [1]

Property Method Expected Outcome
Molecular Weight (Mn, Mw) GPC Linear increase with conversion
Polydispersity Index (PDI) GPC 1.1 - 1.3
Structure Confirmation ¹H NMR Presence of polymer backbone signals, absence of monomer vinyl signals
Monomer Conversion ¹H NMR Calculated from the integration of monomer and polymer signals

| Glass Transition Temp (Tg) | DSC | Expected to be below room temperature |

Applications in Research and Drug Development

The ability to synthesize well-defined poly(this compound) opens up numerous possibilities in various research and development fields:

  • Drug Delivery: The hydrophobic nature of PVM makes it suitable for encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability. Block copolymers of PVM with hydrophilic polymers can self-assemble into micelles for targeted drug delivery.

  • Biomaterials: The biocompatibility of the myristate moiety suggests potential applications in implantable devices and tissue engineering scaffolds.

  • Coatings and Adhesives: The long alkyl side chains can impart hydrophobicity and flexibility to coatings and adhesives.

  • Personal Care: In cosmetics and personal care products, PVM can act as a film-former, emollient, and viscosity modifier. [5]

Conclusion

RAFT polymerization is a powerful and versatile technique for the controlled synthesis of poly(this compound). By carefully selecting the appropriate RAFT agent and reaction conditions, researchers can produce well-defined polymers with predictable molecular weights and narrow polydispersity. This level of control is crucial for tailoring the properties of PVM for advanced applications in drug delivery, biomaterials, and other high-performance material fields. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising polymer.

References

  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. Available from: [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. Available from: [Link]

  • Controlled synthesis of branched poly(vinyl acetate)s by xanthate-mediated RAFT self-condensing vinyl (co)polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Available from: [Link]

  • POLYVINYL LAURATE – Ingredient. COSMILE Europe. Available from: [Link]

Sources

Advanced Formulation Guide: Vinyl Myristate as a Hydrophobic Reactive Diluent in Dental Composites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DENT-VM-01

Executive Summary & Strategic Rationale

The dominant failure mechanism in resin-based dental composites is secondary caries caused by hydrolytic degradation and marginal leakage.[1] Traditional diluents like Triethylene Glycol Dimethacrylate (TEGDMA) effectively reduce the viscosity of bulky base monomers (e.g., Bis-GMA) but introduce significant hydrophilicity, leading to water sorption, plasticization, and eventual mechanical failure.

Vinyl Myristate (VM) , a vinyl ester of a C14 fatty acid, presents a strategic alternative. Unlike short-chain methacrylates, VM incorporates a long hydrophobic alkyl chain that acts as an internal shield against water uptake.

Key Functional Benefits:
  • Hydrolytic Stability: The C14 chain creates a steric barrier, significantly reducing water diffusion coefficients.

  • Viscosity Modification: VM acts as a potent reactive diluent, facilitating high filler loading (up to 80 wt%).

  • Stress Relaxation: As a mono-functional monomer, VM reduces cross-link density slightly, allowing for polymer chain relaxation during curing, which lowers polymerization shrinkage stress.

Chemical Handling & Pre-Processing[1]

Critical Material Insight: this compound (CAS: 5809-91-6) has a melting point of approximately 15–20°C. In many laboratory environments, it may exist as a waxy solid or a semi-solid paste.[1]

Protocol A: Monomer Liquefaction and Stabilization
  • Objective: Ensure VM is homogeneous and liquid before formulation.

  • Pre-requisite: Store VM at 2–8°C to prevent spontaneous polymerization.

  • Thermal Conditioning: Place the VM container in a dry bead bath or incubator set to 30°C for 30 minutes prior to use. Do not overheat (>45°C) to avoid premature radical generation.

  • Inhibitor Check: VM is typically stabilized with MEHQ (Hydroquinone monomethyl ether). Ensure the inhibitor level is appropriate for your photo-initiator system (typically 100–200 ppm).[1]

  • Filtration: Once liquefied, filter through a 0.45 µm PTFE syringe filter to remove any oligomeric aggregates.

Formulation Protocol: Hybrid Composite Preparation

This protocol describes the creation of an experimental composite resin using VM to replace TEGDMA partially or fully.

Control Group: Bis-GMA / TEGDMA (70/30 wt%) Experimental Group: Bis-GMA / VM (70/30 wt%)[1]

Workflow Diagram (Graphviz)

FormulationWorkflow Start Raw Materials Liquefy Liquefaction (30°C, 30 min) Start->Liquefy VM Only ResinMix Resin Matrix Mixing (Bis-GMA + VM) Start->ResinMix Bis-GMA Liquefy->ResinMix Initiator Add Photoinitiators (CQ/Amine) ResinMix->Initiator FillerAdd Filler Incorporation (Silanized SiO2) Initiator->FillerAdd Degas Vacuum Degassing (SpeedMixer) FillerAdd->Degas Final Final Composite Paste Degas->Final

Figure 1: Step-by-step formulation workflow for this compound-based composites.

Detailed Steps:
  • Resin Matrix Preparation:

    • In an amber glass vial, combine Bis-GMA and liquefied this compound.

    • Add Photoinitiator System: 0.2 wt% Camphorquinone (CQ) and 0.8 wt% Ethyl-4-(dimethylamino)benzoate (EDMAB).[1]

    • Expert Tip: Vinyl esters polymerize slower than methacrylates. If kinetics are too slow, add 0.5 wt% Diphenyliodonium hexafluorophosphate (DPIHFP) as an accelerator.

    • Mix magnetically at 30°C for 2 hours until optically clear.

  • Filler Incorporation:

    • Use silanized barium glass or silica (average particle size 0.7 µm).

    • Introduce filler in increments (e.g., 20%, 20%, 20%) to the resin matrix using a centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes per increment.

    • Target Load: 70 wt% filler.

  • Degassing:

    • Run a final mixing cycle under vacuum (20 mbar) for 5 minutes to remove entrapped air, which compromises mechanical strength.

Characterization Protocols

Protocol B: Real-Time Polymerization Kinetics (FTIR)

Vinyl esters and methacrylates have distinct reactivity ratios. It is critical to monitor if they copolymerize or if phase separation occurs.

  • Setup: ATR-FTIR spectrometer with a temperature-controlled stage (37°C).

  • Procedure:

    • Place a 1mm thick uncured paste sample on the diamond crystal.

    • Cover with a Mylar strip to prevent oxygen inhibition.

    • Irradiate with an LED curing light (blue, 460nm, >1000 mW/cm²) from the top.

  • Analysis:

    • Monitor the aliphatic C=C peak absorbance.

    • Methacrylate (Bis-GMA): ~1638 cm⁻¹[1]

    • Vinyl Ester (VM): ~1642 cm⁻¹ (Often overlaps; use peak deconvolution software).

    • Reference Peak: Aromatic C=C at 1608 cm⁻¹ (internal standard).

  • Calculation:

    
    
    
Protocol C: Water Sorption & Solubility (ISO 4049)

This is the validation step for VM's efficacy.

  • Specimen Fabrication: Prepare discs (15mm diameter × 1mm thickness). Cure in a stainless steel mold.

  • Desiccation (m1): Store samples in a desiccator with silica gel at 37°C until a constant mass is reached (±0.1 mg).

  • Immersion: Immerse in distilled water at 37°C for 7 days.

  • Weighing (m2): Blot dry and weigh.

  • Re-desiccation (m3): Dry again until constant mass.

  • Formulas:

    • Water Sorption (

      
      ): 
      
      
      
      [1]
    • Water Solubility (

      
      ): 
      
      
      
      [1]

Performance Data Summary (Representative)

The following table illustrates expected trends when substituting TEGDMA with this compound.

PropertyControl (Bis-GMA/TEGDMA)Experimental (Bis-GMA/VM)Trend Analysis
Viscosity (Resin) 0.8 Pa[1]·s0.5 Pa·sImproved: VM is a more effective diluent.
Degree of Conversion 65 - 70%55 - 60%Caution: Mono-functional monomers reduce auto-acceleration.[1]
Water Sorption 35 µg/mm³< 15 µg/mm³Major Benefit: Hydrophobic shielding effect.
Flexural Strength 110 MPa95 MPaTrade-off: Lower crosslink density reduces stiffness.[1]
Shrinkage Stress HighLowBenefit: Stress relaxation via alkyl chains.

Mechanistic Visualization

The diagram below illustrates how the myristyl chain of VM protects the polymer network from hydrolytic attack compared to the hydrophilic ether linkages in TEGDMA.

HydrophobicityMechanism cluster_TEGDMA TEGDMA Network cluster_VM This compound Network Water Water Molecules (H2O) EtherLink Ether Linkages (Hydrophilic) Water->EtherLink High Affinity AlkylChain C14 Alkyl Chain (Hydrophobic Shield) Water->AlkylChain Repulsion Network Polymer Network Degradation Hydrolytic Degradation EtherLink->Degradation Stability Structural Integrity AlkylChain->Stability

Figure 2: Mechanistic comparison of water interaction between TEGDMA and this compound networks.[1]

Troubleshooting & Expert Insights

  • Phase Separation: If the cured composite appears opaque (whitening), it indicates phase separation between the methacrylate backbone and the vinyl ester.

    • Solution: Increase the mixing temperature to 40°C or add a compatibilizer (e.g., 5% UDMA).

  • Surface Tackiness: Vinyl monomers are highly susceptible to oxygen inhibition.

    • Solution: Always cure the final increment under a glycerin gel barrier (Air-block) to ensure a hard surface.[1]

  • Mechanical Strength: If flexural strength drops below 80 MPa (ISO minimum), reduce VM concentration to 15-20 wt% and supplement with UDMA.

References

  • International Organization for Standardization. (2019). Dentistry — Polymer-based restorative materials (ISO 4049:2019).[1] [Link]

  • Moszner, N., et al. (2005). "Monomers for adhesive polymers, 6. Polymerization of vinyl esters." Macromolecular Materials and Engineering. [Link]

  • Gonçalves, F., et al. (2010). "Conversion kinetics and shrinkage stress of dental composites with new hydrophobic monomers." Journal of Dental Research. [Link][1]

  • PubChem. (n.d.). This compound | C16H30O2.[2][3] National Library of Medicine. [Link]

Sources

Experimental setup for vinyl myristate synthesis in lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Vinyl myristate (Tetradecanoic acid vinyl ester) is a critical acyl donor used in the kinetic resolution of chiral alcohols and amines via enzymatic transesterification. In drug delivery, it serves as a hydrophobic monomer for synthesizing comb-like polymers that utilize side-chain crystallization to control drug release rates.

While industrial production often utilizes Reppe chemistry (acetylene + carboxylic acid), this requires high-pressure reactors and hazardous gases. For laboratory-scale synthesis (<100g) with high purity requirements (>98%), Palladium(II)-catalyzed transvinylation is the superior method. This protocol details a robust, self-validating workflow for synthesizing this compound from myristic acid and vinyl acetate, emphasizing equilibrium control and polymerization inhibition.

Chemical Strategy & Mechanism

The synthesis relies on an equilibrium-driven exchange reaction (transvinylation). Unlike direct esterification, which produces water, this reaction produces acetaldehyde (as a tautomer of vinyl alcohol), which is volatile and helps drive the equilibrium.[1]

Core Challenges:

  • Equilibrium: The reaction is reversible (

    
    ). We must use Vinyl Acetate (VAc) in large excess as both reactant and solvent to drive the reaction forward (Le Chatelier’s principle).
    
  • Catalyst Deactivation: Pd(II) species are sensitive to reduction by acetaldehyde or oxidation by air. An inert atmosphere is non-negotiable.

  • Polymerization: Both the reactant (VAc) and product (this compound) are prone to radical polymerization. Phenolic inhibitors must be present throughout the heating and distillation phases.

Reaction Scheme


Experimental Setup & Reagents

Reagent Specifications
ReagentRolePurity/GradeNotes
Myristic Acid Substrate>99% (GC)Recrystallize if yellow; must be dry.
Vinyl Acetate (VAc) Reactant/Solvent>99%, StabilizedCritical: Distill immediately before use to remove polymeric impurities if older than 3 months.
Palladium(II) Acetate Catalyst98%Store in desiccator; hygroscopic.
Potassium Hydroxide Co-catalystFlakesActivates the Pd-complex.
Hydroquinone InhibitorSynthesis GradePrevents polymerization during reflux/distillation.
Equipment Requirements
  • Reaction Vessel: 2-Neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere Control: Schlenk line or Nitrogen balloon with septum inlet.

  • Reflux System: Dimroth or Allihn condenser with drying tube (CaCl2).

  • Purification: Rotary evaporator (for solvent removal) and Short-path Vacuum Distillation setup (for product isolation).

Detailed Protocol

Phase 1: Reaction Initiation
  • Preparation: Oven-dry all glassware at 120°C for 2 hours. Cool under a stream of dry Nitrogen (

    
    ).
    
  • Charging: To a 250 mL 2-neck RBF equipped with a stir bar, add:

    • Myristic Acid: 22.8 g (100 mmol)

    • Vinyl Acetate: 100 mL (~1080 mmol, ~10 equiv). Note: Large excess is required.

    • Hydroquinone: 50 mg (0.2 wt% relative to acid).

  • Catalyst Addition: Add Pd(OAc)2 (224 mg, 1 mmol, 1 mol%) and KOH (56 mg, 1 mmol).

    • Scientist's Note: The solution should turn reddish-brown. If it turns black immediately (Pd black precipitation), your VAc may be wet or the atmosphere was not inert.

  • Inerting: Seal the flask. Cycle Vacuum/Nitrogen 3 times to remove dissolved oxygen.

Phase 2: Reflux & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (Bath temp: ~75-80°C). VAc boils at 72.7°C.

  • Duration: Stir at reflux for 24 to 48 hours .

  • Checkpoint (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Visualization: Iodine stain or PMA dip.

    • Target: Disappearance of the Myristic Acid spot (

      
      ) and appearance of this compound (
      
      
      
      ).
Phase 3: Workup & Catalyst Removal
  • Quench: Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite or Silica Gel to remove the Pd catalyst. Rinse the pad with small amounts of fresh Vinyl Acetate or Hexane.

    • Result: The filtrate should be clear yellow/orange.

  • Solvent Removal: Transfer to a Rotary Evaporator.

    • Conditions: 40°C bath, vacuum down to 50 mbar.

    • Objective: Remove unreacted Vinyl Acetate and Acetic Acid by-product.[2][3]

    • Residue: A yellow oil (Crude this compound).

Phase 4: Purification (Vacuum Distillation)

Critical Safety Note: Vinyl esters are heat sensitive. Do not exceed 160°C pot temperature. High vacuum is required.

  • Setup: Transfer crude oil to a 50 mL RBF. Attach a short-path distillation head.

  • Inhibitor Top-up: Add a fresh pinch (10-20 mg) of Hydroquinone to the pot.

  • Distillation:

    • Pressure: < 2 mmHg (High Vacuum).[4]

    • Vapor Temperature: Expect product collection around 125°C - 135°C (at 1-2 mmHg).

    • Note: Discard the first few drops (fore-run containing residual acetic acid).

  • Collection: Collect the clear, colorless oil.

Workflow Visualization

VinylMyristateSynthesis cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup cluster_3 Phase 4: Purification MyristicAcid Myristic Acid (Solid, Dry) Mixing Mix under N2 Atmosphere Add Hydroquinone MyristicAcid->Mixing VinylAcetate Vinyl Acetate (Excess, 10eq) VinylAcetate->Mixing Catalyst Pd(OAc)2 + KOH (1 mol%) Catalyst->Mixing Reflux Reflux @ 75°C 24-48 Hours Mixing->Reflux TLC TLC Check (Hex:EtOAc 9:1) Reflux->TLC TLC->Reflux Incomplete Filter Filter (Celite) Remove Pd Black TLC->Filter Complete Rotovap Rotary Evaporation Remove VAc/AcOH Filter->Rotovap Distill Vacuum Distillation (<2 mmHg, ~130°C) Rotovap->Distill FinalProduct This compound (>98% Purity) Distill->FinalProduct

Figure 1: Logical workflow for the Pd-catalyzed synthesis of this compound, highlighting critical control points (Red).

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these standard metrics:

MethodExpected SignalInterpretation
1H NMR (CDCl3)

7.28 (dd, 1H, =CH-O)
Characteristic vinylic proton (downfield).
1H NMR (CDCl3)

4.86 (dd, 1H, =CH2 trans)
Terminal vinyl proton.
1H NMR (CDCl3)

4.56 (dd, 1H, =CH2 cis)
Terminal vinyl proton.
1H NMR (CDCl3)

2.37 (t, 2H, -CH2-CO-)
Alpha-methylene protons of the fatty chain.
IR Spectroscopy 1760 cm⁻¹C=O stretch (Vinyl esters shift higher than alkyl esters).
IR Spectroscopy 1640 cm⁻¹C=C stretch (Vinyl group).

Common Failure Mode:

  • Presence of peak at

    
     2.1 (singlet): Indicates residual Acetic Acid or Acetone.[1]
    
  • Broadening of peaks: Indicates polymerization (failure of Hydroquinone).

References

  • Murray, R. E. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate.[2] U.S. Patent No. 8,034,968. Washington, DC: U.S. Patent and Trademark Office.

  • Watanabe, W. H., & Conlon, L. E. (1957). The Preparation of Vinyl Esters of Higher Fatty Acids.[3] Journal of the American Chemical Society, 79(11), 2828–2833.

  • Luneau, B., et al. (2018). Application of water-soluble polyvinyl alcohol-based film patches... European Journal of Pharmaceutics and Biopharmaceutics, 127, 267-275. (Demonstrates application context in drug delivery).

  • Sigma-Aldrich. (2023).[1] this compound Safety Data Sheet.

Sources

Advanced Protocols for Cross-linking and Network Formation Involving Vinyl Myristate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl Myristate (VM) is a fatty acid vinyl ester characterized by a unique dual reactivity: it serves as a lipophilic monomer in radical polymerization and as an irreversible acyl donor in enzymatic transesterification. In the context of cross-linking, VM is rarely the cross-linking agent itself; rather, it is the primary building block or modification agent incorporated into cross-linked networks to impart hydrophobicity, crystallinity (for phase change materials), or biocompatibility.

This guide details two distinct mechanisms for integrating VM into cross-linked systems:

  • Free Radical Copolymerization: Generating mechanically stable, cross-linked poly(this compound) networks (e.g., for oil absorption or thermal storage).

  • Enzymatic Grafting: Using VM to covalently attach myristoyl chains to pre-existing cross-linked hydrogels (e.g., PVA or polysaccharides), thereby tuning drug release kinetics.

Part 1: Radical Cross-linking of this compound

Mechanistic Insight

This compound polymerizes via a free radical mechanism.[1] However, unlike acrylates, vinyl esters exhibit low reactivity and a high propensity for chain transfer to monomer and solvent. This results in difficulty achieving high molecular weights without cross-linking.

To form a stable network, VM must be copolymerized with a di- or tri-functional monomer (cross-linker). The choice of cross-linker determines the network's mechanical strength and porosity.

  • Preferred Cross-linkers: Divinylbenzene (DVB) for rigid, high-strength networks; Ethylene Glycol Dimethacrylate (EGDMA) for somewhat more flexible, biocompatible networks.

  • Initiator Choice: Azo compounds (AIBN) are preferred over peroxides to minimize induced decomposition and side reactions with the fatty chain.

Visualization: Copolymerization Network Formation

The following diagram illustrates the formation of a cross-linked network using VM and DVB.

G Initiator Initiator (AIBN) Thermal Decomposition Prop Propagation (Random Copolymerization) Initiator->Prop Radical Species VM This compound (Mono-functional Monomer) VM->Prop DVB Divinylbenzene (Bi-functional Cross-linker) DVB->Prop Network Cross-linked Poly(VM-co-DVB) Network Prop->Network Gelation Point SideRxn Chain Transfer (Rate Limiting Step) Prop->SideRxn H-abstraction SideRxn->Prop Re-initiation

Caption: Radical copolymerization pathway of this compound with Divinylbenzene, highlighting the competing chain transfer mechanism typical of vinyl esters.

Protocol: Suspension Copolymerization for Porous Beads

Application: This protocol produces cross-linked beads suitable for oil spill remediation (absorbents) or as shape-stabilized phase change materials.

Materials:

  • Monomer Phase: this compound (20 g), Divinylbenzene (DVB, 2-5 g depending on desired cross-link density).

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) (1 wt% relative to monomers).

  • Porogen (Optional): Toluene or Heptane (20 mL) – induces porosity.

  • Aqueous Phase: Distilled water (200 mL), Poly(vinyl alcohol) (PVA, hydrolysis 88%, 1 g) as stabilizer.

Step-by-Step Methodology:

  • Preparation of Aqueous Phase: Dissolve 1 g of PVA in 200 mL of warm distilled water (80°C) under stirring. Allow to cool to room temperature. This acts as the suspension stabilizer.

  • Preparation of Organic Phase: In a separate beaker, dissolve the AIBN initiator in the mixture of this compound and DVB. If a porous structure is required (for absorption applications), add the Porogen (Toluene) at this stage.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 300–500 RPM. Adjust stirring speed to control bead size (higher speed = smaller beads). Nitrogen purging is essential to remove oxygen, which inhibits vinyl ester polymerization.

  • Polymerization:

    • Heat the reactor to 70°C while maintaining stirring and Nitrogen flow.

    • Maintain temperature for 6–8 hours .

    • Note: this compound polymerization is slower than acrylates; ensure sufficient reaction time.

  • Post-Curing: Raise temperature to 85°C for 1 hour to consume residual initiator and maximize cross-linking.

  • Purification: Filter the beads. Wash sequentially with hot water (to remove PVA), ethanol (to remove unreacted VM/porogen), and acetone.

  • Drying: Vacuum dry at 40°C for 24 hours.

Part 2: Enzymatic Modification of Cross-linked Networks

Mechanistic Insight

In this context, VM is not the polymer backbone but a modification agent . Lipases (e.g., Candida antarctica Lipase B, CALB) catalyze the transesterification between VM and hydroxyl groups on a pre-formed cross-linked hydrogel (like PVA or Dextran).

  • Driving Force: The reaction releases vinyl alcohol, which instantly tautomerizes to acetaldehyde. This tautomerization makes the reaction irreversible , driving the equilibrium toward high yields of myristoylated polymer.

  • Utility: Converts a hydrophilic hydrogel surface into an amphiphilic barrier, retarding the release of water-soluble drugs.

Visualization: Irreversible Acylation Pathway

G Substrate Cross-linked Hydrogel (Surface -OH groups) Complex Lipase-Acyl Intermediate Substrate->Complex Lipase (CALB) VM_Input This compound (Acyl Donor) VM_Input->Complex Lipase (CALB) Product Myristoylated Hydrogel Surface Complex->Product Byproduct Vinyl Alcohol (Unstable) Complex->Byproduct Tautomer Acetaldehyde (Volatile/Removed) Byproduct->Tautomer Irreversible Tautomerization

Caption: Mechanism of Lipase-catalyzed modification of hydrogels using this compound. The tautomerization of vinyl alcohol prevents the reverse reaction.

Protocol: Surface Hydrophobization of PVA Hydrogels

Application: Creating a hydrophobic barrier on drug-loaded hydrogels to extend release profiles (e.g., for ocular or transdermal delivery).

Materials:

  • Substrate: Pre-cross-linked Poly(vinyl alcohol) (PVA) hydrogel discs (chemically cross-linked with Glutaraldehyde or physically cross-linked via freeze-thaw).

  • Reagent: this compound (in excess).

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Solvent: t-Butanol or Hexane (anhydrous).

Step-by-Step Methodology:

  • Drying: Lyophilize (freeze-dry) the PVA hydrogel discs to remove all water. Critical: Lipases in organic solvents require the substrate to be dry, though a trace of water (water activity

    
    ) is needed for enzyme flexibility.
    
  • Reaction Setup:

    • Place dried hydrogel discs into a flask containing 20 mL of anhydrous t-Butanol.

    • Add this compound (molar ratio 1:1 relative to estimated surface hydroxyls, or simply 5% v/v).

    • Add Novozym 435 beads (10% w/w relative to VM).

  • Incubation: Incubate at 40–50°C with gentle orbital shaking (150 RPM) for 24–48 hours.

  • Termination: Remove the hydrogel discs and wash extensively with ethanol and dichloromethane to remove adsorbed enzyme and unreacted VM.

  • Characterization: Verify acylation via ATR-FTIR spectroscopy. Look for the appearance of the ester carbonyl peak at ~1740 cm⁻¹ and the alkyl C-H stretching bands at 2850–2920 cm⁻¹.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Yield (Protocol 1) Oxygen inhibitionIncrease Nitrogen purge duration; ensure sealed reaction vessel.
Bead Agglomeration (Protocol 1) Insufficient stabilizerIncrease PVA concentration or stirring speed.
Low Degree of Substitution (Protocol 2) Water in solventEnsure solvents are anhydrous (store over molecular sieves). Water causes hydrolysis of VM rather than transesterification.
Enzyme Inactivity Temperature denaturationDo not exceed 60°C for Novozym 435. Optimal range is 40–50°C.

References

  • Polymerization Kinetics of Vinyl Esters

    • Title: RAFT Polymerization of Vinyl Esters: Synthesis and Applications[2]

    • Source: MDPI (Polymers)
    • URL:[Link][3]

  • Lipase-Catalyzed Transesterification Mechanisms

    • Title: Kinetic studies on lipase-catalyzed acetylation of 2-alkanol with vinyl acetate in organic solvent[4]

    • Source: Journal of Bioscience and Bioengineering
    • URL:[Link]

  • Cross-linked Hydrogels for Drug Delivery

    • Title: Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery
    • Source: MDPI (Gels)
    • URL:[Link]

  • Enzymatic Synthesis using Vinyl Esters

    • Title: Lipase-catalyzed synthesis of mannosyl myristate from mannose and this compound[5]

    • Source: ResearchGate[5][6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Vinyl Myristate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinyl myristate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the synthesis of this compound. Here, we will explore common issues and provide in-depth, field-proven solutions in a direct question-and-answer format. Our approach is grounded in scientific principles to not only solve immediate problems but also to foster a deeper understanding of the reaction intricacies.

Section 1: Understanding the Reaction - The First Step in Troubleshooting

Before diving into specific troubleshooting scenarios, it is crucial to have a solid understanding of the primary synthesis route for this compound. The most common laboratory and industrial method is a transvinylation reaction between myristic acid and vinyl acetate.[1][2] This reaction is typically catalyzed by a metal salt, such as a mercury or palladium compound.[1][2][3]

The fundamental equilibrium of the reaction is as follows:

Myristic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

Understanding this equilibrium is key to troubleshooting low yields. The reaction is reversible, and the accumulation of acetic acid can shift the equilibrium back towards the reactants, thus lowering the yield of the desired this compound.

Q1: What is the fundamental principle behind the transvinylation reaction for this compound synthesis?

The transvinylation reaction involves the transfer of a vinyl group from a vinyl ester (vinyl acetate) to a carboxylic acid (myristic acid).[2] This process is an equilibrium-driven reaction. To achieve a high yield of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of vinyl acetate or by removing one of the products, usually acetic acid, as it forms.[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues that arise during the synthesis of this compound, leading to lower-than-expected yields.

Issue 1: Sub-optimal Reaction Conditions
Q2: My reaction yield is consistently low, around 30-40%. I'm using a 1:1 molar ratio of myristic acid to vinyl acetate. What is the most likely cause?

The most probable cause for such a low yield with a 1:1 molar ratio is the unfavorable equilibrium of the reaction. To drive the reaction forward and increase the yield, a significant excess of one of the reactants is necessary. In the synthesis of vinyl esters via transvinylation, it is common practice to use a large molar excess of vinyl acetate.[2]

Troubleshooting Steps:

  • Increase the Molar Ratio of Vinyl Acetate: Instead of a 1:1 ratio, increase the molar ratio of vinyl acetate to myristic acid. Ratios of 2.2:1 to 9:1 are often employed in continuous processes.[4] For batch reactions, a molar excess of up to 12:1 has been reported to be effective.[2]

  • Rationale: According to Le Chatelier's principle, increasing the concentration of a reactant (vinyl acetate) will shift the equilibrium position to the right, favoring the formation of the products (this compound and acetic acid).

Q3: I've increased the excess of vinyl acetate, but my yield has only marginally improved. Could the reaction temperature be the issue?

Yes, reaction temperature is a critical parameter. The optimal temperature for transvinylation reactions is typically in the range of 80°C to 120°C when performed at atmospheric pressure.[4] However, some protocols suggest milder conditions to minimize side reactions.[2]

Troubleshooting Steps & Recommendations:

  • Verify Your Reaction Temperature: Ensure your reaction is being conducted within the optimal temperature range.

  • Consider a Temperature Study: If you are still experiencing low yields, it may be beneficial to perform a small-scale temperature optimization study.

  • Caution: Be aware that excessively high temperatures can lead to the polymerization of vinyl acetate or the degradation of the product and catalyst.

ParameterRecommended RangeRationale
Temperature 80°C - 120°C[4]Balances reaction rate and minimization of side reactions.
Molar Ratio (Vinyl Acetate:Myristic Acid) 2.2:1 to 9:1 (or higher for batch)[2][4]Shifts equilibrium towards product formation.
Issue 2: Catalyst Inactivity or Inefficiency
Q4: I'm using a mercury-based catalyst as described in older literature, but I'm concerned about its toxicity and my yields are still not ideal. Are there more efficient and safer alternatives?

While mercury salts like mercuric acetate or mercuric sulfate have been traditionally used, they are indeed highly toxic and pose environmental concerns.[1][2] Modern synthetic chemistry has largely moved towards less toxic and often more efficient palladium-based catalysts.[3][5]

Recommended Catalyst Systems:

  • Palladium Acetate: Often used in combination with a ligand, palladium acetate is a highly effective catalyst for transvinylation.[3][5]

  • Catalyst Loading: The concentration of the catalyst is crucial. Low catalyst concentrations may require higher reaction temperatures to achieve a reasonable reaction rate.[4]

Troubleshooting Protocol: Catalyst System Optimization

  • Switch to a Palladium Catalyst: Consider replacing the mercury-based catalyst with palladium acetate.

  • Optimize Catalyst Loading: Start with a catalyst loading in the range of 0.1-1 mol% relative to the myristic acid.

  • Use of Ligands: For palladium catalysts, the addition of ligands like 1,10-phenanthroline or 2,2'-bipyridyl can stabilize the catalyst and improve its activity.[5]

Q5: I've switched to a palladium catalyst, but the reaction seems to stop prematurely. What could be happening?

Palladium catalysts, particularly in the form of Pd(0), can be sensitive to air and may deactivate through oxidation. Additionally, impurities in the reactants or solvent can poison the catalyst.

Troubleshooting Workflow for Catalyst Deactivation:

G start Low Yield with Palladium Catalyst check_atmosphere Is the reaction run under an inert atmosphere (N2 or Ar)? start->check_atmosphere check_reagents Are the reactants and solvent of high purity and anhydrous? check_atmosphere->check_reagents Yes end_fail Yield Still Low - Further Investigation Needed check_atmosphere->end_fail No (Implement inert atmosphere) increase_catalyst Increase catalyst loading incrementally. check_reagents->increase_catalyst Yes check_reagents->end_fail No (Purify/dry reagents) add_ligand Consider adding a stabilizing ligand. increase_catalyst->add_ligand increase_catalyst->end_fail end_success Yield Improved add_ligand->end_success

Caption: Troubleshooting workflow for palladium catalyst deactivation.

Issue 3: Product Isolation and Purification
Q6: I believe my reaction is going to completion, but I'm losing a significant amount of product during the workup and purification. What are the best practices for isolating this compound?

Product loss during purification is a common issue. This compound is a relatively high-boiling point ester, which can make distillation challenging.

Standard Purification Protocol:

  • Neutralization: After the reaction, any acidic catalyst should be neutralized. For instance, if sulfuric acid was used with a mercury catalyst, sodium acetate can be added.[2]

  • Removal of Excess Vinyl Acetate and Acetic Acid: The unreacted vinyl acetate and the acetic acid byproduct are more volatile than this compound and can be removed by distillation, often under reduced pressure.[2][4]

  • Final Purification: The crude this compound can then be purified by vacuum distillation.[6] For high-purity applications, recrystallization from a suitable solvent like acetone at low temperatures can be employed.[6]

Data Presentation: Physical Properties for Purification

CompoundBoiling Point (°C) at 760 mmHgComments
Vinyl Acetate72.7Easily removed by distillation.
Acetic Acid118Can be removed with vinyl acetate.
This compound~300 (estimated)Requires vacuum distillation.
Q7: I'm observing some polymerization of my product during distillation. How can I prevent this?

Vinyl esters are monomers and can be prone to polymerization, especially at elevated temperatures during distillation.[7]

Preventing Polymerization:

  • Use of Inhibitors: The addition of a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), to the crude product before distillation is a common practice.[7]

  • Lower Distillation Temperature: Utilize a good vacuum source to lower the boiling point of this compound, allowing for distillation at a lower, safer temperature.

Issue 4: Alternative Synthesis Routes
Q8: The transvinylation reaction is still proving difficult in my hands. Are there any other viable synthesis methods I could explore?

While transvinylation is the most common, other methods have been reported, although they may have their own challenges.

  • Reaction with Acetylene: The direct reaction of myristic acid with acetylene can produce this compound. However, this method often requires high-pressure equipment and specialized handling procedures, making it less convenient for many laboratories.[2][6]

  • Enzymatic Synthesis: Biocatalysis using lipases is a greener alternative. For example, the synthesis of isopropyl myristate has been successfully achieved using enzymes like Novozym 435.[8][9][10] While not a direct synthesis of this compound, it showcases the potential of enzymatic esterification which could be adapted. Enzymatic reactions often proceed under milder conditions, reducing the risk of side reactions and thermal degradation.[9]

Conceptual Workflow for Exploring Enzymatic Synthesis:

G start Considering Enzymatic Synthesis select_enzyme Select a suitable lipase (e.g., Novozym 435). start->select_enzyme optimize_conditions Optimize reaction conditions (temperature, solvent, molar ratio). select_enzyme->optimize_conditions product_isolation Develop an appropriate workup and purification protocol. optimize_conditions->product_isolation analyze_yield Analyze yield and purity (e.g., by GC-MS). product_isolation->analyze_yield end_success Successful Synthesis analyze_yield->end_success

Caption: Conceptual workflow for developing an enzymatic synthesis of a fatty acid ester.

Section 3: Final Checklist for Troubleshooting Low Yield

  • Reagent Stoichiometry: Are you using a sufficient excess of vinyl acetate?

  • Catalyst: Is your catalyst active and used at an appropriate concentration? Have you considered modern, more efficient catalysts?

  • Reaction Conditions: Is the temperature optimized and controlled? Is the reaction run under an inert atmosphere if using a sensitive catalyst?

  • Reaction Monitoring: Are you monitoring the reaction progress to determine when equilibrium is reached?

  • Workup and Purification: Are you minimizing product loss during isolation? Are you taking precautions to prevent polymerization?

  • Purity of Starting Materials: Are your myristic acid and vinyl acetate of high purity and free from water or other impurities that could interfere with the reaction?

By systematically addressing these points, you can effectively troubleshoot and improve the yield of your this compound synthesis.

References
  • Shalati, M. D., & Shick, R. A. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate. (Patent No. WO2011139360A1). Google Patents.
  • ChemSrc. (n.d.). Buy Myristic acid vinyl ester. Retrieved from [Link]

  • Li, J. (2008). Method for producing isopropyl myristate. (Patent No. CN101143820A). Google Patents.
  • Port, W. S., & Jordan, E. F. (1961). Vinyl ester synthesis. (Patent No. US3000918A). Google Patents.
  • Vadgama, R. P., Odaneth, A. A., & Lali, A. M. (2015). Effect of biocatalyst loading on synthesis of isopropyl myristate.... ResearchGate. Retrieved from [Link]

  • Mamedov, B. A., et al. (2022). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE. CyberLeninka. Retrieved from [Link]

  • Freitas, L., et al. (2018). Isopropyl myristate continuous synthesis in a packed-bed reactor using lipase immobilized on magnetic polymer. Engineering Journal IJOER. Retrieved from [Link]

  • Vadgama, R. P., Odaneth, A. A., & Lali, A. M. (2015). Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. Process Biochemistry, 50(12), 2192-2197. Retrieved from [Link]

  • Vadgama, R. P., Odaneth, A. A., & Lali, A. M. (2015). Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies. Process Biochemistry, 50(12), 2185-2191. Retrieved from [Link]

  • Vadgama, R. P., Odaneth, A. A., & Lali, A. M. (2015). Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Swern, D., & Jordan, E. F. (1951). Lauric acid, vinyl ester. Organic Syntheses, 31, 106. Retrieved from [Link]

  • Skripska, V., & Dvorakova, S. (2022). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 27(19), 6296. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of Isopropyl myristate. Retrieved from [Link]

  • Ketterling, J. A., et al. (1993). Catalytic transvinylation of vinyl esters. (Patent No. US5214172A). Google Patents.

Sources

Optimizing initiator concentration for vinyl myristate polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Initiator Concentration for Vinyl Myristate (VM) Polymerization Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Kinetic Balancing Act

Welcome to the Technical Hub for fatty acid vinyl ester polymerization. You are likely here because Poly(this compound) (PVM) is deceptive. Structurally, it looks like a standard vinyl ester, but the bulky C14 hydrophobic side chain introduces unique steric challenges and solubility profiles critical for drug delivery matrices.

The Core Conflict: In Free Radical Polymerization (FRP), the concentration of your initiator (


) is the primary lever you pull to control reaction speed (

) and chain length (

). However, for vinyl esters, this lever has a "ceiling" due to Chain Transfer to Monomer (

)
.

If you simply lower


 to boost Molecular Weight (MW), you will eventually hit a wall where the reaction slows to a crawl, but MW stops increasing. This guide helps you find the optimal window before that wall.

Critical Kinetic Theory (FAQ)

Q1: How does initiator concentration actually dictate my polymer's molecular weight?

In ideal kinetics, the Degree of Polymerization (


) is inversely proportional to the square root of the initiator concentration:


  • High

    
     (e.g., > 1.0 mol%):  You generate a flood of radicals. Chains initiate rapidly but terminate quickly via bimolecular coupling or disproportionation.
    
    • Result: Fast conversion, low MW, high heat generation (exotherm risk).

  • Low

    
     (e.g., < 0.1 mol%):  Radicals are scarce. Chains grow longer before finding another radical to terminate with.[1]
    
    • Result: Slow conversion, higher MW.

Q2: Why can't I get ultra-high MW just by lowering the initiator concentration?

This is the "Vinyl Ester Trap." this compound, like vinyl acetate, has highly reactive propagating radicals that are prone to Chain Transfer to Monomer . Even if you reduce


 to near zero, the growing polymer chain will eventually snatch a hydrogen atom from a neighboring monomer molecule instead of adding to the double bond. This kills the growing chain and starts a new short one.[2]

Expert Insight: For this compound, the theoretical maximum MW is governed by the ratio


 (propagation rate vs. transfer rate). No amount of initiator optimization can overcome this intrinsic limit in standard FRP.
Q3: What is the recommended starting concentration?

For a standard solution polymerization (e.g., in Toluene or THF at 60°C) targeting a MW of 20–50 kDa:

  • Standard: 0.5 – 1.0 mol% (relative to monomer).

  • High MW Target: 0.1 – 0.2 mol%.

  • Oligomer Target: > 2.0 mol% (often with added chain transfer agents like thiols).

Visualization: The Kinetic Workflow

The following diagram illustrates the mechanistic pathways governed by initiator concentration.

VM_Polymerization_Kinetics Initiator Initiator (AIBN/BPO) Radicals Free Radicals (R•) Initiator->Radicals Decomposition (Kd) Monomer This compound Monomer Radicals->Monomer Initiation Propagation Propagation (Chain Growth) Monomer->Propagation Kp Propagation->Propagation Growth Term_Bi Bimolecular Termination (Stops Growth) Propagation->Term_Bi High Radical Conc. Transfer_M Chain Transfer to Monomer (Limits Max MW) Propagation->Transfer_M Intrinsic Property High_I High [I] Outcome: Low MW, Fast Rate Term_Bi->High_I Low_I Low [I] Outcome: High MW, Slow Rate Transfer_M->Low_I Ceiling Limit

Caption: Kinetic pathways showing how high radical concentration forces termination, while chain transfer acts as an intrinsic limit on molecular weight.

Troubleshooting Guide (Symptom-Based)

Symptom A: "My reaction didn't start (0% Conversion after 4 hours)."

Diagnosis: Oxygen Inhibition. Vinyl monomers are notoriously sensitive to oxygen, which acts as a diradical and scavenges your initiator radicals to form stable peroxides.

  • The Fix: Do not just "purge" with nitrogen. You must perform Freeze-Pump-Thaw cycles (minimum 3 cycles) or vigorous nitrogen sparging for at least 30 minutes before heating.

  • Check: Ensure your inhibitor (MEHQ) was removed. (See Protocol).

Symptom B: "The Molecular Weight is too low, even at low initiator levels."

Diagnosis: Chain Transfer Dominance or Solvent Effects.

  • The Fix:

    • Switch Solvent: If using Toluene (high transfer constant), switch to Benzene (carcinogenic, use caution) or bulk polymerization if viscosity allows.

    • Temperature: Lower the temperature. Transfer reactions (

      
       is high) are often suppressed more than propagation at lower temperatures. Try 50°C instead of 65°C, using a low-temp initiator like V-65 or V-70.
      
Symptom C: "My PDI is huge (> 2.0) and multimodal."

Diagnosis: Branching or Gel Effect. this compound radicals can "backbite" (attack their own chain) or transfer to the polymer backbone, creating branches.[3]

  • The Fix:

    • Stop Early: Stop the reaction at 60-70% conversion. Branching increases exponentially at high conversion.

    • Switch to RAFT: If you need narrow PDI for drug delivery, standard FRP is insufficient. Use a Xanthate-based RAFT agent (Dithioesters inhibit vinyl esters).[3]

Validated Experimental Protocol

Objective: Synthesis of PVM (Target MW: ~30 kDa) via Solution Polymerization.

Materials
  • Monomer: this compound (VM).

  • Initiator: AIBN (Azobisisobutyronitrile). Recrystallize from methanol before use.

  • Solvent: Toluene (HPLC Grade) or THF.

Step-by-Step Methodology
  • Monomer Purification (CRITICAL):

    • Commercial VM contains MEHQ (inhibitor).

    • Pass the liquid monomer through a basic alumina column to remove MEHQ.

    • Validation: The monomer should be clear/colorless. If it is yellow, inhibitor remains.

  • Reaction Setup:

    • In a Schlenk flask, dissolve VM (5.0 g) in Toluene (15 mL).

    • Add AIBN (0.5 mol% relative to monomer).

    • Calculation:

      
      .
      
    • 
      .
      
  • Degassing:

    • Seal flask. Perform 3x Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum line.

    • Backfill with Argon.

  • Polymerization:

    • Immerse flask in a pre-heated oil bath at 60°C .

    • Stir magnetically at 300 RPM.

    • Time: 12–16 hours.

  • Work-up:

    • Quench by cooling to 0°C and exposing to air.

    • Precipitate into cold Methanol (excess, 10x volume). PVM is hydrophobic and will precipitate; unreacted monomer and solvent will stay in solution.

    • Filter and dry under vacuum at room temperature.

Advanced Decision Matrix: Optimization Logic

Optimization_Logic Start Start Optimization Check_MW Is MW within target? Start->Check_MW Check_PDI Is PDI < 1.5? Check_MW->Check_PDI Yes MW_Low MW Too Low Check_MW->MW_Low No (Too Low) MW_High MW Too High (Rare for VM) Check_MW->MW_High No (Too High) Success Protocol Optimized Check_PDI->Success Yes Action_RAFT Switch to RAFT (Xanthate Agent) Check_PDI->Action_RAFT No (Too Broad) Action_Lower_I Decrease [I] (to 0.1 mol%) MW_Low->Action_Lower_I Action_ChainTransfer Add Thiol (Chain Transfer Agent) MW_High->Action_ChainTransfer Action_Temp Lower Temp (Suppress Transfer) Action_Lower_I->Action_Temp Still Low?

Caption: Decision tree for troubleshooting molecular weight and polydispersity issues in this compound polymerization.

References

  • Polymerization Kinetics of Vinyl Esters

    • Semsarzadeh, M. A. (1997).[4] Polymerizations of Vinyl Acetate in Solution. Iranian Polymer Journal.[4] 4

    • Note: Establishes the baseline rel
  • Chain Transfer to Monomer

    • Polymer Science Learning Center. Free Radical Vinyl Polymerization: Chain Transfer. 1

    • Note: Explains the mechanism limiting maximum molecular weight.[5]

  • RAFT Polymerization of Vinyl Esters

    • ResearchGate Review.[3][6] RAFT Polymerization of Vinyl Esters: Synthesis and Applications. 3[7]

    • Note: Authoritative source on using Xanthates for controlled vinyl ester polymerization.[3]

  • Initiator Effects on Particle Size/MW

    • NIH / PMC. Initiator Systems Effect on Particle Coagulation and Particle Size Distribution. 8[3][7]

    • Note: Demonstrates the inverse relationship between AIBN concentr

Sources

Purification of vinyl myristate from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Portal

Current Status: Operational Topic: Purification of Vinyl Myristate (CAS: 5809-91-6) from Reaction Mixtures Audience: Chemical Engineers, Lipid Chemists, Drug Development Scientists

The Purification Strategy: Select Your Workflow

This compound (Vinyl tetradecanoate) is a heat-sensitive, reactive monomer. Its purification is complicated by two main factors:

  • Polymerization Risk: It can spontaneously polymerize ("popcorn" polymer) under heat.

  • Hydrolysis Sensitivity: The vinyl ester bond is labile; strong aqueous bases can degrade the product back to myristic acid and acetaldehyde.

Select the protocol below that matches your synthesis scale and purity requirements.

Workflow Decision Matrix

PurificationLogic Start Crude Reaction Mixture Scale Assess Scale Start->Scale SmallScale Small Scale (<10g) Scale->SmallScale LargeScale Large Scale (>100g) Scale->LargeScale MethodB Method B: Flash Chromatography (Ultra Purity) SmallScale->MethodB Research Grade MethodA Method A: Vacuum Distillation (High Purity) LargeScale->MethodA Direct Route MethodC Method C: Low-Temp Crystallization (Acid Removal) LargeScale->MethodC Pre-treatment MethodC->MethodA Final Polish

Figure 1: Decision logic for selecting the appropriate purification methodology based on synthesis scale.

Detailed Protocols

Method A: Vacuum Distillation (The Gold Standard)

Best for: Large batches, removal of oligomers and catalyst residues. Critical Requirement: You must use a polymerization inhibitor.

Technical Specs:

  • Boiling Point: ~148°C at 4.8 mmHg (approx. 160°C at 2-3 mmHg) [1, 2].

  • Target Vacuum: < 5 mmHg (High vacuum recommended to keep pot temp <160°C).

Protocol:

  • Quench & Strip: If using a chemical catalyst (e.g., Pd/Hg), filter it out first. If using Lipase, filter the enzyme.[1][2] Rotary evaporate excess vinyl acetate (BP: 72.7°C) at 40°C/reduced pressure.

  • Inhibition: Add MEHQ (4-Methoxyphenol) or Hydroquinone at 100–500 ppm to the crude oil.

    • Why? Distillation without inhibitors can lead to rapid exothermic polymerization in the column [4].

  • Setup: Use a short-path distillation head or a Vigreux column. Ensure the condenser coolant is warm enough (20°C) to prevent solidification (MP is ~15°C) but cool enough to condense vapors.

  • Fractionation:

    • Fraction 1: Residual volatiles/Acetaldehyde.

    • Fraction 2: Pure this compound (Collect at constant temp/pressure).

    • Pot Residue: Oligomers and unreacted Myristic Acid (if high BP separation is achieved).

Method B: Flash Chromatography (Silica Gel)

Best for: Small scale (<10g), removing unreacted myristic acid completely.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Product Elution: 95:5 to 90:10 (Hexane:EtOAc) .

  • Detection: TLC (stain with Iodine or KMnO4). This compound moves slightly faster than myristic acid due to the lack of the free hydroxyl group.

  • Note: Do not use methanol in the mobile phase; it can cause transesterification on the acidic silica surface.

Method C: Low-Temperature Crystallization

Best for: Pre-purification to remove bulk Myristic Acid without heat [1].

Protocol:

  • Dissolve crude mixture in minimal Hexane or Acetone.

  • Cool to 4°C (or slightly below).

  • Mechanism: Myristic acid (MP ~54°C) has significantly lower solubility in cold hexane than this compound (MP ~15°C). The acid will precipitate.[3][4]

  • Filtration: Rapidly filter the cold solution through a chilled funnel. The filtrate contains the enriched vinyl ester.

Comparative Data Analysis

FeatureVacuum DistillationColumn ChromatographyLow-Temp Crystallization
Purity Potential >98%>99%~90-95%
Yield 80-90%95%70-85%
Scalability High ( kg/ton )Low (mg/g)Medium
Major Risk Polymerization (Heat)Hydrolysis (Silica acidity)Moisture Condensation
Time Efficiency Fast (Batch)SlowSlow (Cooling time)

Troubleshooting & FAQs

Q1: The product turned into a solid gel inside the distillation flask. What happened?

Diagnosis: Thermal Polymerization.[5][6] Root Cause: Insufficient inhibitor or excessive pot temperature (>170°C). Solution:

  • Ensure MEHQ is present (requires trace oxygen to work; do not use ultra-pure Nitrogen sparge if using MEHQ, use air bleed or switch to inhibitors like Phenothiazine for anaerobic distillation) [4].

  • Improve vacuum to lower the boiling point.

Q2: I have persistent Myristic Acid impurity. Can I wash it with NaOH?

Diagnosis: Separation difficulty. Warning: Avoid strong aqueous bases. Vinyl esters hydrolyze rapidly in NaOH to form acetaldehyde and the salt of the acid. Solution: Use Method C (Crystallization) . If a wash is absolutely necessary, use ice-cold 5% Sodium Bicarbonate (NaHCO3) and limit contact time to <2 minutes, followed by immediate drying over MgSO4.

Q3: My NMR shows an aldehyde peak (~9.7 ppm).

Diagnosis: Hydrolysis or Transesterification byproduct. Root Cause: Acetaldehyde is formed when vinyl alcohol (the leaving group) tautomerizes. Solution: Acetaldehyde is highly volatile (BP 20°C). It should be removed during the "Strip Volatiles" phase. If it persists, your product is actively hydrolyzing due to moisture. Dry your product over molecular sieves (4Å).

Troubleshooting Logic Pathway

Troubleshooting Issue Identify Issue Solidification Product Solidifies During Distillation Issue->Solidification AcidImpurity High Acid Content (Myristic Acid) Issue->AcidImpurity LowYield Low Yield Issue->LowYield Sol1 Check Condenser Temp (Must be >15°C) Solidification->Sol1 In Condenser Sol2 Add Inhibitor (MEHQ) Check Vacuum Solidification->Sol2 In Pot (Gel) Sol3 Perform Cold Crystallization AcidImpurity->Sol3 Sol4 Check Hydrolysis (Dry Solvents) LowYield->Sol4

Figure 2: Diagnostic flow for resolving common purification failures.

References

  • Separation of vinyl esters of fatty acids. U.S. Patent 2,957,015. (1960). Describes the low-temperature crystallization method for separating fatty acids from vinyl esters.Link

  • This compound Product Data. Sigma-Aldrich. Physical properties including boiling point (148°C/4.8mmHg) and inhibitor details.[]Link

  • Enzymatic synthesis of isopropyl myristate. Biotechnology Letters / NIH. Provides context on lipase-catalyzed ester purification and reaction kinetics.Link

  • Polymerization inhibitor for vinyl aromatic compounds. U.S. Patent 4,272,344. Mechanisms of inhibition (MEHQ) during distillation of vinyl monomers.Link

Sources

Technical Support Center: Synthesis of High-Purity Vinyl Myristate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of vinyl myristate. This guide is designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize impurities and achieve high-purity this compound in your laboratory. Our approach is grounded in established chemical principles and field-proven techniques to ensure the reliability and success of your experiments.

I. Understanding the Synthesis: The "Why" Behind the "How"

The most common and industrially viable method for synthesizing this compound is the transvinylation (or vinyl interchange) reaction. This process involves the reaction of myristic acid with vinyl acetate, typically in the presence of a transition metal catalyst. The equilibrium is driven forward by using a large excess of vinyl acetate, which also serves as the solvent.

The choice of catalyst is critical. While mercury salts were historically used, modern syntheses predominantly employ palladium-based catalysts, such as palladium(II) acetate, for their higher efficiency and lower toxicity.[1][2] The reaction proceeds by exchanging the acetate group of vinyl acetate with the myristate group from myristic acid.

However, several side reactions and operational challenges can lead to the formation of impurities, compromising the final product's purity. This guide will address these issues systematically.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the palladium-catalyzed transvinylation of myristic acid with vinyl acetate.[1][3] This reaction offers good yields and selectivity under relatively mild conditions. An alternative, greener approach involves enzymatic transesterification using lipases, which avoids heavy metal catalysts but may require longer reaction times.[4]

Q2: Why is my final product yellow, and how can I prevent it?

A2: A yellow to amber hue is often a natural characteristic of vinyl ester resins, resulting from oxidation and chemical transformations during the curing or heating process.[5] The color can be influenced by the purity of the starting materials and the type of catalyst used. For instance, certain accelerators like cobalt naphthenate can impart a darker color.[5] Yellowing can also be exacerbated by exposure to UV light and high temperatures over time.[5][6]

  • To minimize color:

    • Use high-purity starting materials.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Avoid excessive heat during distillation.

    • For long-term storage, add a UV stabilizer and store the product protected from light.[5]

Q3: What are the primary impurities I should expect?

A3: The primary impurities can be categorized as follows:

  • Process-Related: Unreacted myristic acid, residual vinyl acetate, and acetic acid (a byproduct of the transvinylation).[7]

  • Side-Reaction Products: Ethylidene diacetate, formed from a side reaction involving vinyl acetate, which can decompose to acetaldehyde and acetic anhydride upon heating.[7]

  • Degradation Products: Myristic acid from the hydrolysis of the vinyl ester bond. This can be catalyzed by trace amounts of acid or base, especially in the presence of water.[8]

  • Catalyst Residues: Traces of the palladium catalyst used in the reaction.

  • Polymers: Oligomers or polymers formed from the undesired polymerization of this compound or vinyl acetate.

Q4: How do I choose an appropriate polymerization inhibitor?

A4: Polymerization inhibitors are crucial for preventing the self-polymerization of this compound, especially during distillation and storage. Common choices include:

  • Hydroquinone (HQ)

  • Monomethyl ether of hydroquinone (MEHQ)

  • tert-Butyl catechol [9] These are typically added in small quantities (ppm levels) to the reaction mixture before heating and to the final product for stabilization.

III. Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Low Yield or Incomplete Conversion
Symptom Potential Cause(s) Troubleshooting Action(s) Causality Explained
High levels of unreacted myristic acid in the final product. 1. Insufficient catalyst activity.2. Reaction has not reached equilibrium.3. Water in the reaction mixture.1. Ensure the catalyst is active. Use a fresh batch if necessary.2. Increase reaction time or temperature moderately.3. Use anhydrous reagents and solvents.1. The catalyst facilitates the vinyl interchange; inactive catalyst leads to poor conversion.2. Transvinylation is an equilibrium-controlled reaction; sufficient time and energy are needed to push it towards the product.3. Water can hydrolyze the vinyl acetate and the product, and may also deactivate some catalysts.
Reaction stalls. Catalyst deactivation.Add a co-catalyst or acid/base promoter as suggested by literature for your specific palladium catalyst. For example, adding a strong acid can improve the activity of some palladium catalyst complexes.[2]Promoters can enhance the catalytic cycle, preventing the catalyst from getting trapped in an inactive state.
Issue 2: Presence of Solid Precipitate or Gelling
Symptom Potential Cause(s) Troubleshooting Action(s) Causality Explained
The reaction mixture becomes viscous or forms a gel. Uncontrolled polymerization of vinyl acetate or this compound.1. Ensure a polymerization inhibitor (e.g., hydroquinone) is present in the reaction mixture from the start.[9]2. Maintain a strictly inert atmosphere (nitrogen or argon).3. Avoid excessive temperatures.1. Inhibitors scavenge free radicals that initiate polymerization.2. Oxygen can sometimes promote radical formation, leading to polymerization.3. High temperatures accelerate the rate of polymerization.
Insoluble particles observed in the crude product. Precipitated catalyst residues or insoluble polymer.1. For catalyst removal, filter the crude reaction mixture through a pad of Celite before distillation.2. If polymerization is suspected, review inhibitor usage and reaction temperature.1. Filtration can effectively remove heterogeneous catalyst particles or catalyst that has precipitated out of solution.2. Prevention is key for polymerization; once formed, polymers are difficult to remove without chromatography.
Issue 3: Difficulty in Removing Impurities
Symptom Potential Cause(s) Troubleshooting Action(s) Causality Explained
Residual acidic impurities (myristic acid, acetic acid) after distillation. 1. Inefficient distillation.2. Formation of azeotropes.3. Hydrolysis during workup.1. Perform an aqueous wash with a dilute base (e.g., 5% sodium bicarbonate solution) before distillation.[10]2. Ensure the vacuum distillation setup is efficient with a good column.3. Dry the organic layer thoroughly (e.g., with anhydrous magnesium sulfate) before distillation.1. The basic wash neutralizes acidic impurities, converting them to their salts, which are soluble in the aqueous phase and easily separated.2. An efficient distillation setup provides better separation of components with close boiling points.3. Removing water prevents hydrolysis of the product back to myristic acid during the final distillation.
Traces of palladium catalyst in the final product. Homogeneous catalysts are soluble and carry over during distillation.1. Filtration: Pass the reaction mixture through a Celite pad.[5]2. Scavenger Resins: Stir the crude product with a thiol-functionalized silica gel or other palladium scavenger resin, then filter.3. Chemical Treatment: Treat the reaction mixture with a solution of trithiocyanuric acid to precipitate the palladium, followed by filtration.1. Effective for heterogeneous or precipitated palladium.2. Scavengers have a high affinity for palladium and bind to it, allowing for removal by simple filtration.3. This method forms an insoluble complex with palladium, facilitating its removal.
Product has a cloudy appearance. Presence of water.1. During the workup, after the aqueous wash, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before the final filtration and distillation.[11]Water can remain as micro-emulsions in the organic phase, leading to a cloudy appearance. Proper drying removes this residual water.

IV. Experimental Protocols & Workflows

Protocol 1: Optimized Synthesis of this compound

This protocol is a synthesis of best practices derived from literature on vinyl ester synthesis.

Materials:

  • Myristic Acid (1.0 eq)

  • Vinyl Acetate (10-12 eq)

  • Palladium(II) Acetate (0.1-0.5 mol%)

  • Hydroquinone (inhibitor, ~200 ppm)

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add myristic acid, vinyl acetate, palladium(II) acetate, and hydroquinone.

  • Inert Atmosphere: Flush the system with nitrogen gas for 10-15 minutes. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction: Heat the mixture to reflux (approximately 75-85°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC by observing the disappearance of myristic acid.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Workup - Acid Removal: Dilute the reaction mixture with dichloromethane. Transfer to a separatory funnel and wash with a 5% sodium bicarbonate solution. Repeat the wash until no more effervescence is observed. This step removes unreacted myristic acid and the acetic acid byproduct.[10]

  • Drying: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane and excess vinyl acetate by rotary evaporation.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Diagram: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Myristic Acid Vinyl Acetate Pd(OAc)2 Inhibitor reaction Reflux under N2 (4-8 hours) reactants->reaction 1. Combine crude_product Crude Reaction Mixture reaction->crude_product 2. Cool base_wash Wash with NaHCO3(aq) (Removes Acidic Impurities) crude_product->base_wash 3. Neutralize drying Dry with MgSO4 base_wash->drying 4. Dry concentrate Concentrate (Rotary Evaporation) drying->concentrate 5. Filter & Evaporate distillation Vacuum Distillation concentrate->distillation 6. Purify final_product High-Purity This compound distillation->final_product

Caption: Workflow for this compound synthesis and purification.

Diagram: Common Impurity Formation Pathways

G cluster_side Potential Side Reactions & Impurities MyristicAcid Myristic Acid VinylMyristate This compound (Product) MyristicAcid->VinylMyristate Transvinylation VinylAcetate Vinyl Acetate VinylAcetate->VinylMyristate Ethylidene Ethylidene Diacetate VinylAcetate->Ethylidene Self-Reaction AceticAcid Acetic Acid (Byproduct) Polymer Poly(this compound) VinylMyristate->Polymer Polymerization (Heat/Radicals) HydrolysisProduct Myristic Acid (from Hydrolysis) VinylMyristate->HydrolysisProduct Hydrolysis (H2O, Acid/Base)

Caption: Impurity formation pathways in this compound synthesis.

V. Analytical Methods for Purity Assessment

Ensuring the purity of your synthesized this compound requires robust analytical techniques.

Technique Purpose Typical Observations
Gas Chromatography (GC) To quantify the purity of the final product and detect volatile impurities.A major peak for this compound. Smaller peaks for residual vinyl acetate, acetic acid, and other volatile byproducts.[12][13]
High-Performance Liquid Chromatography (HPLC) To detect non-volatile impurities such as unreacted myristic acid and oligomers.A primary peak for the product. Earlier eluting peaks may indicate more polar impurities like myristic acid. Later eluting peaks could suggest oligomers.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the product and identify impurities.Characteristic peaks for the vinyl group and the myristate chain. Impurity peaks can be identified by comparison with known spectra.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of unknown impurities.Provides mass data for peaks separated by HPLC, aiding in the structural elucidation of unknown byproducts or degradation products.[14][16]

VI. Conclusion

Minimizing impurities in the synthesis of this compound is a multi-faceted challenge that requires careful control over reaction conditions, an understanding of potential side reactions, and a systematic approach to purification. By implementing the strategies outlined in this guide—from the judicious use of polymerization inhibitors and inert atmospheres to effective post-reaction purification techniques—researchers can consistently produce high-purity this compound suitable for demanding applications. Always prioritize safety and consult Safety Data Sheets (SDS) for all chemicals used.

References

  • Rule Composite. (2026, January 1).
  • Google Patents. (1990).
  • Schmitt, M., et al. (2014).
  • ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • ResearchGate. (2016, December 13).
  • Spectroscopy Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities.
  • Barczewski, M., et al. (2020).
  • Chemistry LibreTexts. (2024, October 15). 7.
  • YouTube. (2021, May 17).
  • Taylor & Francis. (2020, September 22).
  • MDPI. (2025, August 6). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide.
  • CONICET. (n.d.).
  • BRANDTECH Scientific. (n.d.).
  • Organic Syntheses. (n.d.).
  • Lechler. (n.d.).
  • RSC Publishing. (n.d.).
  • ResearchGate. (2020, January 25). How to avoid gelation in the synthesis of vinyl ester resin?.
  • Google Patents. (n.d.). US3000918A - Vinyl ester synthesis.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2023, August 25).
  • ResearchGate. (2025, September 27). Yellowing Mechanisms of Epoxy and Vinyl Ester Resins under Thermal, UV and Natural Aging Conditions and Protection Methods | Request PDF.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Review article on impurity profiling.
  • Veeprho Pharmaceuticals. (2020, July 31).
  • ResearchGate. (2025, August 6). Palladium(II)
  • Illinois Experts. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, October 26). (PDF) A new process for the esterification of wood by reaction with vinyl esters.
  • ResearchGate. (2025, September 20). Synthesis of carbon-13-labeled tetradecanoic acids.
  • Sigma-Aldrich. (n.d.).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Plastics Today. (n.d.). Guide to color troubleshooting.
  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
  • Organic Syntheses. (n.d.). Lauric acid, vinyl ester.
  • Medistri SA. (2024, August 12).
  • CORA. (2017, April 10).
  • VIBGYOR ePress. (2020, December 14).
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Google Patents. (n.d.).
  • Figshare. (2020, September 22).
  • Sciact - CRIS-система Института катализа - публикации, сотрудники. (2001, October 2).

Sources

Technical Support Center: Vinyl Myristate-Based Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinyl myristate-based coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve adhesion challenges encountered during experimental applications. This compound, as a long-chain vinyl ester monomer, produces polymers with unique properties that can present specific adhesion considerations.[1][2] This document provides in-depth, field-proven insights to ensure robust and reliable coating performance.

Part 1: Troubleshooting Guide for Adhesion Failure

Adhesion failure occurs when a coating detaches from the substrate or from an underlying coat.[3] This is one of the most common yet critical issues in coating applications, as it compromises the material's protective and functional properties.[4] Failures can be categorized as Adhesive Failure (detachment at the coating-substrate interface) or Cohesive Failure (a split within the coating itself, while it remains attached to the substrate).[5] This guide focuses on diagnosing and resolving these issues.

Problem 1: Coating Peels or Flakes Easily from the Substrate (Adhesive Failure)

This is the most frequent adhesion problem, indicating a failure at the primary interface between the coating and the substrate.[3]

Question: My this compound coating is peeling cleanly off the substrate after curing. What are the likely causes and how can I fix it?

Answer: This issue, known as adhesive failure, stems from the inability of the coating to form a strong bond with the substrate surface.[6] The long, non-polar C14 alkyl chain of the myristate group can result in a lower surface energy polymer, which may struggle to wet out and adhere to higher energy or improperly prepared surfaces. The primary causes fall into three categories: Surface Preparation, Coating Application, and Formulation.

1. Inadequate Surface Preparation

  • Causality: The most common reason for adhesion failure is an improperly prepared surface.[7] Contaminants like oils, grease, dust, or moisture create a barrier, or "weak boundary layer," that prevents the coating from making direct contact with the substrate.[3][8] Furthermore, a surface that is too smooth may not provide sufficient texture for mechanical interlocking, a key mechanism for adhesion where the coating flows into the microscopic pores and valleys of the substrate.[9][10]

  • Solutions:

    • Thorough Cleaning: The substrate must be meticulously cleaned. For non-porous surfaces like metals and plastics, a multi-step cleaning process is recommended.[11] Start with a mild soap and water wash, followed by a thorough rinse and drying with a lint-free cloth.[11] Conclude with a solvent wipe using isopropyl alcohol (IPA) or acetone to remove any residual organic contaminants.[12][13]

    • Surface Profiling: For very smooth or low-energy substrates (e.g., polypropylene, stainless steel), mechanical or chemical profiling is often necessary.[9] Methods like light abrasive blasting, sanding, or chemical etching increase the surface area and create a texture for the coating to grip.[3][9]

    • Verify Cleanliness: A simple "water break test" can verify surface cleanliness. A clean, high-energy surface will allow a film of distilled water to sheet out evenly. If the water beads up or pulls away, it indicates the presence of contaminants and requires further cleaning.

2. Improper Wetting of the Substrate

  • Causality: For a coating to adhere, its liquid surface tension must be lower than the surface energy of the substrate.[14] If the coating's surface tension is too high, it will not spread out and "wet" the surface, leading to poor contact and weak adhesion. The long alkyl chain in this compound can contribute to a lower surface energy formulation, but this must still be considered relative to the substrate.

  • Solutions:

    • Surface Energy Modification: If the substrate has very low surface energy (e.g., PTFE, Polyethylene), consider surface treatments like corona, plasma, or flame treatment to increase its surface energy.

    • Formulation Adjustment: Introduce a small amount of a suitable wetting agent or surfactant to the coating formulation to reduce its surface tension. This must be done carefully, as excess surfactant can sometimes compromise the final properties of the cured film.

3. Incorrect Curing Parameters

  • Causality: this compound polymerizes via a free-radical mechanism, typically initiated by heat or UV radiation in the presence of an initiator.[15] If the coating is under-cured, the polymerization and cross-linking will be incomplete, resulting in a weak film with poor adhesion and cohesion.[8][16] Conversely, over-curing can make the coating brittle and stressed, also leading to adhesion failure.[8]

  • Solutions:

    • Verify Cure Schedule: Strictly follow the cure schedule (temperature and duration) specified in the technical data sheet for the coating system.[9] Ensure that oven thermocouples are calibrated and that there is uniform heat distribution.[9]

    • Optimize Initiator Concentration: The concentration of the free-radical initiator is critical. Too little will lead to an incomplete cure, while too much can sometimes accelerate the reaction too quickly, building stress into the film.

Problem 2: Coating Cracks or Splits, but Parts Remain Adhered (Cohesive Failure)

In this scenario, the bond to the substrate is strong, but the coating itself fails.

Question: After a stress test, my coating film split apart, but it is still firmly attached to the substrate on both sides of the break. Why is this happening?

Answer: This is a classic case of cohesive failure, where the internal strength of the coating is weaker than its adhesive bond to the substrate.[5] This indicates that while surface preparation and wetting were likely successful, there is an issue with the integrity of the cured polymer film itself.

  • Causality:

    • Incomplete Curing: As with adhesive failure, an incomplete cure is a primary cause. The polymer chains have not fully cross-linked, leaving a mechanically weak film that cannot withstand internal or external stress.[5][16]

    • Internal Stress: Stress can be introduced during the curing process. If the coating shrinks significantly as it cures, this internal tension can exceed the cohesive strength of the material.[17] This is particularly relevant for thick coating layers.[18]

    • Formulation Contamination: Contaminants within the coating formulation itself, such as moisture or incompatible solvents, can interfere with the polymerization process and create weak points in the film.[5]

  • Solutions:

    • Optimize Curing Process: Re-evaluate the curing time, temperature, and atmosphere. A slower, more controlled cure can help to reduce the buildup of internal stress.

    • Control Film Thickness: Apply thinner coats. If a thick layer is required, build it up with multiple, thinner layers, ensuring each layer is properly cured before applying the next.[18]

    • Use of Flexibilizers: The long myristate chain should impart some flexibility. However, if the formulation is too brittle, incorporating a compatible flexibilizer or a co-monomer can improve the toughness and resilience of the cured film.[19]

    • Ensure Purity of Components: Use high-purity this compound monomer and ensure all solvents and additives are compatible and free from contaminants like water.[5]

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing adhesion issues.

G start Adhesion Failure Observed failure_type Adhesive or Cohesive Failure? start->failure_type adhesive Adhesive Failure (Peeling at Interface) failure_type->adhesive Adhesive cohesive Cohesive Failure (Splitting within Coating) failure_type->cohesive Cohesive prep Review Surface Preparation adhesive->prep wetting Assess Substrate Wetting adhesive->wetting curing_a Review Curing Parameters adhesive->curing_a curing_c Review Curing Parameters cohesive->curing_c formulation Analyze Formulation & Film Thickness cohesive->formulation solution Implement Corrective Actions: - Improve Cleaning - Modify Surface Profile - Adjust Formulation - Optimize Cure Cycle prep->solution wetting->solution curing_a->solution curing_c->solution formulation->solution

Caption: A decision tree for troubleshooting coating adhesion failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I apply a this compound coating to any plastic substrate?

No, substrate compatibility is critical. Low Surface Energy (LSE) plastics like polypropylene (PP), polyethylene (PE), and polytetrafluoroethylene (PTFE) are notoriously difficult to bond to without specialized surface treatment or the use of an adhesion promoter.[8][20] Always consult a substrate compatibility chart and conduct a preliminary adhesion test on a small, inconspicuous area.

Q2: What is an adhesion promoter and when should I use one?

An adhesion promoter is a primer or additive that acts as a chemical bridge between the substrate and the coating.[21] They are particularly useful for LSE plastics or non-reactive metal surfaces like stainless steel or aluminum.[20][22] Common types include chlorinated polyolefins (for plastics) and silane coupling agents (for glass and metals).[23][24] Use an adhesion promoter when you have a known difficult-to-adhere-to substrate or when standard surface preparation techniques fail to yield adequate adhesion.

Q3: How do I quantitatively measure the adhesion of my coating?

Standardized tests are essential for quantifying adhesion.[4] The two most common methods are:

  • Cross-Hatch Test (ASTM D3359): A qualitative test where a lattice pattern is cut into the coating, pressure-sensitive tape is applied over it, and then rapidly pulled off. The amount of coating removed is rated against a standard scale. It's a quick and easy field test.

  • Pull-Off Adhesion Test (ASTM D4541): A quantitative test that measures the tensile force required to pull a test dolly, glued to the coating surface, away from the substrate.[4] This test provides a precise value in psi or MPa and can help identify the mode of failure (adhesive vs. cohesive).[25]

Q4: Does humidity affect the adhesion of my this compound coating?

Yes, environmental conditions during application are crucial.[7] Applying the coating in high humidity can introduce moisture onto the substrate surface or into the coating itself. This moisture can interfere with adhesion by preventing proper wetting and can also inhibit some curing mechanisms.[5] It is recommended to apply coatings in a controlled environment, typically below 60% relative humidity.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Surface Preparation for Coating Adhesion Testing

This protocol describes the steps to prepare a typical metal or plastic substrate for coating application to ensure a consistent and clean surface.

  • Initial Wash:

    • Wash the substrate with a mild laboratory detergent and warm water.

    • Use a non-abrasive sponge or cloth to gently scrub the surface.

    • Rinse thoroughly with deionized (DI) water until no soap residue remains.

  • Solvent Degreasing:

    • In a well-ventilated fume hood, wipe the surface with a lint-free cloth soaked in isopropyl alcohol (IPA).[11]

    • Wipe in one direction to avoid redepositing contaminants.

    • Use a second, clean, IPA-soaked cloth for a final wipe.

  • Drying:

    • Allow the solvent to fully evaporate. This can be accelerated by placing the substrate in a low-temperature oven (e.g., 50-60°C) for 10-15 minutes. Ensure the temperature is well below any deformation temperature of the substrate.

  • Surface Inspection (Water Break Test):

    • Place a few drops of DI water on the surface.

    • If the water sheets out and covers the area, the surface is clean.

    • If the water beads up, the surface is still contaminated. Repeat steps 2 and 3.

  • Coating Application:

    • Apply the coating as soon as possible after cleaning to prevent re-contamination from the atmosphere.[18]

Protocol 2: Cross-Hatch Adhesion Test (Modified from ASTM D3359)

This protocol provides a method for assessing the adhesion of a coating to a substrate.

  • Prepare the Sample: Ensure the coated sample has been cured according to the recommended schedule and has returned to ambient temperature.

  • Make the Cuts:

    • Using a sharp razor blade or a specialized cross-hatch cutting tool, make a series of parallel cuts through the coating down to the substrate.

    • Rotate the sample 90 degrees and make a second series of cuts perpendicular to the first, creating a lattice pattern. The spacing of the cuts depends on the film thickness (typically 1 mm for films <50 µm).

  • Clean the Area: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.

  • Apply the Tape:

    • Select a pressure-sensitive tape with appropriate adhesion (e.g., 3M Scotch 610 or Permacel P-99).

    • Apply the center of the tape over the grid and smooth it down firmly with a fingertip or a pencil eraser to ensure good contact.

  • Remove the Tape:

    • Within 90 seconds of application, grasp the free end of the tape and pull it off rapidly at a 180-degree angle back upon itself.

  • Inspect and Classify:

    • Examine the grid area for any removal of the coating.

    • Classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the area removed).

Data Presentation: Substrate Surface Properties

The choice of substrate has a profound impact on adhesion. This table summarizes key properties of common lab materials.

Substrate MaterialTypical Surface Energy (mN/m)Recommended Surface PreparationAdhesion Promoter Recommended?
Glass> 70Detergent Wash + IPA WipeNo (unless functionalization is needed)
Aluminum (native oxide)40 - 50Degrease + Light Abrasion/EtchYes (Silane-based for high performance)
Stainless Steel40 - 50Degrease + Light AbrasionYes (for harsh environments)
Polycarbonate (PC)42IPA WipeNo (generally good adhesion)
Polypropylene (PP)30Degrease + Flame/Corona TreatmentYes (Chlorinated Polyolefin-based)
PTFE ("Teflon")18Chemical Etching (e.g., Sodium Naphthalene)Yes (Specialized primers required)
Visualizing Adhesion Failure Modes

Understanding where the failure occurs is the first step in diagnosis.

G cluster_0 Adhesive Failure cluster_1 Cohesive Failure Coating_A Coating Interface_A Failure at Interface Substrate_A Substrate Coating_Top_B Coating (Top Layer) Interface_B Failure within Coating Coating_Bottom_B Coating (Bottom Layer) Substrate_B Substrate

Caption: Comparison of adhesive and cohesive failure modes.

References

  • Unichem. (2023, April 11). Adhesion to Difficult Substrates: Theories, Failures & Solutions. [Link]

  • ACTEGA EMEA. Troubleshooting I Adhesion Problems with UV Coatings. [Link]

  • What Is FRP Profile?. Vinyl Ester: Structure, Properties,and Applications. [Link]

  • Sun Coating Company. (2025, March 19). How to Fix Common Coating Adhesion Problems. [Link]

  • Corrosionpedia. Adhesion Failure. [Link]

  • Volatile Free, Inc. (VFI). Why Isn't My Polyurea or Hybrid Coating Adhering to the Surface?. [Link]

  • W-Solutions. Vinyl Ester coating - Protects your production process. [Link]

  • Unichem. (2021, March 16). Troubleshooting Adhesive Bonding Problems: Cohesion Failure. [Link]

  • Signs.com. How Should I Prepare My Surface For A Sticker Installation?. [Link]

  • Marvel Industrial Coatings. Coating Failure Troubleshooting. [Link]

  • Cortec Corporation. (2023, December 13). VpCI®-373: Fix Coating Adhesion Problems. [Link]

  • Unichem. (2022, October 18). Determine the Root Cause of Problematic Adhesion Issues. [Link]

  • ADVINYL. (2025, January 16). Common Issues with Polymeric Vinyl and How to Solve Them. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 545633, this compound. [Link]

  • Old School Upholstery. (2023, June 26). Stop Using Alcohol! Proper Plastic Prep for Vinyl Painting. [Link]

  • Prospector. (2024, December 2). Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. [Link]

  • ResearchGate. (2025, August 6). Vinyl ester resin modified with silicone-based additives: III. Curing kinetics. [Link]

  • CS Coatings. Applying Vinyl Paint. [Link]

  • MagneticHoop. (2025, July 11). Adhesion Promoter for Vinyl: Ultimate Guide to Selection, Application. [Link]

  • Diva-Portal.org. A Study of Various Parameters Affecting Adhesion of Coatings to Metal Substrates. [Link]

  • ResearchGate. (2015, February 17). (PDF) Adhesion Tests and Failure Modes Study on Structural Steel Coatings. [Link]

  • The VViViD Shop. The Pros and Cons of Primer Adhesion Promoters. [Link]

  • CORROSION. (2023, February 5). A Systematic Study on the Effects of Key Influencing Factors on a Pull-Off Adhesion Test of Organic Coatings. [Link]

  • Kansai Paint. Troubleshooting Adhesion failure. [Link]

  • I Like Vinyl. Surface Preparation. [Link]

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]

  • ResearchGate. (2025, August 7). New vinyl ester resins based on rosin for coating applications. [Link]

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How to control the viscosity of vinyl myristate resins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Viscosity Engineering of Vinyl Myristate Resins

Status: Active Operator: Senior Application Scientist (Tier 3 Support) Ticket ID: VMY-VISC-OPT Subject: Advanced control of rheology in fatty acid vinyl ester polymerization.

Welcome to the Technical Support Center

You are likely here because your this compound (VMy) resin is behaving unpredictably—either flowing like water when you need a gel, or gelling when you need a coating.

This compound is a unique monomer. Its long C14 aliphatic side chain provides excellent hydrophobicity and "internal plasticization," but it introduces significant steric challenges and chain-transfer kinetics that frustrate standard polymerization attempts.

This guide is not a textbook; it is a troubleshooting workflow designed to diagnose and fix your rheological failures.

Module 1: The "Low Viscosity" Trap (Molecular Weight Control)

User Issue: "I polymerized this compound for 24 hours, but the product is still an oily liquid or has very low viscosity. My GPC shows low Molecular Weight (MW)."

Root Cause Analysis: The culprit is Chain Transfer to Monomer (CTM) . In vinyl ester polymerization, the propagating radical is highly unstable and reactive. It frequently abstracts a hydrogen atom from the alpha-position of the monomer or the polymer backbone rather than adding a new monomer unit. This terminates the growing chain and starts a new, small one.

  • Result: You get many short chains (low viscosity) instead of fewer long chains (high viscosity).

The Solution: Switch to RAFT/MADIX Polymerization Standard free radical polymerization (FRP) cannot easily overcome CTM in fatty vinyl esters. You must use Reversible Addition-Fragmentation chain Transfer (RAFT), specifically using Xanthates (a technique often called MADIX).

Protocol 1: High-Viscosity Poly(this compound) Synthesis via RAFT

  • Objective: Target Mn > 30,000 g/mol with PDI < 1.5.

  • Reagents:

    • Monomer: this compound (Purified, inhibitor removed).

    • Initiator: AIBN (Azobisisobutyronitrile).

    • RAFT Agent: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1 or similar Xanthate).

    • Solvent: Toluene (VMy is hydrophobic; do not use methanol).

StepActionTechnical Rationale
1 Feed Ratio Calculation Target DP (Degree of Polymerization) = [Monomer] / [RAFT Agent]. For higher viscosity, increase this ratio. Start at 500:1.
2 Degassing (Critical) Freeze-pump-thaw x 3 cycles. Oxygen inhibits vinyl esters severely, causing induction periods that ruin MW control.
3 Thermal Initiation Heat to 60°C.
4 Quench Stop at ~60-70% conversion. Do not push to 100%. High conversion increases branching (transfer to polymer), which broadens PDI and increases viscosity unpredictably.

Visualizing the Mechanism:

RAFT_Mechanism cluster_0 Viscosity Control Loop Init Initiator (AIBN) Prop Propagating Radical (Pn•) Init->Prop Start Inter Intermediate Radical Prop->Inter Adds to RAFT RAFT Xanthate Agent (S=C(Z)S-R) Dorm Dormant Polymer (Pn-X) Inter->Dorm Equilibrium NewChain New Radical (R•) Inter->NewChain Fragmentation NewChain->Prop Re-initiation

Caption: The RAFT equilibrium protects the radical from termination, allowing chains to grow evenly and achieve the entanglement molecular weight required for high viscosity.

Module 2: The "Too Soft" Issue (Tg & Copolymerization)

User Issue: "My resin has high molecular weight, but it feels 'greasy' or flows too easily at room temperature. I need a stiffer resin."

Root Cause Analysis: this compound is an Internal Plasticizer . The C14 side chain creates significant "Free Volume" between polymer backbones, preventing them from packing tightly. This lowers the Glass Transition Temperature (Tg) often below -30°C. No matter how high the MW, the polymer will remain rubbery/viscous rather than solid at room temperature.

The Solution: Copolymerization with "Hard" Monomers To increase viscosity (and stiffness), you must copolymerize VMy with a monomer that has a high Tg.

Recommended Comonomers:

  • Vinyl Acetate (VAc): Structurally similar (ideal copolymerization). Increases Tg.

  • Vinyl Benzoate: significantly increases Tg and rigidity.

Data: Viscosity Tuning via Composition

VMy : VAc Ratio (wt%)Approx.[1] Tg (°C)Physical State (25°C)Rheological Behavior
100 : 0 -35°CViscous OilNewtonian / Shear Thinning
70 : 30 -15°CSoft GumViscoelastic (Cold Flow)
50 : 50 10°CTacky SolidHigh Viscosity Melt
20 : 80 25°CBrittle SolidSolid (Flows > 40°C)

Note: Reactivity Ratios for Vinyl Esters are generally close to 1 (r1 ≈ r2 ≈ 1), meaning they form random copolymers easily.

Module 3: Troubleshooting Gelation (The "Brick" Effect)

User Issue: "My reaction turned into an insoluble gel. I can't dissolve it or melt it."

Root Cause Analysis:

  • Divinyl Impurities: Commercial this compound often contains trace amounts of divinyl species if not distilled properly. Even 0.1% crosslinker can cause gelation at high conversion.

  • Chain Transfer to Polymer: At high conversions (>80%), the radical attacks the polymer backbone, creating a branch point. If two branched radicals terminate by combination, you get crosslinking.

Troubleshooting Workflow:

Gelation_Troubleshoot Start Problem: Resin Gelled CheckConv Was Conversion > 80%? Start->CheckConv CheckPur Was Monomer Distilled? CheckConv->CheckPur No Sol1 Cause: Branching/Crosslinking Action: Stop reaction at 60% conversion. CheckConv->Sol1 Yes CheckPur->Sol1 Yes (Unknown cause) Sol2 Cause: Impurities Action: Vacuum distill VMy (remove divinyls). CheckPur->Sol2 No

Caption: Decision tree for diagnosing unintended crosslinking events during polymerization.

FAQ: Common Rheological Questions

Q: Can I use this compound to reduce the viscosity of my drug formulation? A: Yes. Poly(this compound) acts as a permeation enhancer and viscosity reducer in transdermal patches. It disrupts the ordered lipid structure of the stratum corneum (skin) and, if blended with a rigid polymer (like Eudragit), it plasticizes the matrix, lowering the complex viscosity (


).

Q: Why does my viscosity drift (change) during storage? A: Vinyl esters are susceptible to hydrolysis . If your resin is stored in a humid environment, the ester bond cleaves, releasing myristic acid and forming polyvinyl alcohol (PVA) segments. PVA segments hydrogen bond strongly, causing a massive increase in viscosity over time.

  • Fix: Store under dry nitrogen or argon.

Q: How do I measure the molecular weight if the viscosity is so low? A: Standard viscometry (Ubbelohde) is unreliable for low-MW oligomers. Use Gel Permeation Chromatography (GPC) with a Light Scattering detector (MALS). Calibrate with Polystyrene standards, but apply the Mark-Houwink correction factors for Poly(vinyl esters).

References

  • Rizzardo, E., & Moad, G. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. CSIRO Publishing.

  • Moad, G., et al. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410.

  • Vana, P. (2007). "Kinetic Modeling of RAFT Polymerization of Vinyl Acetate." Macromolecular Theory and Simulations, 16(2).

  • Harrisson, S. (2018). "Reactivity Ratios in Vinyl Ester Copolymerization." Polymer Chemistry, 9, 1234-1245.

Sources

Technical Support Center: Overcoming Phase Separation in Vinyl Myristate Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with vinyl myristate (VM) copolymers. Phase separation can be a significant hurdle in developing stable and effective formulations. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and overcome these challenges. Our approach is grounded in the fundamental principles of polymer thermodynamics and kinetics, offering not just solutions but also the scientific reasoning behind them.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding phase separation in this compound copolymer systems.

1. What is phase separation in the context of this compound copolymers?

Phase separation is the process by which a homogeneous mixture of a this compound copolymer and other components (e.g., a co-polymer, a solvent, or an active pharmaceutical ingredient) separates into two or more distinct phases with different compositions.[1] This phenomenon is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔGm). For a mixture to be stable as a single phase, ΔGm must be negative.[2]

  • Equation for Gibbs Free Energy of Mixing: ΔGm = ΔHm – TΔSm

    Where:

    • ΔHm is the enthalpy of mixing.

    • T is the temperature in Kelvin.

    • ΔSm is the entropy of mixing.

For polymers, the entropy of mixing (ΔSm) is often small.[3] Therefore, the enthalpy of mixing (ΔHm), which reflects the interaction energies between the components, plays a crucial role. A positive ΔHm (unfavorable interactions) often leads to a positive ΔGm and, consequently, phase separation.[2]

2. Why are this compound copolymers prone to phase separation?

This compound is a long-chain vinyl ester. Copolymers containing VM can exhibit a tendency to phase separate due to several factors:

  • Incompatibility with other polymers: The long, hydrophobic myristate side chains can lead to poor miscibility with more polar or structurally different polymers.

  • Solvent interactions: The choice of solvent is critical. A poor solvent for one of the copolymer blocks or for the copolymer as a whole can induce phase separation.[4][5]

  • Temperature changes: The solubility of polymers is temperature-dependent. Some systems exhibit an upper critical solution temperature (UCST), where they phase separate upon cooling, while others have a lower critical solution temperature (LCST), phase separating upon heating.[6]

  • Copolymer composition: The ratio of this compound to other monomers in the copolymer chain significantly influences its overall polarity and solubility, and thus its tendency to phase separate.[1]

3. How can I visually identify phase separation in my this compound copolymer formulation?

Phase separation can manifest in several ways, depending on the system and the extent of separation:

  • Cloudiness or turbidity: A previously clear solution turning opaque is a common sign.

  • Formation of precipitates or aggregates: Solid particles may become visible in the solution.

  • Appearance of distinct layers: Over time, the mixture may separate into visible layers of different compositions.

  • Changes in viscosity: A sudden change in the viscosity of the solution can indicate the onset of phase separation.

For thin films, phase separation can be observed as surface roughness, domain formation, or a hazy appearance.[7]

4. What analytical techniques can be used to confirm and characterize phase separation?

Visual inspection should be followed by more rigorous analytical methods:

Analytical TechniqueInformation Provided
Dynamic Light Scattering (DLS) Detects the formation of aggregates and their size distribution in solution.[8][9]
Differential Scanning Calorimetry (DSC) Can reveal multiple glass transition temperatures (Tg), indicating the presence of distinct polymer-rich phases.[10][11][12]
Atomic Force Microscopy (AFM) Provides high-resolution topographical and phase images of thin films, allowing for the visualization of phase-separated domains.[13][14]
Scanning Electron Microscopy (SEM) Offers visualization of the morphology of phase-separated structures in solid samples.[15][16]
Static Light Scattering (SLS) Can determine the molar mass and aggregation number of polymers in solution, providing insights into phase behavior.[9][17][18]

II. Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common phase separation issues encountered during experiments with this compound copolymers.

Scenario 1: Phase Separation During Polymerization

Problem: The reaction mixture becomes cloudy or forms a precipitate during the synthesis of a this compound copolymer.

Causality: This often indicates that the growing copolymer chains are becoming insoluble in the reaction medium. The choice of solvent and the monomer feed ratio are critical factors.[1][19]

Troubleshooting Workflow:

A Problem: Phase Separation During Polymerization B Step 1: Analyze Solvent System Is the solvent a good solvent for both monomers and the resulting copolymer? A->B C Step 2: Adjust Solvent Composition - Add a co-solvent to improve solubility. - Switch to a better solvent for the expected copolymer. B->C If solubility is poor D Step 3: Evaluate Monomer Feed Ratio Is one monomer being consumed much faster, leading to a homopolymer-like insoluble block? B->D If solubility is adequate C->D F Resolution: Homogeneous Reaction Mixture C->F If successful E Step 4: Modify Monomer Addition - Use a semi-batch or continuous addition of the more reactive monomer. - Adjust initiator concentration to control polymerization rate. D->E If reactivity ratios differ significantly D->F If reactivity is balanced E->F

Caption: Troubleshooting workflow for phase separation during polymerization.

Detailed Protocol: Adjusting the Solvent System

  • Solubility Test: Before polymerization, test the solubility of the individual monomers and a representative analog of the expected copolymer (if available) in the chosen solvent system.

  • Co-solvent Addition: If solubility is an issue, introduce a co-solvent that is known to be a good solvent for the less soluble component. For example, if copolymerizing this compound with a more polar monomer like N-vinylpyrrolidone in a non-polar solvent, adding a small amount of a more polar co-solvent can maintain homogeneity.

  • Solvent Replacement: In some cases, a complete change of solvent may be necessary. For vinyl ester copolymers, solvents like toluene, cyclohexanone, or methyl ethyl ketone (MEK) are often effective.[20][21]

Scenario 2: Phase Separation in a Copolymer Solution for Formulation

Problem: A clear solution of a this compound copolymer in a solvent becomes turbid upon storage or with a change in temperature.

Causality: This is a classic case of thermodynamic instability. The polymer-solvent interactions are not favorable enough to maintain a single phase, often triggered by temperature fluctuations or solvent evaporation.[4][5]

Troubleshooting Workflow:

A Problem: Phase Separation in Copolymer Solution B Step 1: Re-evaluate Solvent Choice Is the solvent optimal for the specific copolymer composition? A->B C Step 2: Solvent Blend Optimization - Create a solvent blend to better match the copolymer's solubility parameter. - Use a mixture of a good solvent and a co-solvent. B->C If solvent is suboptimal D Step 3: Control Temperature - Determine if the system has an LCST or UCST. - Store the solution at a temperature that favors miscibility. B->D If solvent is appropriate C->D F Resolution: Stable Copolymer Solution C->F If successful E Step 4: Adjust Polymer Concentration - Lowering the concentration can sometimes prevent phase separation. D->E E->F

Caption: Troubleshooting workflow for stabilizing copolymer solutions.

Detailed Protocol: Solvent Blend Optimization

  • Determine Solubility Parameters: If available, use Hansen or Hildebrand solubility parameters to guide the selection of a solvent or solvent blend that more closely matches that of the this compound copolymer.

  • Systematic Screening: Prepare a series of small-scale solutions with varying ratios of two or more solvents. For instance, if using toluene, create blends with varying amounts of a more polar solvent like ethyl acetate or a less polar one like hexane, depending on the co-monomer.

  • Observe Stability: Monitor the stability of these solutions over time and at different temperatures to identify the optimal solvent composition.

Scenario 3: Phase Separation in a Solid Film or Drug Delivery Matrix

Problem: A film cast from a this compound copolymer blend appears opaque or has a rough surface, or a drug-loaded matrix shows poor drug release profiles due to phase separation.

Causality: In the solid state, phase separation is often kinetically trapped during solvent evaporation or cooling from a melt.[4] The rate of solvent removal and the inherent miscibility of the components are key factors. For drug delivery systems, the drug itself can act as a plasticizer or a separate phase.[22]

Troubleshooting Workflow:

A Problem: Phase Separation in Solid State (Film/Matrix) B Step 1: Control Solvent Evaporation Rate - Slower evaporation allows for more polymer chain rearrangement. A->B C Step 2: Solvent Vapor Annealing - Expose the film to a controlled solvent vapor environment to induce re-mixing. B->C If slow evaporation is insufficient D Step 3: Introduce a Compatibilizer - Add a block or graft copolymer that can interact with both phases. B->D If annealing is not feasible C->D F Resolution: Homogeneous Solid Film/Matrix C->F If successful E Step 4: For Drug Formulations: - Evaluate drug-polymer interactions. - Consider creating a solid dispersion or using a stabilizer. D->E D->F If successful E->F

Caption: Troubleshooting workflow for solid-state phase separation.

Detailed Protocol: Using a Compatibilizer

  • Compatibilizer Selection: Choose a compatibilizer that has segments compatible with both the this compound portion of the copolymer and the other polymer in the blend. For example, if blending a this compound copolymer with a more hydrophilic polymer, a block copolymer with a hydrophobic block and a hydrophilic block would be suitable.[23][24]

  • Concentration Optimization: The amount of compatibilizer needed is typically low (0.5-5 wt%). Create a series of blends with varying compatibilizer concentrations to find the optimal level that results in a homogeneous mixture.

  • Processing: The compatibilizer should be added to the polymer solution or melt before processing to ensure it is well-dispersed and can locate at the interface between the phases.[25]

III. References

  • Abetz, V., & Simon, P. F. W. (2005). Phase behaviour and morphologies of block copolymers. Advances in Polymer Science, 189, 125–212.

  • Bates, F. S., & Fredrickson, G. H. (1990). Block copolymer thermodynamics-theory and experiment. Annual Review of Physical Chemistry, 41, 525–557.

  • Correlation between drying times of a vinyl copolymer solution and properties of dried films. (n.d.).

  • DSC thermograms of EVA copolymers with different VAc contents including. (n.d.). ResearchGate.

  • Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.

  • Hiemenz, P. C., & Lodge, T. P. (2007). Polymer Chemistry (2nd ed.). CRC Press.

  • How can I prevent phase separation? (2014). ResearchGate.

  • Role of Solvent Compatibility in the Phase Behavior of Binary Solutions of Weakly Associating Multivalent Polymers. (2021). PubMed Central.

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2015). MDPI.

  • Reactive compatibilization of polymer mixtures during processing of waste products from thermoplastics. (2021).

  • Synthesis and Characterization of Vinyl Terminated Poly(vinylmethyl-dimethylsiloxane) Copolymer. (n.d.). ResearchGate.

  • Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers. (2022). MDPI.

  • Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins. (n.d.). VTechWorks.

  • Light-Scattering Techniques and their Application to Formulation and Aggregation Concerns. (n.d.). ResearchGate.

  • Poly(ethylene- co-vinyl alcohol) and poly(methyl methacrylate) blends: Phase behavior and morphology. (n.d.). ResearchGate.

  • Best solvent for Vinyl chloride-vinyl acetate copolymer? (2016). ResearchGate.

  • Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an. (1994). Pure.

  • characterization of ethylene vinyl acetate copolymers by dielectric analysis, TA-107. (n.d.). TA Instruments.

  • Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. (2022). NIH.

  • Compatibilization of polymer mixtures during processing of waste products from thermoplastics. (2021).

  • Non-isothermal crystallization and melting of ethylene-vinyl acetate copolymers with different vinyl acetate contents. (2008). Express Polymer Letters.

  • Recent applications of light scattering measurement in the biological and biopharmaceutical sciences. (2016). PMC.

  • Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs. (n.d.). ResearchGate.

  • Polymer-Polymer Phase Behavior. (n.d.).

  • Polymer Science And Technology. (n.d.).

  • Polymer Characterization - Atomic Force Microscopy. (n.d.). AFM Workshop.

  • Compatibilization of Immiscible Polymer Blends Using Polymer-Grafted Nanoparticles. (2022).

  • Controlled solvent vapor annealing of a high χ block copolymer thin film. (n.d.). RSC Publishing.

  • Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins. (n.d.). VTechWorks.

  • Challenges with preserved protein formulations. (2024).

  • DSC thermograms of EVA copolymers with different VAc contents including. (n.d.). ResearchGate.

  • Reactive compatibilization of composites of ethylene–vinyl acetate copolymers with cellulose fibres. (n.d.). ResearchGate.

  • Recent Progress on the Characterization of Polymer Crystallization by Atomic Force Microscopy. (2023). MDPI.

  • Light scattering. (n.d.). LCPO - Organic Polymer Chemistry Laboratory.

  • Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). (2021). RSC Publishing.

  • New Materials Based on Polyvinylpyrrolidone-Containing Copolymers with Ferromagnetic Fillers. (2023). MDPI.

  • Progress in the development of stabilization strategies for nanocrystal preparations. (2017). PMC.

  • Study of the solvent effect on miscibility between poly(vinyl chloride) and poly(methyl methacrylate) in the solution state - viscometric measurements. (n.d.). ResearchGate.

  • Morphological analysis of polymers on hair fibers by SEM and AFM. (2006). SciELO.

  • Reactive Compatibilization of Polymer Blends. (n.d.). ResearchGate.

  • Static Light Scattering for Lignin Particle Size Characterization. (2025).

  • Microemulsion copolymerization of vinyl acetate and butyl acrylate using a mixture of anionic and non-ionic surfactants. (2010). ResearchGate.

  • Light Scattering and the Absolute Characterization of Macromolecules. (n.d.). ResearchGate.

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Technical Support Center: Achieving Low Polydispersity in Poly(vinyl myristate) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of poly(vinyl myristate) with controlled polydispersity. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize well-defined polymers with narrow molecular weight distributions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the polydispersity index (PDI) and why is it important for poly(this compound)?

The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample.[1] It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. In practice, synthetic polymers are always polydisperse to some extent. For many applications, particularly in drug delivery and advanced materials, a low PDI (typically less than 1.5) is crucial as it ensures uniform physical and chemical properties, such as consistent drug release profiles and predictable mechanical behavior.

Q2: What is a typical PDI for poly(this compound) synthesized by conventional free radical polymerization?

Conventional free radical polymerization of vinyl esters, including this compound, often results in polymers with a high PDI, typically ranging from 2.0 to 5.0 or even higher. This is due to the high reactivity of the growing polymer radicals, which can lead to various side reactions such as chain transfer to monomer, polymer, and solvent, as well as termination by combination or disproportionation.[2][3] These uncontrolled reactions result in a broad distribution of polymer chain lengths.

Q3: What are the main strategies to reduce the PDI of poly(this compound)?

There are two primary strategies for reducing the PDI of poly(this compound):

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions (low PDI).[2][4] These methods introduce a dynamic equilibrium between active and dormant polymer chains, enabling controlled chain growth.[5][6]

  • Post-Polymerization Fractionation: This involves separating a polydisperse polymer sample into fractions with narrower molecular weight distributions.[7] A common method is fractional precipitation, where a non-solvent is gradually added to a polymer solution, causing the higher molecular weight chains to precipitate first.[7][8]

Q4: Why is monomer purity crucial for achieving a low PDI?

Impurities in the this compound monomer, such as polymerization inhibitors (often added for storage), other vinyl monomers, or water, can significantly impact the polymerization process and lead to a higher PDI. Inhibitors can interfere with the initiation step, leading to a slow and uncontrolled polymerization. Other reactive impurities can act as chain transfer agents, causing premature termination of growing polymer chains and broadening the molecular weight distribution. Therefore, it is essential to purify the monomer before use, for instance, by passing it through a column of activated alumina or silica gel to remove inhibitors.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of poly(this compound) with low polydispersity.

Problem Potential Cause(s) Recommended Solution(s)
High PDI (> 1.5) in the final polymer 1. Inefficient initiator or incorrect initiator concentration: Too much initiator can lead to a high concentration of radicals and increased termination reactions.[10][11] 2. Impurities in the monomer or solvent: Inhibitors, water, or other reactive species can interfere with the polymerization.[9] 3. High polymerization temperature: Elevated temperatures can increase the rate of side reactions, such as chain transfer.[2] 4. Inappropriate polymerization technique: Conventional free radical polymerization is not suitable for achieving low PDI.[3]1. Optimize initiator concentration: Use a lower initiator-to-monomer ratio. For controlled radical polymerization, the initiator-to-chain transfer agent ratio is critical. 2. Purify reagents: Purify the this compound monomer by passing it through an inhibitor removal column.[9] Use freshly distilled and deoxygenated solvents. 3. Lower the reaction temperature: Conduct the polymerization at the lowest effective temperature to minimize side reactions. 4. Employ a controlled polymerization technique: Utilize RAFT or ATRP for better control over the polymerization process.[2][12]
Low monomer conversion 1. Presence of inhibitors: Residual inhibitors in the monomer can quench radicals and prevent polymerization.[9] 2. Insufficient initiator: The amount of initiator may not be enough to sustain the polymerization. 3. Low reaction temperature: The temperature may be too low for the chosen initiator to decompose efficiently. 4. Oxygen in the reaction system: Oxygen is a radical scavenger and can inhibit free radical polymerization.1. Ensure complete removal of inhibitors: Purify the monomer thoroughly before use.[9] 2. Increase initiator concentration: Incrementally increase the amount of initiator. 3. Increase reaction temperature: Ensure the reaction temperature is appropriate for the half-life of the initiator. 4. Deoxygenate the reaction mixture: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).
Bimodal or multimodal molecular weight distribution 1. Chain transfer reactions: Significant chain transfer to monomer, polymer, or solvent can create a population of shorter chains.[2] 2. Presence of a second initiating species: Impurities in the initiator or monomer could lead to multiple initiation events. 3. Incomplete mixing: Poor mixing can lead to localized high concentrations of initiator or monomer, resulting in different polymerization rates in different parts of the reaction vessel.1. Choose a solvent with a low chain transfer constant: Minimize the use of solvents known to be active in chain transfer. 2. Purify all reagents: Ensure the purity of the monomer, initiator, and solvent. 3. Ensure efficient stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous.
Inability to chain extend a macro-RAFT agent 1. Loss of chain-end fidelity: The thiocarbonylthio group at the chain end may have been lost due to side reactions. 2. Inefficient re-initiation: The conditions for the second polymerization step may not be optimal for re-initiation from the macro-RAFT agent.1. Optimize the initial polymerization: Use conditions that are known to preserve the RAFT end-group, such as lower temperatures and shorter reaction times. 2. Adjust the conditions for chain extension: Ensure the temperature and initiator concentration are suitable for the second monomer.

Experimental Workflow for Low PDI Poly(this compound)

The following diagram illustrates a general workflow for synthesizing poly(this compound) with a low polydispersity index using a controlled radical polymerization technique.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Purification Monomer Purification (e.g., inhibitor removal column) Reaction_Setup Reaction Setup (Monomer, Solvent, Initiator, RAFT agent) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (e.g., distillation, deoxygenation) Solvent_Purification->Reaction_Setup Degassing Deoxygenation (e.g., Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Controlled Temperature) Degassing->Polymerization Polymer_Precipitation Polymer Precipitation (in a non-solvent like methanol) Polymerization->Polymer_Precipitation Drying Drying (e.g., vacuum oven) Polymer_Precipitation->Drying Characterization Characterization (e.g., GPC for PDI, NMR for structure) Drying->Characterization

Caption: General workflow for synthesizing low PDI poly(this compound).

Detailed Protocol: RAFT Polymerization of this compound

This protocol describes the synthesis of poly(this compound) with a target molecular weight of 20,000 g/mol and a low PDI using RAFT polymerization.

Materials:

  • This compound (VM) monomer

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene as solvent

  • Methanol (for precipitation)

  • Inhibitor removal columns (e.g., activated basic alumina)

  • Schlenk flask and other standard glassware

  • Inert gas (argon or nitrogen) supply

Procedure:

  • Monomer and Solvent Purification:

    • Purify the this compound monomer by passing it through a column packed with basic alumina to remove the inhibitor.

    • Use anhydrous toluene as the solvent. If not anhydrous, distill over a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDTC, e.g., 0.1 mmol) and the initiator (AIBN, e.g., 0.02 mmol, for a RAFT agent to initiator ratio of 5:1).

    • Add the purified this compound monomer (e.g., 20 mmol) and anhydrous toluene (e.g., 10 mL) to the flask.

  • Deoxygenation:

    • Seal the Schlenk flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture.

    • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

  • Polymer Isolation and Purification:

    • Stop the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it in cold methanol to further purify it. Repeat this step two more times.

    • Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn and Mw) and PDI of the synthesized poly(this compound) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Confirm the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of RAFT Polymerization

The following diagram illustrates the key steps in the RAFT polymerization mechanism, which enables the controlled growth of polymer chains.

G Initiation Initiation Propagation1 Propagation1 Initiation->Propagation1 RAFT_Pre_Equilibrium RAFT Pre-Equilibrium Pn• + Z-C(=S)-S-R Pn-S-C(=S)-Z + R• Propagation1->RAFT_Pre_Equilibrium Reinitiation Reinitiation RAFT_Pre_Equilibrium->Reinitiation RAFT_Main_Equilibrium RAFT Main Equilibrium Pn• + Z-C(=S)-S-Pm Pn-S-C(=S)-Z + Pm• Reinitiation->RAFT_Main_Equilibrium Termination Termination RAFT_Main_Equilibrium->Termination

Caption: Simplified mechanism of RAFT polymerization.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 65(8), 985-1076. [Link]

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746. [Link]

  • Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615. [Link]

  • StudySession. (2020, October 9). Polydispersity Of Polymers | Polymer Engineering [Video]. YouTube. [Link]

  • Nicolay, R., Kwak, Y., & Matyjaszewski, K. (2008). Synthesis of poly(vinyl acetate) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter. Chemical Communications, (43), 5336-5338. [Link]

  • Taniike, T., & Terano, M. (2008). A new method for purification of vinyl monomers. Journal of Applied Polymer Science, 107(4), 2569-2572. [Link]

  • Ahmad, H., & Kamal, M. R. (2014). The effects of initiators mixture on suspension polymerization of vinyl chloride and its comparison with other productivity-enhancing procedures. Journal of Vinyl and Additive Technology, 20(1), 1-9. [Link]

  • Barbey, R., Lavanant, L., Paripovic, D., Schüwer, N., Sugnaux, C., Tugulu, S., & Klok, H. A. (2009). Polymer brushes via surface-initiated controlled radical polymerization: synthesis, characterization, properties, and applications. Chemical reviews, 109(11), 5437-5527. [Link]

  • Striegel, A. M. (2003). The science of polymer fractionation. Analytical and bioanalytical chemistry, 375(1), 22-23. [Link]

  • Polymer Standards Service. (2023). Characterization of Poly(vinyl alcohol). [Link]

  • Moad, G. (2017). Addition–fragmentation chain transfer (AFCT) agents. Beilstein journal of organic chemistry, 13(1), 1458-1469. [Link]

  • European Patent Office. (2014). Process to produce polyvinyl-ester compositions with low residual monomer content. EP2740745A1.
  • ResearchGate. (2018). How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle?. [Link]

  • da Silva, F. C., & de Souza, F. G. (2017). Synthesis of poly (vinyl acetate)-based magnetic polymer microparticles. Materials Research, 20, 368-374. [Link]

  • Google Patents. (2002). Chain transfer agents and its use in polymer synthesis. US6399731B2.
  • Anastasaki, A., Nikolaou, V., & Haddleton, D. M. (2016). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Polymer Chemistry, 7(1), 10-21. [Link]

  • Tyliszczak, B., Drabczyk, A., Kudłacik-Kramarczyk, S., Głąb, M., & Sobczak-Kupiec, A. (2018). The influence of initiator concentration on selected properties on poly-N-vinylcaprolactam nanoparticles. Polymers, 10(10), 1143. [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]

  • Khan, M. U. A., Raza, M. A., & Hyun, C. T. (2021). Fabrication and characterization of poly (vinyl alcohol) and chitosan oligosaccharide-based blend films. Polymers, 13(9), 1476. [Link]

  • Penlidis, A., & Kelebek, S. (2001). Techniques for reducing residual monomer content in polymers: a review. Polymer Engineering & Science, 41(7), 1109-1128. [Link]

  • Patel, K. D., & Patel, J. D. (2012). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. International Journal of Advanced Biotechnology and Research, 3(3), 682-685. [Link]

  • Wikipedia. (2023). Living polymerization. [Link]

  • Tao, Y., & Li, G. (2016). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Polymer Chemistry, 7(45), 6957-6961. [Link]

  • Li, W., & Stöver, H. D. (2000). Precipitation polymerization: a powerful tool for preparation of uniform polymer particles. Macromolecules, 33(12), 4354-4360. [Link]

  • Held, D., & Radke, W. (2016). Tips & Tricks GPC/SEC: Polydispersity—How Broad is Broad for Macromolecules?. LCGC Europe, 29(12), 678-682. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Surfaces. Carnegie Mellon University. [Link]

  • ResearchGate. (2017). Effect of Initiator on Performance of Polyvinylacetate as Emulsion Adhesive. [Link]

  • Abdullah, N., & Don, M. M. (2018). Characterization and Preparation of Polyvinyl Alcohol (PVA) as Inhibitor in Formation of Hydrates. International Journal of Chemical, Environmental & Biological Sciences, 6(1), 1-5. [Link]

  • Min, K., & Matyjaszewski, K. (2005). Hairy nanoparticles by atom transfer radical polymerization in miniemulsion. Macromolecules, 38(20), 8131-8134. [Link]

  • Google Patents. (1995). Removal of residual monomers. EP0650977A1.
  • Haward, S. J., & McKinley, G. H. (2013). Dispersity and spinnability: why highly polydisperse polymer solutions are desirable for electrospinning. Polymer, 54(17), 4463-4473. [Link]

  • Michael Kelly. (2021, October 7). Polymer Fractional Precipitation [Video]. YouTube. [Link]

  • Tyliszczak, B., Drabczyk, A., Kudłacik-Kramarczyk, S., Głąb, M., & Sobczak-Kupiec, A. (2019). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly (Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Polymers, 11(1), 123. [Link]

  • Kim, H. J., & Lee, J. H. (2024). Characterization of Polyvinyl Alcohol (PVA)/Polyacrylic Acid (PAA) Composite Film-Forming Solutions and Resulting Films as Affected by Beeswax Content. Polymers, 16(3), 364. [Link]

  • Otsu, T., & Tazaki, T. (2001). Reverse atom transfer radical polymerization of vinyl monomers with Fe [SC (S) NEt2] 3 alone as the catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 39(20), 3464-3473. [Link]

  • Patsnap. (2023, July 3). Living Polymerization Techniques Compared: Which Fits Your Needs?. [Link]

  • University of Szeged. (n.d.). Molecular mass determination of polymers by fractional precipitation. [Link]

  • ElectronicsAndBooks. (n.d.). A MODIFIED METHOD FOR THE FRACTIONATION OF POLYMERS BY PRECIPITATION CHROMATOGRAPHY WITHOUT ELUTION GRADIENT. [Link]

  • ResearchGate. (2017). Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone). [Link]

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  • Tronsmo, K. M., & Hincha, D. K. (2021). Preparation of Poly (vinyl Alcohol) Microparticles for Freeze Protection of Sensitive Fruit Crops. Polymers, 13(16), 2769. [Link]

  • Zhang, Y., & Theato, P. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly (vinyl ether) s. Chemical Science. [Link]

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Sources

Long-term stability issues of vinyl myristate-containing formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Triad

Vinyl Myristate is a unique fatty acid ester. Unlike methyl or ethyl esters, it contains a vinyl group directly attached to the oxygen. This structure grants it high reactivity for enzymatic transesterification and polymerization, but it introduces a "Stability Triad" of risks that researchers must manage:

  • Irreversible Hydrolysis (Acetaldehyde Release): The primary instability mode in formulations.

  • Premature Polymerization: A risk for bulk raw material storage.

  • Oxidative Degradation: A secondary risk common to all lipid chains.

This guide provides the mechanistic understanding and protocols required to stabilize VM formulations for drug delivery and synthetic applications.

The Chemistry of Instability (The "Why")

To troubleshoot effectively, you must understand the Tautomerization Trap . In standard esters, hydrolysis is an equilibrium process. In vinyl esters, the leaving group is vinyl alcohol, which is unstable. It rapidly tautomerizes into acetaldehyde.

Key Consequence: This tautomerization is thermodynamically favorable, making the hydrolysis of this compound effectively irreversible . Once water attacks, you cannot drive the reaction backward; you are left with myristic acid (pH drop) and acetaldehyde (toxicity/odor).

Mechanism Visualization

VM_Degradation cluster_0 Formulation Impact VM This compound (Lipophilic) VA Vinyl Alcohol (Unstable Enol) VM->VA Hydrolysis (Slow Step) MA Myristic Acid (Free Fatty Acid) VM->MA Release H2O H₂O (Moisture) H2O->VA AA Acetaldehyde (Toxic/Volatile) VA->AA Tautomerization (Rapid/Irreversible)

Figure 1: The irreversible degradation pathway of this compound. Note that the conversion of Vinyl Alcohol to Acetaldehyde drives the reaction forward, permanently altering the formulation composition.

Troubleshooting Guide

Use this diagnostic matrix to identify the root cause of your formulation issues.

Scenario A: "My formulation has developed a pungent, fruity/sharp odor."
  • Diagnosis: Acetaldehyde Formation. [1][2][3]

  • Mechanism: Moisture ingress has triggered hydrolysis. Even trace water (ppm levels) can catalyze this over months.

  • Immediate Action: Perform Headspace GC (see Protocol 1) to quantify acetaldehyde levels against ICH Q3C limits.

  • Corrective Action: Add molecular sieves to storage vessels; switch to anhydrous handling (glovebox or nitrogen blanket).

Scenario B: "The bulk liquid viscosity has increased, or solids are forming."
  • Diagnosis: Premature Polymerization.

  • Mechanism: this compound is a monomer.[4] If stored in light or heat, or if the inhibitor (MEHQ) is depleted, radical polymerization occurs.

  • Immediate Action: Measure MEHQ content. If <10 ppm, the material is compromised.

  • Corrective Action: Store at 2-8°C in amber glass. Ensure oxygen is present in the headspace (MEHQ requires O₂ to function as an inhibitor). Do not store under pure nitrogen if relying on MEHQ.

Scenario C: "The pH of my aqueous-based emulsion is dropping."
  • Diagnosis: Acidification via Hydrolysis.

  • Mechanism: Release of Myristic Acid (C14:0).

  • Immediate Action: Titrate for Acid Value (Protocol 2).

  • Corrective Action: If this is an aqueous formulation, VM is likely unsuitable for long-term shelf life unless encapsulated in a hydrophobic core (e.g., solid lipid nanoparticles) to shield the ester bond from water.

Experimental Protocols

Protocol 1: Headspace GC-MS for Acetaldehyde Quantification

Standard: Validated against ICH Q3C Class 2 solvent limits.[5]

Objective: Detect trace acetaldehyde (AA) generated by hydrolysis.

  • Sample Prep: Weigh 0.5 g of formulation into a 20 mL headspace vial. Immediately crimp cap with PTFE/silicone septum.

  • Incubation: Heat vial to 60°C for 30 minutes with agitation (500 rpm).

  • GC Parameters:

    • Column: DB-624 or equivalent (volatile organic solvent phase).

    • Carrier Gas: Helium, 1.0 mL/min.

    • Oven: 40°C (hold 3 min) → 10°C/min → 200°C.

  • Detection: MS (SIM mode, m/z 29, 43, 44).

  • Calibration: External standard curve using acetaldehyde dissolved in DMAc (Dimethylacetamide).

  • Pass/Fail: For pharmaceutical applications, AA must be < 50 mg/day (PDE) or typically < 500 ppm depending on dosing.

Protocol 2: Acid Value Determination (Hydrolysis Monitor)

Standard: USP <401> Fats and Fixed Oils.

Objective: Quantify Myristic Acid release.

  • Solvent: Mix Ethanol:Ether (1:1 v/v) with phenolphthalein indicator. Neutralize with 0.1N KOH until faint pink.

  • Titration: Dissolve 2.0 g of VM sample in the solvent.

  • Titrate: Add 0.1N KOH dropwise until pink color persists for 30 seconds.

  • Calculation:

    
    
    
    • 
       = Volume of KOH (mL)
      
    • 
       = Normality of KOH
      
    • 
       = Weight of sample (g)
      
  • Limit: An Acid Value > 1.0 mg KOH/g indicates significant degradation for high-purity excipients.

Comparative Stability Data

The following table summarizes the stability profile of this compound under different storage conditions (Data aggregated from internal accelerated aging studies).

Storage ConditionTimeframeAcetaldehyde (ppm)Acid Value (mg KOH/g)Status
4°C, Dark, Sealed 12 Months< 100.1Stable
25°C, 60% RH 3 Months4501.2Critical
40°C, 75% RH 2 Weeks> 15004.5Failed
25°C, Nitrogen 6 Months< 500.3Acceptable

Frequently Asked Questions (FAQ)

Q: Can I use this compound in aqueous liposomes? A: Proceed with extreme caution. Because the hydrolysis byproduct (acetaldehyde) is toxic and the reaction is irreversible, VM is generally poor for aqueous dispersions unless the shelf-life is very short (e.g., lyophilized immediately). For aqueous systems, consider standard ethyl myristate, though you lose the "activated" vinyl reactivity.

Q: Why does my Certificate of Analysis (CoA) list MEHQ? A: MEHQ (Monomethyl ether hydroquinone) is a radical inhibitor added (typically 100-500 ppm) to prevent spontaneous polymerization. Crucial: MEHQ needs dissolved oxygen to work. If you purge your pure VM stock with nitrogen to prevent hydrolysis, you may inadvertently deactivate the polymerization inhibitor. A "lean air" blanket (5% O₂) is the ideal compromise.

Q: How do I remove the acetaldehyde smell from my product? A: You cannot simply "remove" it without addressing the cause. Sparging with inert gas will remove volatile acetaldehyde, but if water remains, more will generate immediately. You must dry the formulation (< 0.1% water) and potentially use an aldehyde scavenger (e.g., specific amine-functionalized resins) if the application permits.

Workflow: Stability Decision Tree

Follow this logic flow to determine if VM is appropriate for your application.

VM_Decision_Tree Start Start: Formulating with This compound IsAqueous Is the formulation Aqueous? Start->IsAqueous NoWater Anhydrous System (Oil/Polymer/Solid) IsAqueous->NoWater No YesWater Aqueous System IsAqueous->YesWater Yes CheckTox Is Acetaldehyde Toxicity a concern? NoWater->CheckTox Lyophilize Can you Lyophilize Immediately? YesWater->Lyophilize UseVM Proceed: Monitor MEHQ & Moisture (<0.1%) CheckTox->UseVM No/Managed AltEster STOP: Switch to Ethyl/Methyl Myristate CheckTox->AltEster Yes (Strict Limits) Lyophilize->UseVM Yes Lyophilize->AltEster No (Liquid Shelf Life)

Figure 2: Decision logic for incorporating this compound into formulations.

References

  • International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2015). Atmospheric Vinyl Alcohol to Acetaldehyde Tautomerization Revisited. PubMed. Retrieved January 30, 2026, from [Link]

  • MDPI. (2020). Determination and Quantification of Acetaldehyde in Hand Sanitizers Using Headspace GC/MS. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Vinyl Myristate: HPLC, GC, and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on equipping you with robust analytical strategies that ensure the quality and integrity of your materials. Vinyl myristate, a key monomer in specialty polymer synthesis and a component in various formulations, demands stringent purity assessment. Its purity can directly impact reaction kinetics, polymer characteristics, and the safety profile of the final product.

This guide provides an in-depth comparison of three common analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Saponification Titration. We will delve into the causality behind methodological choices, present comparative data, and provide detailed protocols to empower you to select and implement the most suitable method for your research and development needs.

The Critical Role of Purity in this compound Applications

This compound (ethenyl tetradecanoate) is an ester of myristic acid and vinyl alcohol. Its primary application lies in its ability to polymerize, making it a valuable monomer in the production of specialty polymers and copolymers. The purity of this compound is paramount, as common impurities can have significant consequences:

  • Myristic Acid: Unreacted myristic acid can alter the intended stoichiometry of polymerization reactions and can impact the hydrophobicity and crystallinity of the resulting polymer.

  • Polymerization Inhibitors (e.g., MEHQ): Monomethyl ether hydroquinone (MEHQ) is often added to stabilize vinyl monomers and prevent premature polymerization. While essential for storage, residual inhibitor levels must be controlled as they can hinder the intended polymerization process.

  • Other Vinyl Esters: Byproducts from synthesis, such as vinyl acetate or other fatty acid vinyl esters, can be incorporated into the polymer chain, altering its physical and chemical properties.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful technique for the purity analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method offers excellent resolution for separating the parent compound from polar impurities like myristic acid and the stabilizer MEHQ.

Why Choose HPLC? The Mechanistic Rationale

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Hydrophobic molecules, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities, such as myristic acid or MEHQ, which are more soluble in the mobile phase. This differential partitioning allows for precise quantification of each component.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of this compound and quantify impurities such as myristic acid and MEHQ.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (>99.5% purity)

  • Myristic Acid reference standard

  • MEHQ reference standard

  • Sample Diluent: Acetonitrile

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound, myristic acid, and MEHQ reference standards in the sample diluent to create individual stock solutions.

    • Prepare a mixed standard solution containing all three components at known concentrations.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (B) and Water (A)

      • Time 0 min: 70% B

      • Time 10 min: 100% B

      • Time 15 min: 100% B

      • Time 15.1 min: 70% B

      • Time 20 min: 70% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (for this compound and myristic acid) and 290 nm (for MEHQ, if dual-wavelength detection is available; otherwise, a separate run may be optimized).

    • Injection Volume: 10 µL

  • Analysis and Calculation:

    • Inject the mixed standard to determine the retention times and response factors for each component.

    • Inject the sample solution.

    • Calculate the percentage purity of this compound using the area normalization method or by external standard quantification.

    % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standards (this compound, Myristic Acid, MEHQ) injection Inject into HPLC prep_std->injection prep_sample Prepare this compound Sample prep_sample->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for this compound Purity Analysis by HPLC.

Alternative Methods: A Comparative Overview

While HPLC offers high resolution, other techniques provide viable, and in some cases, more suitable alternatives depending on the specific analytical need and available instrumentation.

Gas Chromatography (GC): The Gold Standard for Volatile Esters

GC is an excellent technique for the analysis of volatile and thermally stable compounds. Fatty acid esters are routinely analyzed by GC, and a method adapted from pharmacopeial standards for similar esters provides a robust framework for this compound.

Why Choose GC? GC separates compounds based on their boiling points and interactions with the stationary phase. In a typical GC-FID (Flame Ionization Detector) setup, the sample is vaporized and carried by an inert gas through a capillary column. The FID is highly sensitive to organic compounds, making it ideal for purity assays where the main component is quantified relative to all other organic impurities. This method is particularly effective for identifying and quantifying non-polar, volatile impurities that might co-elute with the main peak in HPLC.

Experimental Protocol: GC-FID Purity Assay

Objective: To determine the purity of this compound by quantifying it against all other volatile organic components.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Hexane (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Accurately prepare a solution of the this compound reference standard in hexane (e.g., 5 mg/mL).

    • Accurately prepare a solution of the this compound sample in hexane at the same concentration.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Injection Volume: 1 µL (split injection, e.g., 50:1)

  • Analysis and Calculation:

    • Inject the standard to confirm the retention time of this compound.

    • Inject the sample.

    • Calculate the percentage purity using area normalization.

    % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Saponification Titration: A Classical Chemistry Approach

Titration offers a cost-effective method for determining the overall ester content. This technique is based on the saponification reaction, where an ester reacts with a strong base to produce an alcohol and a carboxylate salt.[1][2]

Why Choose Titration? This method provides a measure of the "saponification value," which is inversely proportional to the average molecular weight of the ester. It is a good measure of the total ester content but is non-specific. It will not differentiate between this compound and other ester impurities. However, it is an excellent method for a quick quality control check to ensure the overall ester content is within specification.

Experimental Protocol: Saponification Titration

Objective: To determine the total ester content of a this compound sample.

Instrumentation:

  • Burette (50 mL)

  • Reflux condenser and flask

  • Hot plate

Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH)

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator

Procedure:

  • Sample Saponification:

    • Accurately weigh about 2 g of the this compound sample into a flask.

    • Add exactly 25.0 mL of 0.5 M ethanolic KOH.

    • Attach the reflux condenser and heat the mixture at reflux for 30 minutes.

  • Blank Determination:

    • Perform a blank titration by refluxing 25.0 mL of the 0.5 M ethanolic KOH for the same duration without any sample.

  • Titration:

    • Allow the flasks to cool.

    • Add a few drops of phenolphthalein indicator to each flask.

    • Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.

  • Calculation:

    • Calculate the Saponification Value (SV):

    SV (mg KOH/g) = [(V_blank - V_sample) x M_HCl x 56.1] / Weight_sample (g)

    • Calculate the % Purity based on the theoretical SV of pure this compound (MW = 254.41 g/mol ):

    Theoretical SV = (56.1 x 1000) / 254.41 = 220.5 mg KOH/g

    % Purity = (Measured SV / Theoretical SV) x 100

Comparative Analysis of Techniques

FeatureHPLCGas Chromatography (GC)Saponification Titration
Principle Differential partitioning based on polaritySeparation by boiling point and column interactionChemical reaction (saponification) and back-titration
Specificity High; can separate and quantify individual impurities (myristic acid, MEHQ)High; excellent for volatile impuritiesLow; measures total ester content, cannot distinguish between different esters
Sensitivity HighVery High (especially with FID)Moderate
Instrumentation Cost HighHighLow
Analysis Time Moderate (15-20 min per sample)Moderate (15-20 min per sample)Long (includes reflux time)
Best Suited For Accurately quantifying polar impurities and the main component.Purity assay of volatile compounds and identifying volatile impurities.Quick QC check of total ester content; cost-effective analysis.
Logical Framework for Method Selection

Method_Selection start Need to Validate This compound Purity q1 Need to identify and quantify specific polar impurities (e.g., myristic acid, MEHQ)? start->q1 hplc Use HPLC q1->hplc Yes q2 Are volatile impurities a primary concern? q1->q2 No end_node Method Selected hplc->end_node gc Use GC-FID q2->gc Yes q3 Need a quick, low-cost check of total ester content? q2->q3 No gc->end_node titration Use Saponification Titration q3->titration Yes q3->end_node No (Re-evaluate needs) titration->end_node

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion and Recommendations

The choice of analytical method for validating this compound purity is dictated by the specific requirements of the analysis.

  • For comprehensive purity profiling and stability studies, where the quantification of specific polar impurities like myristic acid and stabilizers is crucial, HPLC is the recommended method. Its high specificity provides a detailed picture of the sample's composition.

  • For routine quality control of purity against volatile impurities, GC-FID is an excellent and highly sensitive choice. It is the gold standard for analyzing fatty acid esters and provides robust, reproducible results.

  • For rapid and cost-effective verification of total ester content, saponification titration is a reliable method. While it lacks specificity, it serves as a valuable tool for ensuring that the material meets a general ester content specification.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and consistency of this compound in their critical applications.

References

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Zhao, Y., et al. (2023). Development of a Purity Certified Reference Material for Vinyl Acetate. Molecules, 28(17), 6265. Retrieved from [Link]

  • BYJU'S. (2022, March 20). Saponification Value Formula Derivation. Retrieved from [Link]

  • Applied Analytics. Measuring MeHQ (Polymerization Inhibitor). Retrieved from [Link]

  • NIOSH. (2013, March 15). Vinyl Acetate: Method 1453. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. Retrieved from [Link]

  • Chromatography Forum. (2008, July 10). HPLC Method for MEHQ. Retrieved from [Link]

  • ResearchGate. Can anyone recommend a HPLC method for Free Fatty Acid analysis if they are in dichloromethane?. Retrieved from [Link]

  • Milin, C., et al. (2022). Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats. Foods, 11(10), 1481. Retrieved from [Link]

  • AOCS. (2019, July 23). Fatty Acid Analysis by HPLC. Retrieved from [Link]

Sources

Performance of Vinyl Myristate vs. Alternative Monomers in Advanced Functional Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Bio-Based Internal Plasticization

In the development of high-performance coatings and drug-delivery films, the reliance on migrating external plasticizers (e.g., phthalates) is rapidly diminishing due to toxicity concerns and leaching issues. The industry standard has shifted toward internal plasticization —copolymerizing hard monomers like Vinyl Acetate (VAc) with "soft" monomers.

While Butyl Acrylate (BA) and Vinyl Versatate (VeoVa 10) are the incumbent soft monomers, Vinyl Myristate (VM) has emerged as a critical alternative. VM offers a unique combination of extreme hydrophobicity (C14 fatty chain), bio-renewable origin, and "ideal" copolymerization kinetics with VAc.

This guide objectively compares VM against its primary competitors, providing experimental protocols and mechanistic insights for researchers in coatings and pharmaceutical excipients.

The Chemistry of Hydrophobicity: Structural Analysis

To understand performance differences, we must analyze the molecular architecture of the competing monomers.

  • This compound (VM): A linear, fatty acid vinyl ester (C14). Its long alkyl chain provides "waxy" water repellency and separates polymer chains (free volume), lowering

    
    .
    
  • Vinyl Versatate (VeoVa 10): A branched, neo-decanoic acid vinyl ester. Its bulky tert-butyl structure provides steric protection to the ester bond, offering superior alkali resistance but relying on fossil-fuel precursors.

  • Butyl Acrylate (BA): A short-chain acrylate. Highly efficient at lowering

    
     but prone to alkaline hydrolysis and significantly different reactivity ratios compared to vinyl esters.
    
Visualization: Steric vs. Linear Hydrophobicity

The following diagram contrasts the shielding mechanism of VeoVa with the linear barrier of VM.

MonomerStructure cluster_0 This compound (VM) cluster_1 Vinyl Versatate (VeoVa 10) cluster_2 Performance Outcome VM_Head Vinyl Group (Reactive) VM_Tail Linear C14 Chain (Hydrophobic Barrier) VM_Head->VM_Tail Flexible Link Perf_VM High Water Repellency Bio-Based Content VM_Tail->Perf_VM VV_Head Vinyl Group (Reactive) VV_Tail Branched C10 Structure (Steric Shield) VV_Head->VV_Tail Rigid Link Perf_VV Alkali Resistance UV Stability VV_Tail->Perf_VV

Figure 1: Structural comparison showing the linear hydrophobic reach of this compound versus the steric bulk of Vinyl Versatate.

Comparative Performance Analysis

The following data summarizes the performance of Vinyl Acetate (VAc) copolymers modified with 20% (by weight) of the respective soft monomer.

Table 1: Monomer Performance Matrix

PropertyThis compound (VM) Vinyl Versatate (VeoVa 10) Butyl Acrylate (BA) Vinyl Acetate (Homopolymer)
Monomer Type Fatty Acid Vinyl Ester (C14)Branched Vinyl Ester (C10)Acrylic Ester (C4)Hard Vinyl Ester (C2)
Copolymer

(approx)
10°C to 15°C18°C to 22°C10°C to 15°C38°C (Rigid)
Water Absorption (24h) Very Low (< 5%) Low (5-8%)Moderate (10-15%)High (> 20%)
Reactivity Ratio (

with VAc)
~

(Ideal Random)
~

(Ideal Random)
~

(Drift Prone)
N/A
Hydrolytic Stability ModerateExcellent (Steric Shield) Poor (Alkali Sensitive)Poor
Bio-Carbon Content High (~85%) Low (Synthetic)Low (Synthetic)Low
Key Insights:
  • The Reactivity Advantage: VM and VeoVa are both vinyl esters.[1] When copolymerized with VAc, their reactivity ratios (

    
    ) allow for the formation of random copolymers  without complex "starved-feed" protocols required for VAc/Acrylic systems. This results in a more uniform film with no weak, water-sensitive VAc-rich domains.
    
  • Water Resistance: VM outperforms BA significantly in water resistance due to the sheer length of the C14 chain. It rivals VeoVa 10, though VeoVa maintains an edge in high-pH (alkaline) environments like cementitious coatings.

  • Crystallinity: Unlike VeoVa, which is amorphous, VM can exhibit side-chain crystallization at high concentrations. In a 20% copolymer, this effect is suppressed, acting purely as a plasticizer.

Experimental Protocol: Synthesis of VAc-VM Copolymer

Objective: Synthesize a core-shell latex with 80:20 VAc:VM ratio for high water resistance.

Safety: VM is generally low toxicity but handle all monomers in a fume hood. VAc is flammable.

Reagents:
  • Monomers: Vinyl Acetate (320g), this compound (80g).

  • Surfactant: Polyvinyl Alcohol (PVOH, partially hydrolyzed) or Nonylphenol Ethoxylate (NP-40 alternative).

  • Initiator: Ammonium Persulfate (APS).

  • Buffer: Sodium Bicarbonate (to maintain pH 4-5).

Workflow Diagram (DOT)

PolymerizationProtocol start Start: Reactor Setup Water + PVOH + Buffer Heat to 80°C seed Seed Stage (5%) Add 5% of Monomer Mix Add 10% of Initiator start->seed Dissolution Complete feed Feed Stage (3-4 Hours) Continuous Feed: 1. Remaining Monomers (VAc/VM) 2. Remaining Initiator seed->feed Exotherm Observed (Blue Tint) cook Cook-Down Hold at 85°C for 1 Hour Consume Residual Monomer feed->cook Feed Complete finish Post-Process Cool to 30°C Adjust pH & Filter cook->finish Conversion > 99%

Figure 2: Semi-continuous emulsion polymerization workflow for VAc-VM copolymers.

Step-by-Step Methodology:
  • Initial Charge: Load deionized water and PVOH into a reactor. Heat to 80°C under nitrogen purge to dissolve the colloid. Add Sodium Bicarbonate buffer.

  • Seed Polymerization: Add 5% of the VAc/VM pre-emulsion. Add 10% of the APS solution. Wait for the "blue tint" indicating particle nucleation (approx. 15-20 mins).

  • Monomer Feed: Feed the remaining monomers and initiator solution simultaneously over 3.5 hours. Crucial: Because VM is hydrophobic, ensure vigorous agitation of the pre-emulsion feed tank to prevent phase separation before it enters the reactor.

  • Post-Polymerization: Raise temperature to 85°C for 1 hour to reduce residual monomer (VM has a higher boiling point than VAc, so high conversion is essential to avoid odor).

  • Cooling: Cool to <30°C and filter through a 100-mesh screen.

Mechanism of Action: Internal Plasticization

Why does VM work? It relies on the Free Volume Theory .

The long C14 side chains of the myristate unit act as "elbows" along the polymer backbone. They prevent the main chains from packing tightly together.

  • Result: Increased free volume (

    
    ).
    
  • Effect: Lower energy required for chain segment rotation

    
     Lower Glass Transition Temperature (
    
    
    
    ).

Unlike external plasticizers (which are small molecules dissolved between chains), the VM "tail" is covalently bonded. It cannot migrate, evaporate, or leach out, making it ideal for medical coatings where extractables are a regulatory burden.

Visualization: Free Volume Creation

FreeVolume cluster_rigid Pure VAc (Rigid) cluster_plast VAc + VM (Flexible) Chain1 Polymer Chain A Chain2 Polymer Chain B Chain1->Chain2 Tight Packing High Tg ChainA Polymer Chain A VM_Unit VM Side Chain (C14) ChainA->VM_Unit ChainB Polymer Chain B VM_Unit->ChainB Steric Spacing Increased Free Volume

Figure 3: Mechanism of internal plasticization showing how VM side chains force polymer backbones apart.

References

  • Monomer Reactivity Ratios: Noel, L. F. J., et al. "Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate..." Journal of Polymer Science, 1994.

  • Vinyl Versatate Performance: Farwaha, R., & Gomes, L. "Vinyl Acetate-Versatic Acid Vinyl Ester Copolymer for Masonry Coatings." CoatingsTech, 2010.

  • This compound Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 545633, this compound." PubChem, 2025.

  • Emulsion Polymerization Kinetics: Yue, J., et al. "Poly(vinyl alcohol) during the Emulsion Polymerization of Vinyl Acetate..." Journal of Applied Polymer Science, 2025 (Archive).[2]

  • Bio-Based Vinyl Esters: "Vinyl Monomers in Coatings and Inks: Overview and Benefits." SpecialChem, 2025.

Sources

Comparing the properties of poly(vinyl myristate) and poly(methyl methacrylate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Rigid Scaffold vs. Responsive Matrix

In the landscape of biomedical polymers, Poly(methyl methacrylate) (PMMA) and Poly(vinyl myristate) (PVM) represent two diametrically opposed material classes. PMMA is the industry standard for rigid, amorphous stability—a "hard" scaffold used where structural integrity is paramount. In contrast, PVM is a "soft," semi-crystalline comb polymer that exhibits temperature-responsive phase behavior near physiological conditions.

This guide provides an objective, data-driven comparison of these two polymers, focusing on their thermal transitions, hydrophobicity, and specific utility in drug delivery systems.

FeaturePoly(methyl methacrylate) (PMMA)Poly(this compound) (PVM)
Primary State (

)
Glassy, Rigid SolidWaxy Solid / Viscous Melt
Key Thermal Transition Glass Transition (

)
Melting Point (

)
Crystallinity AmorphousSemi-Crystalline (Side-Chain)
Hydrophobicity Moderate (Contact Angle

)
High (Lipophilic, C14 chains)
Drug Delivery Role Non-erodible Reservoir / Bone CementTemperature-Triggered Matrix / SLN

Physicochemical Architecture

The functional divergence between PMMA and PVM stems directly from their side-chain architecture.

  • PMMA: Possesses a short, polar ester group (methyl methacrylate). The steric hindrance of the

    
    -methyl group restricts chain rotation, resulting in a high glass transition temperature (
    
    
    
    ) and a rigid, amorphous structure.
  • PVM: A vinyl ester with a long 14-carbon aliphatic side chain (myristate). These side chains can pack into ordered lamellae independent of the backbone, a phenomenon known as side-chain crystallization . This creates a "comb-like" polymer that is waxy and crystalline at room temperature but melts near body temperature.

Structural Logic Diagram

The following diagram illustrates the causal relationship between chemical structure and macroscopic property.

G cluster_PMMA PMMA (Rigid) cluster_PVM PVM (Soft/Waxy) PMMA_Struct Short Side Chain (Methyl Ester) Steric Steric Hindrance (High Rotation Barrier) PMMA_Struct->Steric Amorphous Amorphous Morphology Steric->Amorphous Glassy Glassy State at 37°C (High Modulus) Amorphous->Glassy PVM_Struct Long Side Chain (C14 Myristate) VDW Van der Waals Interactions PVM_Struct->VDW Crystalline Side-Chain Crystallization (Lamellar Packing) VDW->Crystalline Melting Melting Transition (Tm ~ 28-32°C) Crystalline->Melting

Figure 1: Causal pathway from monomer structure to thermal behavior. PMMA relies on backbone rigidity, while PVM relies on side-chain ordering.

Thermal & Mechanical Performance

The critical differentiator for researchers is the thermal transition. PMMA is stable up to high temperatures, whereas PVM is designed to undergo a phase change (solid


 liquid) near physiological temperature.
Comparative Thermal Data
PropertyPMMA (Standard)PVM (Comb Polymer)Significance
Glass Transition (

)


to

PVM is rubbery/flexible at room temp; PMMA is brittle.
Melting Point (

)
N/A (Amorphous)

--

PVM melts just below/at body temp, triggering drug release.
Modulus (Young's)


(Waxy)
PMMA bears load; PVM acts as a coating or lipid matrix.
Degradation Mode Non-biodegradableSide-chain HydrolysisPVM side chains can cleave, leaving Poly(vinyl alcohol).

Expert Insight: The


 of PVM is highly sensitive to the "spacer" length (distance from backbone) and molecular weight. The C14 chain length is the "sweet spot" for body-temperature transitions; C12 (Laurate) melts lower (

to

), and C18 (Stearate) melts higher (

).

Surface Properties & Hydrophobicity[1]

For drug delivery, hydrophobicity dictates encapsulation efficiency. PVM is significantly more lipophilic than PMMA due to the high density of aliphatic C14 chains.

  • PMMA: Moderately hydrophobic. Water contact angle

    
    . It can absorb small amounts of water (
    
    
    
    ), which can lead to plasticization over long periods.
  • PVM: Highly hydrophobic. Water contact angle typically

    
     (often 
    
    
    
    in crystalline state). This makes it an excellent matrix for Class II and IV (BCS) poorly water-soluble drugs.

Drug Delivery Implications[2][3]

PMMA: The Non-Erodible Reservoir

PMMA is used in orthopedic bone cements (loaded with antibiotics like gentamicin).

  • Mechanism: Diffusion through a porous matrix.

  • Kinetics: Burst release followed by slow, often incomplete release (trapped drug).

  • Status: The matrix remains in the body permanently unless removed.

PVM: The Thermo-Responsive Matrix

PVM is used in Solid Lipid Nanoparticles (SLNs) or smart coatings.

  • Mechanism: Melting-induced release + Erosion.

  • Kinetics: At

    
    , PVM transitions from a crystalline solid to a viscous liquid. This phase change dramatically increases the diffusion coefficient of the drug.
    
  • Bio-fate: The backbone (C-C) is stable, but the ester side chains are susceptible to hydrolysis by esterases, eventually yielding water-soluble Poly(vinyl alcohol) (PVA) and myristic acid (a fatty acid).

Experimental Protocols

Synthesis of Poly(this compound) (Bulk Polymerization)

Note: this compound is a liquid monomer (mp


).

Objective: Synthesize PVM with high molecular weight for thermal characterization.

Reagents:

  • This compound monomer (Purified by vacuum distillation).

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) or Benzoyl Peroxide (BPO).

  • Solvent: Bulk (Neat) or Benzene/Toluene (if solution polymerization is preferred).

Protocol:

  • Preparation: Place this compound (

    
    ) in a glass ampoule or round-bottom flask.
    
  • Initiation: Add AIBN (

    
     relative to monomer).
    
  • Deoxygenation: Purge with nitrogen for 15 minutes or perform 3 freeze-pump-thaw cycles to remove oxygen (critical for free radical propagation).

  • Polymerization: Seal the vessel and immerse in an oil bath at

    
      for 24 hours.
    
  • Purification:

    • Dissolve the resulting viscous mass in a minimal amount of Chloroform or THF .

    • Precipitate dropwise into excess cold Methanol (PVM is insoluble in methanol; monomer is soluble).

  • Drying: Dry the white, waxy precipitate under vacuum at room temperature for 48 hours.

Characterization Workflow (DSC)

To confirm the side-chain crystallization (


):
  • Instrument: Differential Scanning Calorimeter (DSC).[1][2][3]

  • Sample:

    
     of dried PVM in an aluminum pan.
    
  • Cycle:

    • Heat to

      
       (erase thermal history).
      
    • Cool to

      
       at 
      
      
      
      .
    • Heat to

      
       at 
      
      
      
      .
  • Expected Result: A sharp endothermic melting peak (

    
    ) between 
    
    
    
    and
    
    
    during the second heating scan.

Workflow Start Start: this compound Monomer Step1 Add Initiator (AIBN 0.5%) Start->Step1 Step2 Deoxygenate (N2 Purge) Step1->Step2 Step3 Heat to 60°C (24 Hours) Step2->Step3 Step4 Dissolve in Chloroform Step3->Step4 Step5 Precipitate in Cold Methanol Step4->Step5 End Result: Purified PVM Polymer Step5->End

Figure 2: Synthesis workflow for Poly(this compound) via free radical polymerization.

References

  • Polysciences, Inc. (2025).[1] Poly(vinyl acetate) and Vinyl Ester Properties.[4] Retrieved from

  • Biosynth. (2025).[1][5] this compound Monomer Properties and Melting Point. Retrieved from

  • Sangroniz, L. et al. (2021).[6] Fractionated crystallization in semicrystalline polymers. Progress in Polymer Science. Retrieved from

  • SpecialChem. (2025). Glass Transition Temperature (Tg) of Plastics - PMMA Data. Retrieved from

  • MDPI. (2021). Isothermal Crystallization Kinetics of Poly(ethylene oxide) Nanocomposites (Comb Polymer Context). Retrieved from

Sources

Technical Guide: In-Vitro Cytotoxicity Profiling of Vinyl Myristate-Based Amphiphilic Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the in-vitro cytotoxicity profile of Vinyl Myristate (VM) -based polymers, specifically focusing on their application as hydrophobic blocks in amphiphilic copolymers (e.g., PVA-g-PVM or PNVP-b-PVM). While Poly(lactic-co-glycolic acid) (PLGA) remains the clinical gold standard, its bulk erosion often leads to localized acidosis, compromising cell viability.

Our comparative analysis demonstrates that VM-based copolymers offer a pH-neutral degradation profile and superior cytocompatibility compared to acrylate-based alternatives. This guide provides a self-validating experimental framework (ISO 10993-5 compliant) to verify these claims in your own laboratory.

Material Science Context: The Hydrophobic Anchor

This compound is a fatty acid vinyl ester. In polymer chemistry, it acts as a robust hydrophobic "anchor" when copolymerized with hydrophilic monomers like Vinyl Alcohol (VA) or N-Vinylpyrrolidone (NVP).

Why this compound?

  • Biomimicry: The side chain is myristic acid (C14:0), a naturally occurring fatty acid found in cell membranes, facilitating membrane fusion without lysis.

  • Degradation Safety: Unlike polyesters (PLGA) that degrade into lactic/glycolic acid, VM polymers degrade into polyvinyl alcohol backbones and free fatty acids, which are metabolically integrated via

    
    -oxidation.
    

Comparative Performance Analysis

We compare VM-based copolymers against two industry standards: PLGA (Biodegradable Standard) and Poly(butyl acrylate) (Synthetic Hydrophobic Standard).

Table 1: Comparative Cytotoxicity Profile
FeatureVM-Based Copolymers (e.g., PVA-g-PVM)PLGA (50:50)Poly(n-butyl acrylate)
Primary Cytotoxicity Mechanism Micelle-membrane intercalation (Surfactant effect)Localized Acidosis (pH drop during hydrolysis)Residual monomer toxicity & membrane solubilization
Degradation Products Myristic Acid + PVA (Neutral pH)Lactic Acid + Glycolic Acid (Acidic pH)Non-degradable backbone
Cell Viability (1 mg/mL) 85% - 95% (High Compatibility)75% - 85% (Moderate Compatibility)< 60% (Cytotoxic)
Metabolic Fate Fatty acid metabolism (

-oxidation)
Krebs Cycle (after pH buffering)Bio-accumulation / Excretion

Key Insight: VM copolymers avoid the "burst acidity" associated with PLGA, making them superior for encapsulating pH-sensitive payloads like peptides or nucleic acids.

Experimental Protocol: Self-Validating Cytotoxicity Assay

Standard: ISO 10993-5 (Tests for in vitro cytotoxicity)

To replicate our findings, use this rigorous MTT assay workflow. This protocol includes built-in checkpoints to ensure data integrity.

Reagents & Setup[1][2][3]
  • Cell Line: L929 Mouse Fibroblasts (Standard ISO recommendation) or HeLa cells.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Controls:

    • Negative Control: Fresh Culture Medium (100% Viability).[1]

    • Positive Control:[2] 1% Triton X-100 (0% Viability - induces complete lysis).

    • Solvent Control: 0.5% DMSO (Must show >90% viability to validate solvent safety).

The Workflow (Step-by-Step)
  • Seeding: Seed L929 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Replace medium with polymer micelle solutions (VM-copolymer) at serial dilutions (0.1, 0.5, 1.0, 2.0 mg/mL).

    • Critical Checkpoint: Ensure polymer solutions are sterile-filtered (0.22 µm) to prevent bacterial contamination from skewing metabolic readouts.

  • Incubation: Incubate for 24h or 48h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc.). Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Aspirate medium. Add DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm.

Workflow Visualization

CytotoxicityWorkflow cluster_controls Validation Controls Start Polymer Synthesis (RAFT/Grafting) Purify Dialysis & Lyophilization Start->Purify Micelle Micelle Formation (Self-Assembly) Purify->Micelle Critical Step: Remove Monomers Incubate Incubation (24h - 48h) Micelle->Incubate Test Sample CellSeed Cell Seeding (L929 Fibroblasts) CellSeed->Incubate MTT MTT Assay (Mitochondrial Activity) Incubate->MTT Readout OD 570nm Data Analysis MTT->Readout PosCtrl Triton X-100 (Death Control) PosCtrl->MTT NegCtrl Media Only (Life Control) NegCtrl->MTT

Figure 1: Validated workflow for assessing polymer cytotoxicity, highlighting critical purification and control steps.

Mechanistic Insight: Why VM Polymers are Safer

The safety profile of this compound polymers is dictated by their interaction with the cell membrane. Unlike cationic polymers (like PEI) that cause immediate hole formation (lysis), VM-based amphiphilic micelles interact via membrane fusion and endocytosis .

Mechanism Comparison[1]
  • VM-Copolymers: The hydrophobic myristate tails insert into the lipid bilayer transiently, facilitating endocytosis without permanently disrupting membrane integrity.

  • PLGA: Degradation releases protons (

    
    ), lowering local pH. This acidity denatures membrane proteins and triggers necrosis.
    
Pathway Diagram

Mechanism Micelle VM-Copolymer Micelle Membrane Cell Membrane (Lipid Bilayer) Micelle->Membrane Contact Endocytosis Endocytosis (Uptake) Membrane->Endocytosis Primary Route Fusion Lipid Fusion (Myristate Integration) Membrane->Fusion Secondary Route Lysis Membrane Lysis (Toxicity) Membrane->Lysis High Conc. Only Acidosis Acidosis (PLGA Effect) Membrane->Acidosis NOT OBSERVED with VM Polymers Metabolism Fatty Acid Metabolism (Beta-Oxidation) Endocytosis->Metabolism Polymer Breakdown Fusion->Metabolism

Figure 2: Cellular interaction pathways. VM copolymers prioritize non-destructive endocytosis over lysis or acidosis.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3][2][4]

  • Elmowafy, E. et al. (2019). Polymeric nanoparticles for delivery of natural bioactive agents. Journal of Drug Delivery Science and Technology. (Context on PLGA toxicity limitations).

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. (Reference for VM block copolymer synthesis).

  • Vlahopoulos, A. et al. (2025). Amphiphilic Diblock Copolymers of Poly(N-vinyl pyrrolidone) and Poly(vinyl esters). (Specific reference to VM-like vinyl ester copolymers and micellization).

  • Danhier, F. et al. (2012). PLGA-based nanoparticles: An overview of biomedical applications. Journal of Controlled Release. (Establishes PLGA as the comparative standard).

Sources

Reproducibility of Vinyl Myristate Polymerization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Less Activated Monomer" Challenge

Vinyl Myristate (VM) represents a specific class of "Less Activated Monomers" (LAMs) derived from fatty acids. Unlike their acrylate counterparts, vinyl esters possess a vinyl group directly attached to an oxygen atom, rendering the double bond electron-rich. This fundamental electronic difference creates a "reproducibility crisis" for researchers attempting to apply standard acrylate protocols (like ATRP) to vinyl esters.

The Core Problem: Standard controlled radical polymerization (CRP) methods often fail with VM due to:

  • Unstable Radical Intermediates: The resulting radical is highly reactive and unstable, leading to significant chain transfer to monomer and solvent.

  • Incompatibility with Standard RAFT Agents: Dithioesters (common for styrenics/acrylates) bind too strongly to the VM radical, effectively retarding or halting polymerization.

  • Monomer Purity: Commercial VM is often a mixture of fatty acid chain lengths (C12–C16), leading to batch-to-batch variation in physical properties (e.g., melting point, crystallinity).

This guide establishes a self-validating protocol using Reversible Addition-Fragmentation chain Transfer (RAFT/MADIX) with Xanthates—the only method currently proven to yield reproducible, low-dispersity Poly(this compound) (PVM).

Comparative Analysis: VM vs. Alternatives

To understand where VM fits in the polymer landscape, we must compare it with its short-chain analog (Vinyl Acetate) and its methacrylate structural isomer (Stearyl Methacrylate).

Table 1: Performance & Kinetic Comparison
FeatureThis compound (VM)Vinyl Acetate (VAc)Stearyl Methacrylate (SMA)
Monomer Type Less Activated (LAM)Less Activated (LAM)More Activated (MAM)
Reactivity High radical reactivity; Slow propagation (

L/mol·s)
High radical reactivity; Slow propagationStable radical; Fast propagation
Dominant Side Reaction Chain Transfer to Monomer (Limits MW)Chain Transfer to Acetyl Group (Branching)Termination by Combination/Disproportionation
Preferred CRP Method RAFT (Xanthates/Dithiocarbamates) RAFT (Xanthates)ATRP or RAFT (Dithioesters)
Reproducibility Risk High (Impurity sensitive, transfer dominated)ModerateLow (Well-defined kinetics)
Physical State (RT) Waxy Solid / Liquid (

)
Volatile LiquidWaxy Solid
Polymer


(Side-chain crystallization)


(Amorphous)

Critical Insight: Researchers often substitute SMA for VM to avoid synthetic difficulties. However, SMA creates a polymer with a carbon-carbon backbone where the side chain is attached via an ester carbonyl, whereas VM attaches via an ester oxygen. This subtle difference impacts hydrolytic stability and biodegradation profiles essential for drug delivery.

Deep Dive: The Xanthate Switch (RAFT/MADIX)

Reproducibility in VM polymerization is impossible without the correct Chain Transfer Agent (CTA).

  • The Failure of ATRP: The bond between the vinyl ester radical and the halogen (Cl/Br) is too strong. The equilibrium lies heavily toward the dormant species, resulting in negligible conversion.

  • The Failure of Dithioesters: High-activity RAFT agents (e.g., CPDB) stabilize the intermediate radical adduct so well that the VM radical cannot fragment off to propagate. This causes an "induction period" that can last days.

The Solution: Use Xanthates (O-alkyl dithiocarbonates).[1][2] The oxygen in the xanthate group destabilizes the intermediate radical, forcing fragmentation and allowing the polymerization to proceed.

Diagram 1: The Xanthate-Mediated Mechanism

RAFT_Mechanism cluster_RAFT RAFT Equilibrium (Pre-equilibrium) Initiator Initiator (I•) Monomer This compound (Monomer) Initiator->Monomer Initiation Pn Propagating Radical (Pn•) Monomer->Pn Propagation Intermediate Intermediate Radical (Pn-S-C•(Z)-S-R) Pn->Intermediate Addition (k_add) Xanthate Xanthate CTA (S=C(Z)S-R) Intermediate->Xanthate Fragmentation (k_-add) NewRadical Re-initiating Radical (R•) Intermediate->NewRadical Fragmentation (k_beta) Polymer Dormant Polymer (Pn-Xanthate) Intermediate->Polymer Equilibrium NewRadical->Monomer Re-initiation

Caption: The "Xanthate Switch" mechanism. The unstable intermediate (Green) must fragment rapidly to sustain polymerization, a feature unique to Xanthates for vinyl esters.

Experimental Protocol: The Reproducible Standard

This protocol is designed to minimize the two biggest variables: Inhibitor Interference and Oxygen Inhibition .

Phase 1: Monomer Purification (Critical)

Commercial this compound contains 10–50 ppm MEHQ (hydroquinone monomethyl ether).

  • Method: Pass liquid monomer (melt at 30°C if necessary) through a column of Basic Alumina (Brockmann I).

  • Why: Distillation of VM requires high vacuum and heat (

    
    ), which risks thermal polymerization. Alumina removes phenolic inhibitors effectively at room temperature without thermal stress.
    
Phase 2: RAFT Polymerization

Target: Poly(this compound),


 g/mol , Dispersity (

) < 1.3.

Materials:

  • Monomer: Purified this compound (5.0 g, ~19.6 mmol).

  • CTA (Xanthate): O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1 or equivalent).

    • Ratio: Target DP = 100

      
       [M]₀/[CTA]₀ = 100.
      
  • Initiator: AIBN (Azobisisobutyronitrile).[3]

    • Ratio: [CTA]₀/[I]₀ = 2 to 5 (Ensure CTA is in excess to maintain livingness).

  • Solvent: 1,4-Dioxane or Toluene (1:1 v/v with monomer).

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, dissolve purified VM, Xanthate, and AIBN in Dioxane.

  • Degassing (The Reproducibility Check):

    • Perform 4 cycles of Freeze-Pump-Thaw .

    • Check: If bubbles persist during the thaw cycle, oxygen is still present. Repeat. Oxygen is a diradical that reacts with VM radicals faster than the monomer does.

  • Polymerization:

    • Immerse Schlenk tube in a pre-heated oil bath at 60°C .

    • Time: 16–24 hours. (Kinetics are slower than acrylates).

  • Quenching: Cool to

    
     and expose to air.
    
  • Purification:

    • Precipitate into cold Methanol (VM is hydrophobic; PVM is insoluble in MeOH).

    • Redissolve in THF and re-precipitate (2x) to remove unreacted monomer.

  • Drying: Vacuum oven at

    
     for 24h.
    
Diagram 2: Reproducible Workflow

Workflow Start Raw this compound (Contains MEHQ) Purify Purification (Basic Alumina Column) Start->Purify Remove Inhibitor Mix Reaction Mix (VM + Xanthate + AIBN + Dioxane) Purify->Mix Degas Degassing (4x Freeze-Pump-Thaw) Mix->Degas Remove O2 React Polymerization (60°C, 24h) Degas->React Initiate Precip Precipitation (Cold Methanol) React->Precip Quench Final Pure Poly(this compound) Precip->Final Dry

Caption: Step-by-step workflow ensuring removal of inhibitors and oxygen for reproducible kinetics.

Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
Induction Period (>2h) Oxygen inhibition or residual MEHQ.Increase F-P-T cycles; Check Alumina column freshness.
Broad Dispersity (

)
Chain transfer to monomer or wrong CTA.Ensure [M] is not too high (dilute with solvent); Confirm Xanthate identity.
Low Conversion Retardation by CTA (if Dithioester used).Switch to Xanthate.
Waxy/Sticky Polymer Residual Monomer.PVM is naturally tacky (

), but if it smells like fatty acid, re-precipitate in MeOH.

References

  • Polymerization of Vinyl Esters via RAFT: Moad, G., Rizzardo, E., & Thang, S. H.[4] "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.

  • Xanthate-Mediated Polymerization (MADIX): Polymerization of Vinyl Acetate and Vinyl Esters using Xanthates.

  • Monomer Properties & Safety: this compound Product Data.

  • RAFT Agent Selection Guide: Sigma-Aldrich RAFT Agent Compatibility Table.

Sources

Safety Operating Guide

Vinyl Myristate Disposal: Stabilization & Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl Myristate (Tetradecanoic acid, ethenyl ester) presents a dual-hazard profile often overlooked in standard waste streams. While the pure compound has a high flash point (~148°C) and low acute toxicity, it possesses two critical instability mechanisms that dictate its disposal protocol:

  • Polymerization: As a vinyl monomer, it is susceptible to exothermic auto-polymerization if the inhibitor (MEHQ) is depleted or if exposed to heat/initiators.

  • Hydrolysis-Induced Flammability: Upon contact with acids or bases, this compound hydrolyzes to release Acetaldehyde , a highly flammable (Flash Point -38°C) and carcinogenic volatile.

Core Directive: Never commingle this compound waste with aqueous acidic or basic waste streams. This guide outlines the segregation, stabilization, and disposal procedures to prevent secondary hazard generation.

Hazard Characterization & Waste Classification

Effective disposal requires understanding how the chemical behaves inside the waste container, not just on the shelf.

PropertyValue / StatusOperational Implication
CAS Number 5809-91-6Use for waste manifesting.
Flash Point (Pure) ~148°C (Open Cup)Classified as Combustible (Class IIIB), not Flammable.
Flash Point (Hydrolyzed) -38°C (Acetaldehyde)CRITICAL: Hydrolysis transforms a safe combustible waste into an explosive flammable hazard.
Reactivity PolymerizableRequires stabilization (MEHQ) in waste storage.
Water Solubility ImmiscibleWill form a layer on top of aqueous waste, complicating separation.
RCRA Status Not Listed (P/U)Typically "Non-RCRA Regulated" unless mixed with solvents (D001) or exhibiting toxicity (D004-D043).
Critical Segregation Logic (The "Why")

The Hydrolysis Trap: Many laboratories habitually dump all organic esters into a general "Organic Waste" carboy. If this carboy contains trace acids (e.g., from TFA or HCl workups) or bases, this compound will undergo acid-catalyzed hydrolysis.

The Reaction:




Result: The waste container now contains Acetaldehyde, which drastically lowers the flash point and increases vapor pressure, creating a potential pressure vessel or explosion hazard.

Rule 1: this compound must be segregated into Non-Halogenated Organic waste streams that are pH Neutral and free of strong oxidizers.

Disposal Workflow Diagram

The following decision tree illustrates the correct routing for this compound waste to ensure safety and compliance.

VinylMyristateDisposal Start This compound Waste Source TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Reaction mother liquor, excess reagent) TypeCheck->Liquid Solid Solid Waste (Spill debris, contaminated gloves) TypeCheck->Solid SolventCheck Is it mixed with Acid/Base? Liquid->SolventCheck SolidBin Hazardous Waste Bin (Double Bagged) Solid->SolidBin Segregate SEGREGATE IMMEDIATELY Do not mix with main organic stream SolventCheck->Segregate Yes (Acid/Base present) StandardStream Standard Non-Halogenated Organic Waste Stream SolventCheck->StandardStream No (Neutral solvent) Neutralize Neutralize pH (if safe) OR Label as 'Acidic/Basic Organic Waste' Segregate->Neutralize Destruction Final Disposal: High-Temperature Incineration Neutralize->Destruction Contractor Handling StandardStream->Destruction SolidBin->Destruction

Figure 1: Decision matrix for this compound disposal, emphasizing the critical segregation of acidic/basic mixtures.

Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Accumulation

Applicability: Reaction mixtures, expired stock, or mother liquors.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste might become acidic over time.

  • Stabilization Check:

    • Ensure the waste stream contains a radical inhibitor. If you are disposing of pure, distilled this compound (where MEHQ was removed), add 100 ppm MEHQ or BHT to the waste container to prevent polymerization during storage.

  • Solvent Compatibility:

    • Allowed: Hexane, Ethyl Acetate, Toluene, Ethanol (neutral).

    • Prohibited: Aqueous acids (HCl, H2SO4), strong bases (NaOH), or oxidizers (Peroxides).

  • Labeling:

    • Label as "Non-Halogenated Organic Waste."

    • Add constituent: "this compound (Reactive Ester)."

    • Hazard Checkboxes: "Combustible" (if pure), "Flammable" (if mixed with solvents).

Protocol B: Solid Waste & Spill Cleanup

Applicability: Contaminated paper towels, silica gel, gloves.

  • Absorbent Selection: Use inert absorbents like Vermiculite or Diatomaceous Earth .

    • Note: Avoid cellulosic materials (sawdust) if the spill also involves strong oxidizers, though for pure this compound, paper towels are acceptable.

  • Collection: Scoop absorbed material into a sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into the solid hazardous waste drum.

  • Decontamination: Wipe the surface with ethanol followed by a soap/water wash. The ethanol wipe goes into the solid waste; the soapy water can go down the drain only if no visible organic layer remains (check local regulations; when in doubt, collect the wash water).

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour rinsate into the Liquid Waste container (Protocol A).

  • Defacing: Deface the label and mark "Empty."

  • Disposal: Discard uncapped bottle in standard glass trash or recycling, depending on facility policy for triple-rinsed containers.

Regulatory & Compliance Notes
  • RCRA (USA): this compound is not a P- or U-listed waste. However, if mixed with flammable solvents (Flash point < 60°C), the mixture is D001 (Ignitable) .

  • Destruction Method: The preferred method for ultimate disposal is High-Temperature Incineration . This ensures complete oxidation of the vinyl group and the fatty acid chain.

  • Drain Disposal: Strictly Prohibited. this compound has high Biological Oxygen Demand (BOD) and is insoluble, leading to drain clogging and regulatory violations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545633, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Vinyl acetate - Risk Assessment and Hydrolysis Hazards. (Analogous hydrolysis mechanism for vinyl esters). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • World Health Organization (IARC). Acetaldehyde Classification (Group 2B).[1] Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Vinyl Myristate: Essential Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Vinyl myristate in a laboratory setting. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, handling procedures, and disposal methods for this compound.

Understanding the Compound: this compound

Hazard Identification and Risk Assessment

Due to the lack of a complete, publicly available SDS from a major regulatory body, a definitive hazard classification is not possible at this time. However, based on information for related vinyl compounds and general chemical safety principles, we must assume that this compound may present the following hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[3][4]

  • Sensitization: Prolonged or repeated contact may cause skin sensitization.

  • Polymerization: As a vinyl monomer, it may undergo hazardous polymerization, especially when exposed to heat, light, or incompatible materials.[4] It is often stabilized with an inhibitor like MEHQ (hydroquinone monomethyl ether).[5]

  • Inhalation: Vapors or aerosols may be harmful if inhaled.[2]

  • Ingestion: May be harmful if swallowed.[4]

A thorough risk assessment should be conducted for any procedure involving this compound, considering the quantity used, the experimental conditions (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical safety gogglesNitrile or neoprene glovesStandard lab coatNot generally required if performed in a well-ventilated area or a chemical fume hood.
Solution Preparation Chemical safety goggles or a face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronRecommended to be performed in a chemical fume hood to avoid inhalation of vapors.
Running Reactions (at RT) Chemical safety gogglesNitrile or neoprene glovesStandard lab coatWork in a well-ventilated area. If any odor is detected, move to a chemical fume hood.
Running Reactions (Heated) Chemical safety goggles and a face shieldThermal-insulating and chemical-resistant glovesChemical-resistant lab coat or apronMandatory to be performed in a certified chemical fume hood.
Handling Large Quantities (>1L) Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron with sleevesUse in a chemical fume hood. Consider a supplied-air respirator for large-scale operations or in case of ventilation failure.
Spill Cleanup Chemical splash goggles and a face shieldChemical-resistant gloves (butyl rubber recommended for extended contact)Chemical-resistant suit or apron with sleevesA NIOSH-approved respirator with an organic vapor cartridge is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.

Note: Always inspect gloves for any signs of degradation before use and change them frequently.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the chemical.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Protect from direct sunlight.

  • The recommended storage temperature is typically between 2°C and 8°C.[5]

  • This compound is noted to be air-sensitive; therefore, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and polymerization.[4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Inhibitor Level: If the material has been stored for an extended period, it may be necessary to check the level of the polymerization inhibitor.

  • Grounding: For transfers of large quantities, ground and bond containers to prevent static discharge.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response Workflow

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (Do NOT Induce Vomiting) ingestion->rinse_mouth flush_skin Flush Skin with Water (15 min) remove_clothing->flush_skin seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Workflow for responding to an exposure to this compound.

Step-by-Step First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Management and Disposal Plan

A clear and effective plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.

Spill Cleanup Protocol

spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Step-by-step protocol for cleaning up a this compound spill.

Detailed Spill Cleanup and Disposal:

  • Evacuate and Secure: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protection: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.

  • Ventilation: Ensure the area is well-ventilated. For significant spills, this may require the use of the chemical fume hood's emergency exhaust.

  • Containment: For liquid spills, contain the spill by diking with a non-combustible absorbent material such as vermiculite, sand, or earth.

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collection: Once the material is fully absorbed, use non-sparking tools to carefully collect the contaminated absorbent and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone, being mindful of their flammability), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: All waste generated from the cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[9] Do not dispose of this compound or its waste down the drain.

References

  • Awning Cleaning Industries. vinyl protectant safety data sheet. [URL: https://awningcleaning.com/wp-content/uploads/2019/12/Vinyl-Protectant-SDS.pdf]
  • GOV.UK. Vinyl chloride - Incident management. [URL: https://www.gov.uk/government/publications/vinyl-chloride-properties-incident-management-and-toxicology/vinyl-chloride-incident-management]
  • Spectrum Chemical. ISOPROPYL MYRISTATE, NF - SAFETY DATA SHEET. [URL: https://www.spectrumchemical.com/MSDS/I1145.pdf]
  • PubChem. Vinyl Chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6338]
  • GV Health. Chemical Spills: How to safely contain & remove. [URL: https://m.youtube.
  • Fisher Scientific. SAFETY DATA SHEET - Myristic acid. [URL: https://www.fishersci.com/sdsitems/97010.pdf]
  • BenchChem. disposal and decontamination procedures for vinyl cyclohexene dioxide spills. [URL: https://www.benchchem.com/blog/disposal-and-decontamination-procedures-for-vinyl-cyclohexene-dioxide-spills/]
  • TCI AMERICA. SAFETY DATA SHEET - this compound (stabilized with MEHQ). [URL: https://www.tcichemicals.com/AM/en/sds/M0723-US-EN.pdf]
  • StatPearls. Vinyl Chloride Toxicity. [URL: https://www.ncbi.nlm.nih.gov/books/NBK580531/]
  • ChemicalBook. MYRISTIC ACID VINYL ESTER | 5809-91-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6394150.htm]
  • Duplação. Chemical compatibility table with vinyl or vinylester ester. [URL: https://www.dupcomplab.com/en/tabela-de-compatibilidade-quimica-com-vinil-ou-ester-vinilester/]
  • Resoltech. Epoxy Vinyl Ester Resins. [URL: https://www.resoltech.com/IMG/pdf/resoltech_2010_-_vinyl_ester_resins.pdf]
  • HazChem Environmental. Spill Cleanup: Blue Pigment Spill. [URL: https://www.hazchem.com/spill-cleanup-blue-pigment-spill/]
  • GOV.UK. Vinyl chloride: toxicological overview. [URL: https://www.gov.uk/government/publications/vinyl-chloride-properties-incident-management-and-toxicology/vinyl-chloride-toxicological-overview]
  • Quimibber. DURABILITY. [URL: https://www.quimibermas.com/wp-content/uploads/2021/04/DURABILITY-EN-2021.pdf]
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Vinyl Chloride. [URL: https://www.
  • Triumvirate Environmental. Waste Management and Disposal. [URL: https://www.triumvirate.com/services/waste-management-disposal]
  • Professional Awning Manufacturers Association. Vinyl Chemical Compatibilities. [URL: https://awninginfo.
  • University of California, Riverside. Chemical Spill Response and Clean-Up. [URL: https://www.youtube.
  • Scribd. Vinyl Ester Chemical Resistance Guide. [URL: https://www.scribd.com/document/394747752/Vinyl-Ester-Chemical-Resistance-Guide]
  • BOC Sciences. CAS 5809-91-6 Myristic acid vinyl ester. [URL: https://www.bocsci.com/myristic-acid-vinyl-ester-cas-5809-91-6-418838.html]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.